molecular formula C6H11BrO2 B1346253 Methyl 2-bromoisovalerate CAS No. 26330-51-8

Methyl 2-bromoisovalerate

Cat. No.: B1346253
CAS No.: 26330-51-8
M. Wt: 195.05 g/mol
InChI Key: CKDTYRDFEIGXNO-UHFFFAOYSA-N
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Description

Methyl 2-bromoisovalerate>

Properties

IUPAC Name

methyl 2-bromo-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDTYRDFEIGXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281558
Record name Methyl 2-bromoisovalerate
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26330-51-8
Record name 26330-51-8
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Record name Methyl 2-bromoisovalerate
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Record name methyl 2-bromo-3-methylbutanoate
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Foundational & Exploratory

Methyl 2-bromoisovalerate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 2-Bromoisovalerate

Abstract

Methyl 2-bromo-3-methylbutanoate, commonly known as this compound, is a halogenated ester of significant interest to the chemical and pharmaceutical industries. Its bifunctional nature, possessing both an electrophilic carbon-bromine bond and an ester moiety, renders it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, spectroscopic signature, and characteristic reactivity. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and present its physicochemical data in a clear, accessible format. This document is intended for researchers, chemists, and drug development professionals who utilize α-halo esters as key intermediates in their synthetic endeavors.

Introduction to α-Bromo Esters: The Case of this compound

α-Halo esters are a class of organic compounds that serve as powerful and versatile intermediates in synthetic chemistry. The presence of a halogen atom on the carbon adjacent (in the α-position) to the ester carbonyl group significantly influences the molecule's reactivity. This arrangement makes the α-carbon highly susceptible to nucleophilic attack (SN2 reactions) and facilitates the formation of organometallic reagents.

This compound (CAS No. 26330-51-8) is a prime example of this class. Its structure, featuring an isopropyl group, provides steric bulk that can be strategically exploited in stereoselective synthesis. It is a crucial precursor for introducing the isovalerate backbone into pharmaceuticals, agrochemicals, and specialty materials.[1] Understanding its fundamental chemical properties is paramount to harnessing its full synthetic potential.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a chemical reagent are foundational to its practical application in the laboratory, dictating everything from reaction setup to purification and final characterization.

Physical Properties

This compound is a colorless liquid under standard conditions.[2] Its key physical properties are summarized in the table below, providing essential data for handling, reaction calculations, and safety considerations.

PropertyValueSource(s)
IUPAC Name Methyl 2-bromo-3-methylbutanoate[]
Synonyms This compound[]
CAS Number 26330-51-8[1][4]
Molecular Formula C₆H₁₁BrO₂[5]
Molecular Weight 195.05 g/mol [][5]
Appearance Colorless Liquid[2]
Boiling Point 173 °C[2][]
Density 1.345 g/cm³[2][]
Refractive Index 1.454[1][2]
Spectroscopic Characterization
SpectroscopyCharacteristic Features (Predicted)
¹H NMR -CH₃ (ester): Singlet, ~3.7-3.8 ppm. -CH(Br)-: Doublet, ~4.1-4.3 ppm. -CH(CH₃)₂: Multiplet (septet or overlapping signals), ~2.1-2.4 ppm. -(CH₃)₂: Two doublets (diastereotopic), ~1.0-1.2 ppm.
¹³C NMR C=O (ester): ~170 ppm. -CH(Br)-: ~45-55 ppm. -O-CH₃ (ester): ~52 ppm. -CH(CH₃)₂: ~30-35 ppm. -(CH₃)₂: ~20-22 ppm.
IR (Infrared) C=O Stretch (ester): Strong, sharp absorption at ~1735-1750 cm⁻¹. C-O Stretch (ester): Strong absorption at ~1150-1250 cm⁻¹. C-Br Stretch: Absorption at ~550-650 cm⁻¹.
Mass Spec (MS) Molecular Ion (M⁺): Isotopic pattern for one bromine atom (M⁺ and M+2 peaks in ~1:1 ratio) at m/z 194 and 196. Key Fragments: Loss of methoxy group (-OCH₃, m/z 31) to give [M-31]⁺; Loss of bromine atom (-Br, m/z 79/81) to give [M-79/81]⁺.

Synthesis and Manufacturing

The most common and industrially relevant synthesis of this compound is a two-step process. First, the parent carboxylic acid (isovaleric acid) is α-brominated via the Hell-Volhard-Zelinsky (HVZ) reaction . The resulting α-bromo acid is then esterified with methanol.

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination

The HVZ reaction is a robust method for selectively halogenating the α-carbon of a carboxylic acid.[5] The reaction proceeds by first converting the carboxylic acid into an acyl bromide using a phosphorus trihalide, such as PBr₃. This intermediate readily tautomerizes to its enol form, which is nucleophilic enough to react with elemental bromine (Br₂). The resulting α-bromo acyl bromide can then be hydrolyzed during workup or, as in this case, used directly in the next step.

HVZ_Reaction Diagram 1: Hell-Volhard-Zelinsky Reaction Mechanism R_COOH Isovaleric Acid R_COBr Acyl Bromide R_COOH->R_COBr 1. PBr₃ PBr3 PBr₃ Br2 Br₂ H2O H₂O (Workup) Enol Enol Intermediate R_COBr->Enol 2. Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Enol->Alpha_Bromo_Acyl_Bromide 3. Br₂ Product α-Bromoisovaleric Acid Alpha_Bromo_Acyl_Bromide->Product 4. Hydrolysis

Caption: The four main stages of the HVZ reaction.

Step 2: Fischer Esterification

The α-bromoisovaleric acid produced is converted to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] Using methanol as both the reactant and the solvent drives the equilibrium toward the product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for HVZ reactions and Fischer esterification.[9][10]

Part A: Synthesis of α-Bromoisovaleric Acid

  • Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen) and vented to a trap for HBr gas.

  • Initial Charge: To the flask, add isovaleric acid (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).

  • Bromination: Slowly add elemental bromine (1.1 eq) via the dropping funnel. The reaction is exothermic and may require initial gentle heating to start, followed by cooling to maintain a controlled reflux.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C until the evolution of HBr gas ceases and the dark red color of bromine dissipates.

  • Workup: Cool the reaction mixture. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide. The product, α-bromoisovaleric acid, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent. Purification is typically achieved by vacuum distillation.

Part B: Fischer Esterification to this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude or purified α-bromoisovaleric acid (1.0 eq) with an excess of methanol (e.g., 5-10 eq), which also serves as the solvent.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The final product, this compound, is purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to act as a potent electrophile and as a precursor to nucleophilic organometallic reagents.

Nucleophilic Substitution (SN2) Reactions

The α-bromo position is highly activated towards SN2 displacement. The adjacent electron-withdrawing carbonyl group stabilizes the transition state, making this compound an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its use in constructing carbon-carbon and carbon-heteroatom bonds.

The Reformatsky Reaction

A hallmark reaction of α-halo esters is the Reformatsky reaction.[11][12] In this transformation, metallic zinc inserts into the carbon-bromine bond to form an organozinc intermediate, often called a Reformatsky enolate.[13] This enolate is nucleophilic but significantly less basic than Grignard reagents or lithium enolates, which allows it to add selectively to the carbonyl group of aldehydes and ketones without competing deprotonation or reaction with the ester functionality.[12][14] The reaction yields β-hydroxy esters, which are valuable synthetic intermediates.

Reformatsky_Reaction Diagram 2: The Reformatsky Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup start This compound + Zn enolate Reformatsky Enolate (Organozinc Reagent) start->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Coordination & C-C Bond Formation ketone Aldehyde or Ketone (R'₂C=O) ketone->intermediate product β-Hydroxy Ester intermediate->product H₃O⁺

Caption: Key steps in the formation of a β-hydroxy ester.

Experimental Protocol: Reformatsky Reaction with Acetone

This protocol is a representative procedure for the Reformatsky reaction.[15]

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere, add zinc dust (1.5 eq). Activate the zinc by stirring it with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous solvent (e.g., THF or diethyl ether) until the color disappears.

  • Reagent Addition: Add a solution of this compound (1.0 eq) and acetone (1.0 eq) in the anhydrous solvent dropwise to the activated zinc suspension.

  • Reaction: The reaction is often initiated by gentle warming. Once initiated, maintain a gentle reflux until the zinc is consumed. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath and quench by slowly adding cold, dilute acid (e.g., 10% H₂SO₄ or saturated NH₄Cl solution).

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude β-hydroxy ester can be purified by column chromatography or vacuum distillation.

Handling, Storage, and Safety

As an α-bromo ester, this compound is a reactive and potentially hazardous chemical that requires careful handling.

  • Hazards: It is classified as a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[16]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its properties are defined by the interplay between the ester functionality and the α-bromine atom. A thorough understanding of its synthesis via the Hell-Volhard-Zelinsky reaction and Fischer esterification, coupled with knowledge of its characteristic reactivity in SN2 and Reformatsky reactions, allows chemists to effectively utilize this compound as a building block for a wide array of target molecules in pharmaceutical and materials science. Adherence to proper safety protocols is essential when handling this potent electrophile.

References

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  • Exploring Methyl 2-Bromo-3-Methylbutanoate: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Butanoic acid, 2-bromo-3-methyl-, ethyl ester. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

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  • Marvel, C. S., & du Vigneaud, V. (1931). α-BROMOISOVALERIC ACID. Organic Syntheses, 11, 20. doi:10.15227/orgsyn.011.0020
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  • Reformatsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]

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  • Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Synthesis of Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of Methyl 2-bromoisovalerate, a key intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the robust and widely adopted Hell-Volhard-Zelinsky (HVZ) reaction, followed by in-situ esterification. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and outline essential analytical techniques for product characterization and quality control. This document is intended for researchers, chemists, and process development scientists, offering insights into the causality behind experimental choices to ensure a safe, efficient, and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

This compound (or Methyl 2-bromo-3-methylbutanoate) is a valuable halogenated ester. Its bifunctional nature—possessing both a reactive carbon-bromine bond and an ester moiety—makes it a versatile building block in organic synthesis. The α-bromo position is highly susceptible to nucleophilic substitution (SN2) reactions, enabling the introduction of a wide array of functional groups and facilitating the construction of more complex molecular architectures.[1]

Chemical Identity and Properties:

PropertyValue
IUPAC Name Methyl 2-bromo-3-methylbutanoate
CAS Number 26330-51-8[2]
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.06 g/mol [2]
Appearance Clear to pale yellow liquid[3]
Boiling Point ~77°C @ 12 mmHg[4]
Solubility Miscible with most organic solvents; insoluble in water[3]

While several methods exist for the α-bromination of carbonyl compounds, carboxylic acids are generally unreactive towards direct bromination with Br₂ alone as they do not enolize sufficiently.[1][5] The Hell-Volhard-Zelinsky (HVZ) reaction overcomes this limitation and stands as the preeminent method for the α-bromination of carboxylic acids.[6][7][8] This guide will detail the synthesis of this compound via the HVZ bromination of isovaleric acid, followed by direct esterification with methanol.

The Hell-Volhard-Zelinsky (HVZ) Reaction: A Mechanistic Deep Dive

The HVZ reaction transforms a carboxylic acid with at least one α-hydrogen into an α-bromo carboxylic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[7][9] The subsequent addition of an alcohol, in this case methanol, quenches the reaction and forms the corresponding α-bromo ester.[5][6][10]

The Underlying Mechanism

The reaction's success hinges on the in-situ formation of an acyl bromide, which, unlike the parent carboxylic acid, readily tautomerizes to its enol form, the key intermediate for α-bromination.[1][6][11]

Step 1: Acyl Bromide Formation The catalytic amount of phosphorus tribromide (PBr₃) reacts with the starting carboxylic acid (isovaleric acid) to form the more reactive isovaleryl bromide.[6][9] This is a crucial activation step.

Step 2: Enolization The isovaleryl bromide, catalyzed by the HBr generated in situ, undergoes tautomerization to form its enol isomer.[1][5] This enol provides the nucleophilic α-carbon necessary for the subsequent step.

Step 3: α-Bromination The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), adding a bromine atom to the α-carbon and generating a protonated α-bromo acyl bromide.[6][12]

Step 4: Esterification The intermediate α-bromo acyl bromide is a highly reactive electrophile. Upon completion of the bromination, the reaction is quenched by the addition of methanol. The methanol acts as a nucleophile, attacking the carbonyl carbon of the acyl bromide in a nucleophilic acyl substitution reaction to yield the final product, this compound, and HBr.[5][10]

Diagram of the HVZ Reaction Mechanism

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Esterification Acid Isovaleric Acid AcylBromide Isovaleryl Bromide PBr3 PBr₃ (cat.) AcylBromide_ref Isovaleryl Bromide Enol Acyl Bromide Enol Enol_ref Acyl Bromide Enol AcylBromide_ref->Enol Br2 Br₂ AlphaBromo α-Bromo Acyl Bromide AlphaBromo_ref α-Bromo Acyl Bromide Methanol Methanol (CH₃OH) Product This compound

Caption: Mechanism of this compound synthesis via the HVZ reaction.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations involving bromine and phosphorus tribromide must be conducted in a certified chemical fume hood.[13][14]

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Isovaleric acid1.0 molStarting material
Red phosphorus0.05 mol (catalyst)In-situ PBr₃ formation
Bromine (Br₂)1.1 molBrominating agent
Methanol (anhydrous)3.0 molEsterifying agent/Solvent
Diethyl etherAs neededExtraction solvent
Saturated NaHCO₃(aq)As neededNeutralization wash
Saturated NaCl(aq)As neededAqueous wash
Anhydrous MgSO₄As neededDrying agent
Round-bottom flask500 mL, three-neckedReaction vessel
Reflux condenserStandard taperPrevent solvent loss
Addition funnel100 mL, pressure-equalizingControlled addition of Br₂
Magnetic stirrer & stir bar-Agitation
Heating mantle-Temperature control
Separatory funnel500 mLLiquid-liquid extraction
Rotary evaporator-Solvent removal
Vacuum distillation setup-Product purification
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize HBr and excess Br₂ fumes), and a pressure-equalizing addition funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of intermediates.

  • Initial Charge: Charge the flask with isovaleric acid (1.0 mol) and red phosphorus (0.05 mol).

  • Bromine Addition: Add bromine (1.1 mol) to the addition funnel. Begin stirring the reaction mixture and slowly add the bromine dropwise over 1-2 hours. The reaction is exothermic; maintain the temperature around 50-60°C using a water bath if necessary. The reddish-brown color of bromine should fade as it is consumed.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (gently) for 2-4 hours, or until the evolution of HBr gas ceases and the color of the mixture is no longer deep red.

  • Esterification: Cool the reaction mixture to 0°C in an ice bath. Carefully and slowly add anhydrous methanol (3.0 mol) through the addition funnel. An exothermic reaction will occur. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete esterification.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.

  • Extraction and Washing: Shake the funnel, releasing pressure frequently. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 100 mL of saturated sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[15]

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.[16]

Experimental Workflow Diagram

Workflow Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) Charge 2. Charge Flask (Isovaleric Acid, Red P) Setup->Charge AddBr2 3. Add Br₂ Dropwise (Control Temperature) Charge->AddBr2 Reflux1 4. Heat to Reflux (Complete Bromination) AddBr2->Reflux1 Cool1 5. Cool to 0°C Reflux1->Cool1 AddMeOH 6. Add Methanol Slowly (Esterification) Cool1->AddMeOH Reflux2 7. Heat to Reflux (Complete Esterification) AddMeOH->Reflux2 Workup 8. Quench & Extract (H₂O, Diethyl Ether) Reflux2->Workup Wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) Workup->Wash Dry 10. Dry & Filter (MgSO₄) Wash->Dry Evap 11. Concentrate (Rotary Evaporator) Dry->Evap Distill 12. Purify (Vacuum Distillation) Evap->Distill Analyze 13. Characterize Product (NMR, IR, GC-MS) Distill->Analyze

Caption: Step-by-step workflow for the synthesis and purification of the target ester.

Product Characterization and Quality Control

Proper characterization is essential to confirm the structure and purity of the synthesized this compound.

TechniqueExpected Result / Key Features
¹H NMR (CDCl₃)δ ~4.2 ppm (d, 1H): CH proton at the α-position, coupled to the isopropyl CH. δ ~3.8 ppm (s, 3H): Methyl ester (OCH₃) protons. δ ~2.3 ppm (m, 1H): Isopropyl CH proton. δ ~1.0 ppm (d, 6H): Two diastereotopic methyl groups of the isopropyl moiety.[17][18]
¹³C NMR (CDCl₃)δ ~170 ppm: Ester carbonyl carbon (C=O). δ ~53 ppm: Methyl ester carbon (OCH₃). δ ~50 ppm: α-carbon bearing the bromine (C-Br). δ ~33 ppm: Isopropyl methine carbon (CH). δ ~20 ppm: Isopropyl methyl carbons (CH₃).
IR (Neat)~2970 cm⁻¹: C-H alkane stretch. ~1740 cm⁻¹: C=O ester carbonyl stretch (strong). ~1150 cm⁻¹: C-O ester stretch. ~650 cm⁻¹: C-Br stretch.[19][20][21]
GC-MS A major peak corresponding to the product's mass-to-charge ratio, confirming purity and molecular weight (m/z = 194/196, characteristic isotopic pattern for bromine).

Critical Safety and Handling Protocols

The synthesis of this compound involves highly corrosive and toxic reagents. Strict adherence to safety protocols is mandatory.

  • Bromine (Br₂): A highly toxic, corrosive, and strong oxidizing agent.[22] It causes severe burns upon skin contact and is fatal if inhaled.[14][23] Always handle in a chemical fume hood using appropriate PPE, including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[13][24] Keep a solution of sodium thiosulfate (1 M) readily available to neutralize spills.[24]

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water to produce HBr gas. Handle with extreme care under anhydrous conditions.

  • Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. The reaction setup must include a gas trap to prevent its release into the atmosphere.

  • General Precautions: Use a chemical fume hood for the entire procedure.[13] Ensure adequate ventilation.[22] Avoid contact with skin, eyes, and clothing.[13] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13][22]

Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled container for hazardous waste disposal according to institutional and local regulations.

Conclusion

The Hell-Volhard-Zelinsky reaction followed by methanolysis provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism allows for optimization and troubleshooting, while strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed protocol and characterization data provided in this guide serve as a robust foundation for researchers and scientists to successfully synthesize this important chemical intermediate.

References

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  • ResearchGate. (2025). A novel bromination for an unsaturated α‐anion ester.
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Methyl 2-Bromoisovalerate (CAS No. 26330-51-8): A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromoisovalerate, also known as methyl 2-bromo-3-methylbutanoate, is a vital halogenated ester with the CAS number 26330-51-8. This colorless liquid serves as a critical building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its strategic placement of a bromine atom at the α-position to the ester carbonyl group imparts a high degree of reactivity, making it a versatile intermediate for the introduction of the isovalerate backbone into more complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, applications, and handling, tailored for professionals engaged in chemical research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 26330-51-8[1]
Molecular Formula C₆H₁₁BrO₂[1]
Molecular Weight 195.05 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point Approx. 185 °C
Density Approx. 1.28 g/cm³
Table 2: Spectroscopic Data for Structural Elucidation

While a complete, published, and unequivocally assigned set of spectra for this compound can be proprietary or scattered, the following represents expected and reported data for structurally analogous compounds, such as ethyl 2-bromoisovalerate, which are invaluable for quality control and reaction monitoring.[3][4][5]

SpectroscopyExpected Chemical Shifts / Key Peaks
¹H NMR δ (ppm): ~4.2 (d, 1H, -CH(Br)-), ~3.8 (s, 3H, -OCH₃), ~2.3 (m, 1H, -CH(CH₃)₂), ~1.0 (dd, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm): ~170 (C=O), ~53 (-OCH₃), ~48 (-CH(Br)-), ~33 (-CH(CH₃)₂), ~20, ~18 (-CH(CH₃)₂)
FT-IR (neat) ν (cm⁻¹): ~2970 (C-H stretch), ~1740 (C=O stretch, ester), ~1270 (C-O stretch), ~650 (C-Br stretch)
Mass Spec (EI) m/z: 196/194 (M⁺, isotopic pattern for Br), 153/151, 115, 71, 43

Synthesis of this compound: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process:

  • α-Bromination of Isovaleric Acid: This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7][8]

  • Esterification: The resulting 2-bromoisovaleric acid is then esterified with methanol, commonly via the Fischer esterification method.[1][2][9]

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Fischer Esterification Isovaleric Acid Isovaleric Acid 2-Bromoisovaleric Acid 2-Bromoisovaleric Acid Isovaleric Acid->2-Bromoisovaleric Acid  1. PBr₃ (cat.), Br₂  2. H₂O work-up 2-Bromoisovaleric_Acid_2 2-Bromoisovaleric Acid This compound This compound 2-Bromoisovaleric_Acid_2->this compound  CH₃OH, H⁺ (cat.)

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 2-Bromoisovaleric Acid via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from established procedures for the α-bromination of carboxylic acids.[10][11]

Materials:

  • Isovaleric acid

  • Red phosphorus or phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Anhydrous diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid.

  • Add a catalytic amount of red phosphorus or phosphorus tribromide.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a scrubber.

  • After the addition is complete, gently heat the reaction mixture to reflux until the red color of bromine disappears.

  • Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the acyl bromide intermediate.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromoisovaleric acid.

  • Purify the crude product by vacuum distillation.

Causality of Experimental Choices:

  • PBr₃ Catalyst: Phosphorus tribromide converts the carboxylic acid into an acyl bromide. The acyl bromide readily enolizes, which is the key reactive intermediate for the subsequent α-bromination by Br₂. Direct bromination of the carboxylic acid is not effective.[8][12]

  • Excess Bromine: A slight excess of bromine ensures the complete conversion of the isovaleric acid.

  • Reflux: Heating is necessary to overcome the activation energy of the reaction and drive it to completion.

  • Aqueous Work-up: The addition of water hydrolyzes the intermediate α-bromoacyl bromide to the final α-bromo carboxylic acid.[8]

Part 2: Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for acid-catalyzed esterification.[1][13]

Materials:

  • 2-Bromoisovaleric acid (from Part 1)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve 2-bromoisovaleric acid in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC or GC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9][14]

  • Excess Methanol: The Fischer esterification is an equilibrium process. Using a large excess of methanol shifts the equilibrium towards the formation of the ester product, maximizing the yield.[2][13]

  • Reflux: Heating increases the reaction rate.

  • Bicarbonate Wash: This step is crucial to remove the sulfuric acid catalyst and any unreacted 2-bromoisovaleric acid.

Diagram 2: Mechanism of Fischer Esterification

G cluster_0 Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation

Caption: Key steps in the Fischer esterification mechanism.

Applications in Drug Discovery and Development

This compound's utility in drug discovery stems from its ability to act as a versatile precursor to a range of pharmacologically relevant moieties. The α-bromo group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.

  • Synthesis of α-Amino Acids: One of the most significant applications is in the synthesis of non-natural α-amino acids, which are crucial components of many modern pharmaceuticals. The bromine atom can be displaced by an azide followed by reduction, or directly by ammonia or an amine, to introduce the amino group.[6]

  • Precursor to Antiviral and Anticancer Agents: Halogenated esters are key starting materials in the synthesis of various antiviral and anticancer drug candidates. While direct and widespread use of this compound in blockbuster drugs is not extensively documented in publicly available literature, its structural motif is present in intermediates for complex syntheses. For instance, related α-bromo esters are crucial in the synthesis of compounds like Bromisoval, a sedative and hypnotic, and have been explored in the synthesis of the antiviral drug Favipiravir.[15][16][17][18]

  • Introduction of Lipophilic Moieties: The isovalerate group can be used to increase the lipophilicity of a drug molecule, which can improve its pharmacokinetic properties, such as membrane permeability and oral bioavailability.

  • Building Block for Heterocyclic Synthesis: The reactive nature of this compound allows for its use in the construction of various heterocyclic rings, which are common scaffolds in medicinal chemistry.[19]

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Hazards: this compound is a combustible liquid and is harmful if swallowed. It can cause severe skin burns and eye damage. It is also a lachrymator (causes tearing).[7][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • In case of exposure:

    • Skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure, seek immediate medical attention.[7][13]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with particular relevance to the pharmaceutical industry. A solid understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional looking to incorporate this important intermediate into their synthetic strategies. The two-step synthesis via the Hell-Volhard-Zelinsky reaction followed by Fischer esterification provides a reliable and scalable route to this compound. Its ability to serve as a precursor to a variety of functionalized molecules ensures its continued importance in the quest for novel therapeutics.

References

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A Senior Application Scientist's Guide to Methyl 2-bromo-3-methylbutanoate: Synthesis, Reactivity, and Strategic Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Methyl 2-bromo-3-methylbutanoate, a versatile reagent in modern organic synthesis. We will delve into its precise chemical identity, explore robust synthetic routes, and illuminate its strategic application in the construction of complex molecular architectures, particularly within the pharmaceutical landscape. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout to ensure both theoretical clarity and practical applicability.

Compound Identification and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is the foundation of reproducible science. The compound commonly known by the trivial name Methyl 2-bromoisovalerate is systematically named under IUPAC nomenclature as Methyl 2-bromo-3-methylbutanoate .[1][2][3] This nomenclature precisely describes its structure: a four-carbon butanoate backbone, a bromine atom at the alpha-position (carbon 2), and a methyl group at carbon 3.

A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe use in experimental design. The key properties of Methyl 2-bromo-3-methylbutanoate are summarized in the table below.

PropertyValueSource(s)
IUPAC Name Methyl 2-bromo-3-methylbutanoate[1][2]
Synonyms This compound, Methyl 2-bromo-3-methylbutyrate[1][2][3]
CAS Number 26330-51-8[1][2][4]
Molecular Formula C₆H₁₁BrO₂[1][4]
Molecular Weight 195.05 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][3]
Density 1.345 g/cm³[1]
Boiling Point ~173 °C[1]
Refractive Index 1.454[1]

These properties are critical for calculating molar equivalents, selecting appropriate reaction solvents and temperatures, and for purification procedures such as distillation.

Synthesis of Methyl 2-bromo-3-methylbutanoate: A Strategic Approach

The reliable synthesis of Methyl 2-bromo-3-methylbutanoate is typically achieved through a two-step process, beginning with the α-bromination of the corresponding carboxylic acid, 3-methylbutanoic acid (isovaleric acid), followed by esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is the gold standard for the first step, valued for its specificity in brominating the α-carbon of carboxylic acids.

Step 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The HVZ reaction proceeds through the in-situ formation of an acyl bromide, which readily enolizes, allowing for selective α-bromination. This is a classic and robust method for preparing α-bromo acids.

Experimental Protocol: Synthesis of 2-bromo-3-methylbutanoic acid

Materials:

  • 3-methylbutanoic acid (isovaleric acid)

  • Red phosphorus

  • Bromine

  • Anhydrous diethyl ether

  • Calcium chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 3-methylbutanoic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will initiate. Maintain a gentle reflux by controlling the rate of bromine addition.

  • After the addition is complete, heat the mixture to ensure the reaction goes to completion, typically for one hour on a boiling water bath.[5]

  • The intermediate, 2-bromo-3-methylbutanoyl bromide, can be isolated by distillation.[5]

  • Carefully quench the acyl bromide with water to hydrolyze it to the corresponding carboxylic acid, 2-bromo-3-methylbutanoic acid.

  • Extract the α-bromo acid into diethyl ether, wash with water to remove hydrobromic acid, and dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure to yield the crude 2-bromo-3-methylbutanoic acid.

Causality and Self-Validation: The use of phosphorus tribromide (formed in situ from red phosphorus and bromine) is crucial as it converts the carboxylic acid to an acyl bromide. The acyl bromide, lacking an acidic hydroxyl proton, can enolize to a much greater extent than the parent carboxylic acid, which is the key to selective α-bromination. The reaction progress can be monitored by the disappearance of the bromine color. The formation of the desired product can be confirmed by spectroscopic methods (NMR, IR) and by its distinct physical properties.

Step 2: Esterification

The final step is a standard Fischer esterification, where the α-bromo acid is reacted with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methylbutanoate

Materials:

  • 2-bromo-3-methylbutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-bromo-3-methylbutanoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure Methyl 2-bromo-3-methylbutanoate.

Causality and Self-Validation: The use of excess methanol drives the equilibrium of the esterification towards the product side. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The workup procedure is designed to remove all acidic components and water, ensuring the stability of the final ester product. The purity of the final product should be verified by Gas Chromatography (GC) and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_of_Methyl_2_bromo_3_methylbutanoate cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Fischer Esterification 3-methylbutanoic_acid 3-methylbutanoic acid PBr3_Br2 PBr₃, Br₂ 3-methylbutanoic_acid->PBr3_Br2 Acyl_bromide 2-bromo-3-methylbutanoyl bromide PBr3_Br2->Acyl_bromide H2O H₂O Acyl_bromide->H2O alpha_bromo_acid 2-bromo-3-methylbutanoic acid H2O->alpha_bromo_acid alpha_bromo_acid_2 2-bromo-3-methylbutanoic acid Methanol_H Methanol, H⁺ alpha_bromo_acid_2->Methanol_H Final_Product Methyl 2-bromo-3-methylbutanoate Methanol_H->Final_Product

Caption: Synthetic pathway to Methyl 2-bromo-3-methylbutanoate.

Core Reactivity and Mechanistic Insights

The synthetic utility of Methyl 2-bromo-3-methylbutanoate stems from the presence of two key reactive sites: the electrophilic carbon bearing the bromine atom and the ester carbonyl group. The bromine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions

Methyl 2-bromo-3-methylbutanoate is an effective alkylating agent. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its role in building molecular complexity.

The Reformatsky Reaction: A Powerful C-C Bond Forming Tool

A hallmark reaction of α-halo esters is the Reformatsky reaction, which provides a reliable method for the synthesis of β-hydroxy esters.[6] This reaction involves the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then adds to an aldehyde or ketone.

Reformatsky_Reaction_Mechanism alpha_bromo_ester Methyl 2-bromo-3-methylbutanoate Zn Zn alpha_bromo_ester->Zn Organozinc Organozinc Intermediate (Reformatsky Enolate) Zn->Organozinc Oxidative addition Intermediate_complex Six-membered transition state Organozinc->Intermediate_complex Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Intermediate_complex Zinc_alkoxide Zinc Alkoxide Intermediate_complex->Zinc_alkoxide H3O H₃O⁺ (Acid workup) Zinc_alkoxide->H3O beta_hydroxy_ester β-Hydroxy Ester H3O->beta_hydroxy_ester

Caption: Mechanism of the Reformatsky Reaction.

The less basic nature of the zinc enolate compared to lithium or Grignard reagents prevents self-condensation of the ester and allows for the reaction to proceed in the presence of enolizable carbonyl compounds.[6][7]

Experimental Protocol: A Representative Reformatsky Reaction

Materials:

  • Methyl 2-bromo-3-methylbutanoate

  • Zinc dust (activated)

  • An aldehyde or ketone (e.g., benzaldehyde)

  • Anhydrous THF or diethyl ether

  • Iodine (catalytic amount for activation)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust and a crystal of iodine.

  • Add a solution of Methyl 2-bromo-3-methylbutanoate and the carbonyl compound in anhydrous THF.

  • Gently heat the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy suspension indicate the start of the reaction.

  • Maintain the reaction at a gentle reflux until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting β-hydroxy ester by column chromatography.

Causality and Self-Validation: Activation of the zinc surface with iodine is often necessary to remove the passivating oxide layer and initiate the oxidative addition. The reaction is carried out under anhydrous conditions to prevent the quenching of the organozinc intermediate. The workup with a mild acid, such as ammonium chloride, protonates the zinc alkoxide to form the desired β-hydroxy ester without causing dehydration. The success of the reaction is confirmed by the appearance of a new hydroxyl group signal in the IR and ¹H NMR spectra of the purified product.

Application in Drug Development: The Case of Valsartan

The strategic importance of Methyl 2-bromo-3-methylbutanoate and its analogs is vividly illustrated in the synthesis of complex pharmaceuticals. A prominent example is the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[8] While the commercial synthesis of Valsartan uses the L-valine methyl ester, the core synthetic step involves the alkylation of this amino acid derivative, a reaction for which Methyl 2-bromo-3-methylbutanoate is a close structural and reactive analog.

The key step is the nucleophilic substitution of a brominated benzylic position by the amine of the valine derivative. This reaction establishes a crucial carbon-nitrogen bond in the final drug molecule.[9]

Valsartan_Synthesis_Analogy Valine_derivative L-Valine Methyl Ester (Nucleophile) Alkylation Alkylation (Sₙ2 Reaction) Valine_derivative->Alkylation Brominated_biphenyl Bromomethylbiphenyl derivative (Electrophile) Brominated_biphenyl->Alkylation Acylation_hydrolysis Acylation & Hydrolysis Alkylation->Acylation_hydrolysis Valsartan Valsartan Acylation_hydrolysis->Valsartan

Caption: Conceptual synthetic route to Valsartan.

This application highlights how α-halo esters like Methyl 2-bromo-3-methylbutanoate serve as critical building blocks for introducing stereochemically defined fragments into a target molecule. The ability to perform these reactions with high efficiency and stereocontrol is a cornerstone of modern pharmaceutical synthesis.

Conclusion

Methyl 2-bromo-3-methylbutanoate is a valuable and versatile reagent for organic synthesis. Its well-defined reactivity, particularly in nucleophilic substitution and Reformatsky reactions, makes it an important tool for the construction of complex molecules. As demonstrated by its analogous role in the synthesis of pharmaceuticals like Valsartan, this and similar α-bromo esters are indispensable for the drug development pipeline. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.

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  • (2S)-2-bromo-3-methylbutanoate | C5H8BrO2-. PubChem. (URL: [Link])

  • Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1183–1186. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (URL: [Link])

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A Comprehensive Technical Guide to Methyl 2-bromoisovalerate for Advanced Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromoisovalerate is a key aliphatic bromoester building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the reactive carbon-bromine bond at the α-position to a carbonyl group, making it an effective alkylating agent for introducing the isovalerate moiety. A precise understanding of its fundamental physicochemical properties, beginning with its molecular weight, is paramount for stoichiometric calculations, reaction optimization, and analytical characterization. This guide provides an in-depth examination of this compound, covering its core properties, a validated synthetic protocol, key applications, and essential safety procedures, tailored for researchers and drug development professionals.

Core Physicochemical & Structural Properties

The cornerstone of any synthetic endeavor is the accurate characterization of the starting materials. The molecular formula and weight of this compound are fundamental for all quantitative work.

Molecular Weight and Core Identifiers

The molecular formula for this compound is C₆H₁₁BrO₂. Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Oxygen: 15.999), the molecular weight is a critical parameter for accurate reagent measurement.

PropertyValueSource
IUPAC Name Methyl 2-bromo-3-methylbutanoate-
Molecular Formula C₆H₁₁BrO₂[1][2]
Molecular Weight 195.05 g/mol [1][2]
CAS Number 26330-51-8[1][3]
Appearance Assumed to be a colorless to pale yellow liquidGeneral chemical knowledge
SMILES Code CC(C)C(Br)C(OC)=O[1]
Structural Representation

A clear understanding of the molecule's structure is essential for predicting its reactivity and spectroscopic behavior.

Caption: 2D structure of this compound.

Predicted Spectroscopic Signature

While a dedicated spectrum was not available for citation, the expected spectroscopic data can be reliably predicted based on the structure. This serves as a benchmark for researchers to confirm the identity and purity of their material.

  • ¹H NMR (Proton NMR):

    • Singlet (~3.7 ppm, 3H): Corresponds to the methyl ester protons (-OCH₃).

    • Doublet (~4.2 ppm, 1H): The proton on the α-carbon (-CH(Br)-), split by the adjacent methine proton.

    • Multiplet (~2.2 ppm, 1H): The methine proton of the isopropyl group (-CH(CH₃)₂), split by the α-carbon proton and the six methyl protons.

    • Two Doublets (~1.0-1.2 ppm, 6H): The diastereotopic methyl groups of the isopropyl moiety.

  • ¹³C NMR (Carbon NMR):

    • ~170 ppm: Carbonyl carbon of the ester.

    • ~53 ppm: Methyl ester carbon (-OCH₃).

    • ~45-50 ppm: α-carbon bearing the bromine atom.

    • ~30-35 ppm: Methine carbon of the isopropyl group.

    • ~18-22 ppm: Isopropyl methyl carbons.

  • IR (Infrared) Spectroscopy:

    • ~1740-1750 cm⁻¹: Strong C=O stretch, characteristic of an aliphatic ester.

    • ~2870-2960 cm⁻¹: C-H stretching from the alkyl groups.

    • ~1100-1250 cm⁻¹: C-O stretching of the ester linkage.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process: bromination of the parent carboxylic acid followed by esterification. This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

Synthetic Workflow: Hell-Volhard-Zelinsky Bromination & Fischer Esterification

This approach provides a reliable and scalable method for laboratory preparation. The first step, the Hell-Volhard-Zelinsky (HVZ) reaction, is a classic method for the α-bromination of carboxylic acids. The subsequent Fischer esterification is a straightforward acid-catalyzed conversion to the methyl ester.

Synthesis_Workflow start Isovaleric Acid step1 Step 1: HVZ Bromination Reagents: Br₂, PBr₃ (cat.) Solvent: CCl₄ or neat start->step1 intermediate Intermediate: 2-Bromo-3-methylbutanoic Acid step1->intermediate step2 Step 2: Fischer Esterification Reagents: Methanol (excess), H₂SO₄ (cat.) Condition: Reflux intermediate->step2 product Final Product: This compound step2->product purification Purification: Vacuum Distillation product->purification Alkylation_Mechanism reagents Nu:⁻  +  Br-CH(R)-CO₂Me ts [ Nu---CH(R)(Br)---CO₂Me ]ᵟ⁻ reagents->ts Sₙ2 Attack products Nu-CH(R)-CO₂Me  +  Br⁻ ts->products Leaving Group Departure caption Generalized Sₙ2 reaction pathway.

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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Methyl 2-bromoisovalerate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this important chemical intermediate. While direct spectroscopic data for this compound is not extensively published, this guide will leverage data from its close structural analog, Ethyl 2-bromoisovalerate, to provide a detailed and predictive analysis.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound, with the chemical formula C₆H₁₁BrO₂, is a halogenated ester that serves as a versatile building block in organic synthesis. Its structure, featuring a chiral center at the α-carbon, makes it a valuable precursor for the synthesis of various pharmaceuticals and other complex organic molecules. The precise arrangement of atoms and the purity of this compound are paramount to the success of subsequent synthetic steps and the efficacy and safety of the final product.

Spectroscopic methods provide a non-destructive and highly informative means to confirm the identity, structure, and purity of this compound. Each technique offers a unique window into the molecular architecture:

  • NMR Spectroscopy reveals the carbon-hydrogen framework.

  • IR Spectroscopy identifies the functional groups present.

  • Mass Spectrometry determines the molecular weight and elemental composition.

Together, these techniques form a powerful analytical triad for the comprehensive characterization of this and other organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The Causality Behind NMR Experimental Choices

The choice of solvent is critical in NMR. Deuterated solvents, such as chloroform-d (CDCl₃), are used because they are largely "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard because its protons are highly shielded, resonating at 0 ppm, providing a reference point for the chemical shifts of all other protons in the sample.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (based on Ethyl 2-bromoisovalerate data)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2Doublet1HHα (CH-Br)
~3.7Singlet3HH of OCH₃
~2.3Multiplet1HHβ (CH-(CH₃)₂)
~1.0Doublet6HHγ (CH-(CH₃)₂)

Diagram 1: Molecular Structure and Proton Assignments for this compound

A diagram illustrating the proton environments in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O (Ester carbonyl)
~55-60C-Br (α-carbon)
~52O-CH₃ (Methoxy carbon)
~30-35CH-(CH₃)₂ (β-carbon)
~20-25CH-(CH₃)₂ (γ-carbons)

Diagram 2: Carbon Assignments for this compound

A diagram illustrating the carbon environments in this compound.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H or ¹³C and shim the magnetic field to achieve high homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

Predicted IR Spectroscopic Data

The key functional groups in this compound are the carbonyl group (C=O) of the ester and the carbon-bromine bond (C-Br).

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)Bond VibrationFunctional Group
~1740C=O stretchEster
~1200-1000C-O stretchEster
~2960-2850C-H stretchAlkane
~600-500C-Br stretchAlkyl halide
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically subtract the background spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular weight of this compound is 195.06 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M, M+2) of approximately equal intensity.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zIon
194/196[M]⁺ (Molecular ion)
163/165[M - OCH₃]⁺
115[M - Br]⁺

Diagram 3: Mass Spectrometry Fragmentation Pathway

G mol [C₆H₁₁BrO₂]⁺ m/z = 194/196 frag1 [C₅H₈BrO]⁺ m/z = 163/165 mol->frag1 - OCH₃ frag2 [C₆H₁₁O₂]⁺ m/z = 115 mol->frag2 - Br

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Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Methyl 2-Bromoisovalerate with Nucleophiles

This compound stands as a pivotal intermediate in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its structure—a secondary α-bromo ester bearing a sterically demanding isopropyl group—presents a fascinating case study in chemical reactivity. The outcome of its reactions is not always straightforward, existing at the crossroads of competing mechanistic pathways. This guide eschews a simple recitation of facts, instead offering a deep, mechanistically-grounded exploration of this reagent's behavior. We will dissect the causal factors—steric hindrance, nucleophile strength, solvent effects, and the potential for rearrangement—that dictate its synthetic destiny. For the researcher and drug development professional, a thorough understanding of these principles is paramount for predictable, efficient, and high-yielding synthesis.

The Structural and Electronic Landscape of this compound

This compound, also known as methyl 2-bromo-3-methylbutanoate, possesses a unique combination of features that govern its reactivity:

  • Secondary Electrophilic Center: The carbon atom bonded to the bromine (the α-carbon) is secondary. In the landscape of nucleophilic substitution, secondary halides are notorious for their ability to react via either unimolecular (Sₙ1) or bimolecular (Sₙ2) pathways, depending on the conditions.[1][2]

  • Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and is highly stable in solution. This facilitates the cleavage of the C-Br bond.[3]

  • Steric Hindrance: The adjacent isopropyl group imposes significant steric bulk around the electrophilic α-carbon. This bulk physically obstructs the trajectory of an incoming nucleophile, a critical factor that inherently slows the rate of a classic Sₙ2 reaction.[4][5][6][7]

  • Electron-Withdrawing Carbonyl Group: The adjacent methoxycarbonyl group (-CO₂CH₃) has a strong electron-withdrawing inductive effect. This effect destabilizes the formation of a full positive charge on the α-carbon, making a carbocation intermediate—the hallmark of the Sₙ1 pathway—less favorable than in a typical secondary alkyl halide.[1][8]

This confluence of opposing factors—a secondary center prone to both pathways, hindered by steric bulk (disfavoring Sₙ2) but electronically destabilized for carbocation formation (disfavoring Sₙ1)—makes the choice of nucleophile and solvent critically important in directing the reaction toward a desired outcome.

Caption: Competing reaction pathways for this compound.

The Mechanistic Dichotomy: Sₙ2 versus Sₙ1

The reaction environment is the ultimate arbiter of the mechanistic pathway. By carefully selecting the nucleophile and solvent, a chemist can steer the reaction with a high degree of predictability.

Favoring the Sₙ2 Pathway

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[9] For this compound, this requires the nucleophile to navigate past the bulky isopropyl group.[4][5]

Conditions that promote the Sₙ2 mechanism:

  • Strong, Unhindered Nucleophiles: Nucleophiles with a high degree of localized negative charge and minimal steric bulk are most effective. Examples include azide (N₃⁻), cyanide (CN⁻), primary amines (RNH₂), and thiolates (RS⁻).[2][3]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are ideal.[3][10] They can solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile relatively "naked" and highly reactive. This enhances nucleophilicity and accelerates the Sₙ2 rate.[3][11] Polar protic solvents, in contrast, form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity.[12][13]

SN2_Mechanism reactant Nu:⁻ + MeO₂C-CH(Br)iPr ts Transition State [Nu---C---Br]⁻ reactant->ts Backside Attack product MeO₂C-CH(Nu)iPr + Br⁻ ts->product Inversion of Stereochemistry

Caption: The concerted Sₙ2 mechanism involves backside attack.

The Less Traveled Sₙ1 Path

The Sₙ1 pathway involves a two-step process: slow, rate-determining ionization to form a carbocation intermediate, followed by rapid attack by the nucleophile.[14] As noted, the electron-withdrawing nature of the ester group makes the requisite secondary carbocation unstable and high in energy. Therefore, forcing an Sₙ1 reaction is challenging and often leads to mixtures of products or elimination.

Conditions that might favor Sₙ1 character:

  • Weak Nucleophiles/Solvolysis: Weak nucleophiles that are often the solvent itself (e.g., ethanol, water, acetic acid) favor the Sₙ1 pathway because they are not strong enough to force an Sₙ2 displacement and must wait for the carbocation to form.[2][10]

  • Polar Protic Solvents: These solvents (e.g., water, alcohols) excel at stabilizing both the departing leaving group and the intermediate carbocation through hydrogen bonding, lowering the activation energy for the initial ionization step.[10][12][13]

Even under these conditions, the Sₙ1 reaction is often slow and can be outcompeted by the Sₙ2 pathway or E2 elimination, especially at elevated temperatures.

Reactivity with Key Nucleophile Classes

Nitrogen Nucleophiles: Gateway to Amino Acids

The reaction of this compound with nitrogen nucleophiles is arguably its most important application, providing a direct route to valine derivatives, which are crucial components of many pharmaceuticals.[15]

  • Ammonia and Primary/Secondary Amines: These react via a classic Sₙ2 mechanism.[16] A significant challenge is overalkylation, where the product amine, itself a nucleophile, can react with another molecule of the bromoester.[17][18] This is a self-validating problem; observing di- and tri-alkylated products confirms this competing pathway. To mitigate this, a large excess of the starting amine is typically used to ensure the bromoester is more likely to encounter the desired nucleophile.

  • Azide Ion (N₃⁻): Sodium azide is an excellent nucleophile for Sₙ2 reactions. It is small, potent, and the resulting alkyl azide can be cleanly reduced to the primary amine, providing a superior alternative to direct amination with ammonia.

Oxygen Nucleophiles: The Peril of Rearrangement

While simple substitution with oxygen nucleophiles like carboxylates can proceed under Sₙ2 conditions, the use of strong bases like hydroxide (OH⁻) or alkoxides (RO⁻) introduces a significant competing pathway: the Favorskii Rearrangement .[19][20][21]

Causality of the Favorskii Rearrangement:

  • Deprotonation: The α-proton (the H on the C-Br carbon) is acidic due to the adjacent electron-withdrawing carbonyl group. A strong base can abstract this proton to form an enolate.

  • Intramolecular Sₙ2: The enolate then acts as an internal nucleophile, attacking the carbon bearing the bromine to form a highly strained cyclopropanone intermediate.[20][22]

  • Nucleophilic Attack & Ring Opening: The external nucleophile (the base) attacks the carbonyl carbon of the cyclopropanone. The ring then opens in a way that forms the more stable carbanion, which is then protonated by the solvent.

This rearrangement results in a "scrambled" carbon skeleton and is a critical consideration. To achieve simple substitution with an oxygen nucleophile, one should use the conjugate base of a weak acid (e.g., sodium acetate in DMF) rather than a strong alkoxide base.

Favorskii_Mechanism start This compound enolate Enolate Intermediate start->enolate + RO⁻ - ROH cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular Sₙ2 (-Br⁻) adduct Tetrahedral Adduct cyclo->adduct + RO⁻ product Rearranged Ester Product adduct->product Ring Opening & Protonation

Caption: The Favorskii rearrangement pathway for α-halo esters.

Sulfur and Carbon Nucleophiles
  • Thiolates (RS⁻): As soft, highly polarizable nucleophiles, thiolates are exceptionally reactive in Sₙ2 displacements and will readily displace the bromide with high efficiency.[23]

  • Enolates: Carbon nucleophiles, such as the enolate of diethyl malonate, can be used to form new carbon-carbon bonds at the α-position, a powerful tool for extending the carbon skeleton. This reaction is highly sensitive to steric hindrance and requires strong Sₙ2-promoting conditions.

Data Summary and Predictive Table

The following table summarizes the expected major reaction pathway and product based on a logical synthesis of the principles discussed.

NucleophileSolventPredominant MechanismExpected Major ProductRationale & Key Considerations
NaN₃ (Sodium Azide)DMFSₙ2Methyl 2-azido-3-methylbutanoateStrong, unhindered nucleophile in a polar aprotic solvent. Classic Sₙ2 conditions.
CH₃CH₂NH₂ (excess)THFSₙ2Methyl 2-(ethylamino)-3-methylbutanoatePrimary amine is a good nucleophile. Excess is used to prevent overalkylation.[17]
CH₃CO₂NaDMFSₙ2Methyl 2-acetoxy-3-methylbutanoateCarboxylate is a moderately strong nucleophile; polar aprotic solvent favors Sₙ2.
NaOCH₃CH₃OHFavorskii RearrangementMethyl 2,2-dimethylpropanoateStrong base (methoxide) will deprotonate the α-carbon, initiating rearrangement.[19][20]
CH₃OH (Methanol)HeatSₙ1 / Sₙ2 (Slow)Methyl 2-methoxy-3-methylbutanoateSolvolysis. Weak nucleophile. Reaction is slow; pathway is borderline and may yield side products.[10]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. Expected outcomes and potential pitfalls, which serve as diagnostic checks on the reaction's progress, are described.

Protocol 5.1: Sₙ2 Synthesis of Methyl 2-Amino-3-methylbutanoate (Valine Methyl Ester) via Azide Displacement

This two-step procedure is superior to direct amination as it avoids overalkylation and provides a clean product.

Workflow_Azide cluster_0 Step 1: Sₙ2 Displacement cluster_1 Step 2: Azide Reduction A1 Combine Methyl 2-bromoisovalerate & NaN₃ in DMF A2 Heat reaction (e.g., 60 °C) A1->A2 A3 Aqueous Workup & Extraction A2->A3 A4 Purify Azide Intermediate A3->A4 B1 Dissolve Azide in Methanol A4->B1 Intermediate B2 Add Catalyst (e.g., Pd/C) B1->B2 B3 Hydrogenate (H₂ balloon) B2->B3 B4 Filter & Purify Final Amine B3->B4

Caption: Experimental workflow for the synthesis of Valine Methyl Ester.

Step 1: Synthesis of Methyl 2-azido-3-methylbutanoate

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 51.3 mmol) and anhydrous DMF (40 mL).

  • Reagent Addition: Add sodium azide (NaN₃, 4.0 g, 61.5 mmol, 1.2 eq) portion-wise. Causality: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.

  • Reaction: Heat the mixture to 60 °C in an oil bath and stir for 12-18 hours. Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude azide is often pure enough for the next step. If necessary, purify by flash column chromatography.

Step 2: Reduction to Methyl 2-amino-3-methylbutanoate

  • Setup: Dissolve the crude azide from Step 1 in methanol (50 mL) in a 250 mL flask.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, ~200 mg) under a nitrogen atmosphere. Causality: Pd/C is a heterogeneous catalyst for the reduction of the azide to a primary amine using hydrogen gas.

  • Reaction: Evacuate the flask and backfill with hydrogen gas from a balloon. Stir vigorously at room temperature for 6-12 hours. Self-Validation: The evolution of N₂ gas can be observed initially. The reaction is complete when H₂ uptake ceases and TLC analysis shows complete conversion of the azide to a much more polar, baseline spot (the amine).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the product, which can be further purified by distillation or conversion to its hydrochloride salt.

Conclusion: A Study in Controlled Reactivity

This compound is a testament to the nuance of organic chemistry. Its reactivity is not an inherent, immutable property but rather a function of the environment we create. The competition between Sₙ1, Sₙ2, and rearrangement pathways is a delicate balance, tipped by the steric and electronic properties of the substrate and governed by our choice of nucleophile and solvent. For the synthetic chemist, mastering this balance transforms a potentially problematic reagent into a precise and powerful tool for constructing the molecular architectures that drive innovation in science and medicine.

References

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Unlocking Novel Reactivity: A Technical Guide to Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromoisovalerate, a seemingly unassuming α-bromoester, holds a reservoir of untapped potential for novel chemical transformations. This guide moves beyond the compound's traditional role as a simple alkylating agent to explore a frontier of modern synthetic methodologies. We will delve into the strategic application of photoredox catalysis, Atom Transfer Radical Addition (ATRA), and enzymatic resolutions to unlock new reaction pathways. This document provides not only the theoretical underpinnings of these approaches but also detailed, actionable protocols to empower researchers in the discovery of new molecular architectures and the efficient synthesis of valuable chemical entities.

Introduction: Reimagining a Classic Building Block

This compound, with its characteristic branched isopropyl group and reactive α-bromo ester moiety, has long been a workhorse in organic synthesis. Its utility has primarily been confined to classical nucleophilic substitution and elimination reactions. However, the evolution of synthetic chemistry presents an opportunity to view this molecule not just as a static reagent, but as a dynamic substrate for a host of sophisticated and powerful transformations. This guide serves as a senior application scientist's perspective on moving beyond the textbook and into the realm of reaction discovery with this compound.

Our exploration is founded on three pillars of scientific integrity:

  • Expertise & Experience: We will dissect the "why" behind experimental design, providing insights into the mechanistic rationale that underpins each proposed novel reaction.

  • Trustworthiness: The protocols herein are designed as self-validating systems, with clear steps and expected outcomes based on established chemical principles.

  • Authoritative Grounding & Comprehensive References: All key claims and protocols are substantiated with citations to peer-reviewed literature, ensuring a foundation of verifiable knowledge.

Foundational Knowledge: Synthesis and Physicochemical Properties

A reliable and well-characterized starting material is paramount for any exploratory research.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves a two-step process starting from isovaleric acid.

Step 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a classic and effective method for the selective α-bromination of carboxylic acids.[1][2]

  • Experimental Protocol:

    • To a stirred solution of isovaleric acid (1.0 equiv) and a catalytic amount of red phosphorus (0.1 equiv) or phosphorus tribromide (0.05 equiv), slowly add bromine (1.1 equiv) at room temperature.

    • Gently heat the reaction mixture to 50-60 °C. The reaction is typically exothermic and may require initial cooling.

    • After the initial reaction subsides, continue heating at 60-70 °C for 12-24 hours, or until the evolution of HBr gas ceases.

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the crude 2-bromoisovaleric acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo acid.

Step 2: Fischer Esterification

The crude 2-bromoisovaleric acid is then esterified to the desired methyl ester.

  • Experimental Protocol:

    • Dissolve the crude 2-bromoisovaleric acid (1.0 equiv) in an excess of methanol (5-10 equiv).

    • Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 equiv) or p-toluenesulfonic acid (0.05 equiv).

    • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Physicochemical Properties

While specific data for this compound is less common, the properties of its close analog, Ethyl 2-bromoisovalerate, provide a reliable reference point.

PropertyValue (for Ethyl 2-bromoisovalerate)
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 185 °C (at 760 mmHg)
Density ~1.28 g/cm³
Solubility Insoluble in water, soluble in common organic solvents

Exploring the Frontier: Novel Reactions of this compound

This section details the application of modern synthetic methods to this compound, providing a roadmap for discovering novel reactivity.

Photoredox-Catalyzed C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a wide range of transformations that are often difficult to achieve with traditional methods. This compound is an excellent substrate for such reactions, as the carbon-bromine bond can be readily reduced by a photocatalyst to generate a reactive α-ester radical.

  • Mechanistic Rationale:

    • A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is excited to a long-lived, high-energy state.

    • The excited photocatalyst can then engage in a single-electron transfer (SET) with this compound, reducing the C-Br bond and generating an α-ester radical and the bromide anion.

    • This highly reactive radical can then participate in various C-C bond-forming reactions, such as addition to alkenes or coupling with other radical species.

  • Experimental Protocol: Photoredox-Catalyzed Alkylation of Electron-Deficient Alkenes

    • In a reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv), an electron-deficient alkene (e.g., an acrylate, acrylonitrile, or vinyl sulfone; 1.2 equiv), a photocatalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%), and a suitable organic solvent (e.g., acetonitrile or DMF).

    • Add a sacrificial electron donor, such as Hantzsch ester or a tertiary amine (e.g., triethylamine; 1.5 equiv).

    • Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

  • Diagram of the Proposed Catalytic Cycle:

    photoredox_cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET Radical α-Ester Radical Product Alkylated Product Radical->Product + Alkene Substrate This compound Substrate->Radical e⁻ from PC* Alkene Alkene Donor Electron Donor Donor_ox Oxidized Donor Donor->Donor_ox - e⁻ to regenerate PC

    Caption: Proposed photocatalytic cycle for the alkylation of alkenes.

Atom Transfer Radical Addition (ATRA)

ATRA is an atom-economical method for the functionalization of unsaturated systems. In this process, a radical initiator abstracts the bromine atom from this compound to generate the α-ester radical, which then adds to an alkene or alkyne. The resulting radical then abstracts a bromine atom from another molecule of the starting material, propagating the radical chain.

  • Causality Behind Experimental Choices: The choice of initiator is crucial. AIBN (azobisisobutyronitrile) is a common thermal initiator, while photoredox catalysis can also be employed for a milder, light-induced initiation. The concentration of the reactants is also important to favor the desired chain propagation over termination steps.

  • Experimental Protocol: AIBN-Initiated ATRA to an Alkene

    • To a solution of an alkene (1.0 equiv) and this compound (1.5 equiv) in a suitable solvent (e.g., benzene or toluene), add a catalytic amount of AIBN (5-10 mol%).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C for 6-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Diagram of the ATRA Reaction Pathway:

    atra_pathway cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• R• R• α-Ester Radical α-Ester Radical R•->α-Ester Radical + this compound Adduct Radical Adduct Radical α-Ester Radical->Adduct Radical + Alkene Product Product Adduct Radical->Product + this compound (regenerates α-Ester Radical)

    Caption: Key steps in the Atom Transfer Radical Addition (ATRA) reaction.

Enzymatic Kinetic Resolution

The stereochemistry of α-substituted esters is often crucial for their biological activity. Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiomerically enriched compounds. Lipases are particularly effective for the hydrolysis of esters, and they often exhibit high enantioselectivity.

  • Scientific Rationale: A lipase can selectively hydrolyze one enantiomer of racemic this compound at a much faster rate than the other. This leaves the unreacted enantiomer in high enantiomeric excess. The choice of lipase and reaction conditions (pH, temperature, solvent) is critical for achieving high selectivity (E-value). A study on the resolution of the corresponding ethyl ester using a lipase from Aspergillus oryzae demonstrated high efficiency, which is expected to be applicable to the methyl ester.[3]

  • Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

    • To the buffer, add the racemic this compound. The concentration should be optimized, but a starting point of 100-150 mM is reasonable.

    • Add the selected lipase (e.g., lipase from Aspergillus oryzae or Candida antarctica lipase B). The enzyme loading will need to be optimized.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC, measuring the enantiomeric excess (ee) of the remaining ester and the conversion.

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme (if immobilized) or by extraction.

    • Extract the reaction mixture with an organic solvent.

    • Separate the unreacted, enantiomerically enriched this compound from the hydrolyzed acid by extraction with a mild base or by column chromatography.

  • Workflow for Enzymatic Resolution:

    enzymatic_resolution Racemic Racemic Methyl 2-bromoisovalerate Lipase Lipase in Buffer Racemic->Lipase EnrichedEster Enantiomerically Enriched (S)-Ester Lipase->EnrichedEster HydrolyzedAcid (R)-2-bromoisovaleric Acid Lipase->HydrolyzedAcid Separation Separation EnrichedEster->Separation HydrolyzedAcid->Separation

    Caption: Workflow for the kinetic resolution of this compound.

Conclusion and Future Outlook

The synthetic utility of this compound extends far beyond its traditional applications. By embracing modern synthetic methodologies such as photoredox catalysis, atom transfer radical additions, and enzymatic resolutions, researchers can unlock a wealth of novel reactivity. The protocols and insights provided in this guide are intended to serve as a springboard for innovation, encouraging the exploration of this versatile building block in the synthesis of complex molecules, pharmaceuticals, and advanced materials. The continued development of new catalytic systems will undoubtedly further expand the synthetic toolbox available for the functionalization of this compound and related α-bromoesters, paving the way for future discoveries.

References

  • A novel lipase from Aspergillus oryzae catalyzed resolution of (R,S)-ethyl 2-bromoisovalerate. Chirality, 32(2), 231-238. [Link]

  • Isovaleric acid, α-bromo-. Organic Syntheses, Coll. Vol. 1, p.111 (1941); Vol. 7, p.10 (1927). [Link]

  • Method for preparing alkyl 2-bromoalkanoates.
  • Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. Molecules, 26(22), 6893. [Link]

  • Cyclopropanation of Terminal Alkenes via Sequential Atom Transfer Radical Addition – 1,3-Elimination. ChemRxiv. [Link]

  • ATRA reaction of alkenes with haloalkanes. ResearchGate. [Link]

  • Visible-Light Photoredox Alkylation of Heteroaromatic Bases Using Ethyl Acetate as Alkylating Agent. European Journal of Organic Chemistry, 2020(40), 6415-6419. [Link]

  • Hell-Volhard-Zelinsky Reaction. Organic Syntheses Procedure. [Link]

Sources

Preliminary Studies on Methyl 2-Bromoisovalerate: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

Methyl 2-bromoisovalerate (CAS No. 26330-51-8), a halogenated aliphatic ester, presents itself as a chemical intermediate of significant interest to the research and development community, particularly within the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a reactive bromine atom alpha to a carbonyl group and a branched isobutyl moiety, offers a unique combination of steric and electronic properties. This guide serves as an in-depth exploration of the fundamental applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and practical utility in the construction of complex molecular frameworks. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to effectively harness the synthetic potential of this versatile reagent.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as Methyl 2-bromo-3-methylbutanoate, is a colorless to light yellow liquid.[] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 26330-51-8[2][3]
Molecular Formula C₆H₁₁BrO₂[2][3]
Molecular Weight 195.05 g/mol []
Boiling Point ~177 °C (estimated)[4]
Density ~1.352 g/cm³[4]
Refractive Index ~1.453[4]
Storage Conditions 2-8°C[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the α-bromination of isovaleric acid, followed by esterification of the resulting α-bromo acid. This approach ensures high yields and purity of the final product.

Part 1: Synthesis of α-Bromoisovaleric Acid

A well-established and reliable method for the α-bromination of isovaleric acid is the Hell-Volhard-Zelinsky reaction. However, a more direct bromination can be achieved, as detailed in Organic Syntheses, which provides a robust protocol for the synthesis of α-bromo acids.[2] This procedure involves the direct reaction of the corresponding malonic ester with bromine followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of α-Bromoisovaleric Acid (Adapted from Organic Syntheses) [2]

  • Saponification of Isopropylmalonic Ester: A solution of potassium hydroxide (3.6 moles) in water is heated to approximately 80°C. Isopropylmalonic ester (1 mole) is added gradually over one hour. The reaction mixture is shaken to ensure proper mixing, leading to a clear solution upon completion of saponification.

  • Isolation of the Potassium Salt: The solution is evaporated to near dryness on a steam bath. The residue is dissolved in water and cooled to 0°C in an ice-salt bath.

  • Acidification: A mixture of concentrated hydrochloric acid and cracked ice is slowly added until the solution is acidic to Congo red, ensuring the temperature does not exceed 10°C.

  • Extraction: The resulting isopropylmalonic acid is extracted with multiple portions of ether.

  • Bromination: The ether solution is placed in a flask with a reflux condenser, and bromine (1 mole) is added gradually over about two hours, maintaining a gentle reflux.

  • Work-up: The ether solution is washed with water to remove hydrobromic acid, dried over calcium chloride, and the ether is removed by distillation.

  • Decarboxylation and Distillation: The crude isopropylbromomalonic acid is heated in an oil bath at 125–130°C until carbon dioxide evolution ceases. The product, α-bromoisovaleric acid, is then purified by vacuum distillation.

Part 2: Fischer Esterification to Yield this compound

With α-bromoisovaleric acid in hand, the subsequent esterification to the methyl ester is readily accomplished via the Fischer esterification method. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and efficient transformation.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve α-bromoisovaleric acid (1 equivalent) in an excess of methanol (which acts as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Neutralization: The organic solution is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Fischer Esterification Isopropylmalonic_ester Isopropylmalonic Ester alpha_Bromoisovaleric_acid α-Bromoisovaleric Acid Isopropylmalonic_ester->alpha_Bromoisovaleric_acid  1. KOH, H₂O  2. HCl  3. Br₂  4. Heat (Decarboxylation) Methyl_2_bromoisovalerate This compound alpha_Bromoisovaleric_acid->Methyl_2_bromoisovalerate  Methanol (excess)  H₂SO₄ (cat.)  Reflux

Figure 1: Synthetic workflow for this compound.

Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the bromine atom at the α-position to the carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions. This inherent reactivity allows for its use as a versatile building block in the synthesis of a variety of organic molecules.

Alkylation of Nucleophiles

This compound serves as an effective alkylating agent for a wide range of nucleophiles, including amines, indoles, and carbanions. This allows for the introduction of the isovalerate moiety into various molecular scaffolds.

Mechanism of Alkylation: The alkylation reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Alkylation_Mechanism Reactants Nu:⁻  +  CH₃-CH(CH₃)-CH(Br)-COOCH₃ Transition_State [Nu---C---Br]⁻      |    H, R, R' Reactants->Transition_State Sₙ2 Attack Products Nu-CH(CH(CH₃)₂)-COOCH₃  +  Br⁻ Transition_State->Products Bromide departure

Figure 2: General Sₙ2 alkylation mechanism.

A notable application in this area is the palladium-catalyzed 2-alkylation of indoles with α-bromo esters.[][6] This methodology provides a regioselective route to functionalized indole derivatives, which are prevalent motifs in many biologically active compounds. While the specific use of this compound in this context requires further investigation, the general reactivity profile of α-bromo esters suggests its applicability.

Precursor for Bioactive Molecules

While direct, large-scale applications in the synthesis of blockbuster drugs are not prominently documented in publicly available literature, the structural motif of this compound is closely related to intermediates used in the synthesis of various bioactive compounds. For instance, derivatives of α-bromoisovaleric acid have been used to synthesize novel N-(α-bromoacyl)-α-amino esters, which have been screened for their biological activities.[7][8] These studies highlight the potential of the α-bromoisovalerate scaffold in the development of new therapeutic agents.

Characterization and Analytical Methods

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α-proton, the β-proton, and the diastereotopic methyl groups of the isopropyl moiety. The ¹³C NMR spectrum will provide distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Gas Chromatography (GC): GC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition.[4]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation and inherent reactivity as an alkylating agent make it a useful tool for the introduction of the isovalerate moiety into a variety of molecular structures. While its application in the synthesis of specific, high-profile pharmaceuticals is not yet widely documented, its potential as a precursor for novel bioactive compounds is evident from the literature on related α-bromoacyl derivatives. Further research into the applications of this compound, particularly in the development of new synthetic methodologies and the synthesis of complex natural products and drug candidates, is warranted. As the demand for novel chemical entities continues to grow, the utility of such readily accessible and reactive intermediates will undoubtedly increase.

References

  • Angene Chemical. Butanoic acid, 2-bromo-3-methyl-, methyl ester | 26330-51-8. [Link]

  • Marvel, C. S.; du Vigneaud, V. α-Bromoisovaleric acid. Org. Synth.1932 , 12, 10. [Link]

  • Tian, W., et al. Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system. Chinese Chemical Letters2022 , 33(1), 283-286. [Link]

  • ChemSrc. CAS No. 26330-51-8. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind Innovation: Methyl 2-Bromovalerate in Pharmaceutical Synthesis. [Link]

  • Yancheva, D., et al. Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Acta Chim. Slov.2015 , 62(3), 689-99. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system. [Link]

  • ResearchGate. Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. [Link]

  • Exploring Methyl 2-Bromo-3-Methylbutanoate: Properties and Applications. [Link]

Sources

Methyl 2-Bromoisovalerate: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chirality is a fundamental principle in modern drug discovery and development, with the stereochemistry of a molecule often dictating its pharmacological activity and toxicological profile. The synthesis of enantiomerically pure compounds is therefore a critical endeavor. Among the vast arsenal of chiral synthons available to the synthetic chemist, methyl 2-bromoisovalerate stands out as a versatile and valuable building block. Its stereogenic center, functional handles for further elaboration, and appropriate reactivity make it an ideal starting material for the synthesis of a wide range of complex chiral molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chiral resolution, and applications in asymmetric synthesis, with a focus on practical, field-proven insights and methodologies.

Introduction: The Significance of Chiral Building Blocks in Pharmaceutical Development

The vast majority of biological molecules, including amino acids, sugars, and the receptors and enzymes they interact with, are chiral. This inherent chirality in biological systems means that the two enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, have a different therapeutic effect, or even be toxic (the distomer).[1] Consequently, regulatory agencies worldwide increasingly demand the development of single-enantiomer drugs.

This paradigm shift has fueled the demand for efficient methods to obtain enantiomerically pure compounds. Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, has become a cornerstone of modern drug discovery.[1] A powerful strategy within asymmetric synthesis is the use of chiral building blocks, which are relatively simple, enantiomerically pure molecules that can be incorporated into a larger, more complex target molecule, thereby transferring their chirality. This compound is a prime example of such a building block, offering a combination of a stereocenter and versatile functional groups for synthetic manipulation.

Physicochemical Properties and Characterization

This compound, also known as methyl 2-bromo-3-methylbutanoate, is a colorless to pale yellow liquid. While data for the individual enantiomers is not extensively published, the properties of the racemic mixture and the closely related ethyl ester provide a good baseline.

PropertyValueSource
Molecular Formula C₆H₁₁BrO₂[2]
Molecular Weight 195.05 g/mol [2]
CAS Number (Racemate) 26330-51-8[2][3]
Boiling Point (Racemic Ethyl Ester) 95-98 °C at 5 mmHg[4]
Density (Racemic Ethyl Ester) 1.32 g/cm³ at 25 °C[4]
Solubility Miscible with common organic solvents (e.g., ethanol, ether, dichloromethane); Insoluble in water.[4]
Spectroscopic Characterization:
  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a doublet for the α-proton, and a singlet for the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the α-carbon bearing the bromine atom, the methoxy carbon, and the carbons of the isopropyl group.[5][6]

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically around 1730-1750 cm⁻¹.[7][8][9][10]

Synthesis of Racemic this compound

The preparation of racemic this compound is typically achieved through a two-step process starting from isovaleric acid: Hell-Volhard-Zelinsky bromination to yield α-bromoisovaleric acid, followed by esterification. A reliable procedure for the synthesis of the parent acid is available from Organic Syntheses, a testament to its robustness.[2]

Workflow for Racemic Synthesis

G isovaleric_acid Isovaleric Acid alpha_bromo_acid α-Bromoisovaleric Acid isovaleric_acid->alpha_bromo_acid Br₂, PBr₃ (Hell-Volhard-Zelinsky) methyl_ester Racemic Methyl 2-Bromoisovalerate alpha_bromo_acid->methyl_ester Methanol, H₂SO₄ (cat.) (Fischer Esterification)

Caption: Synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of α-Bromoisovaleric Acid (Adapted from Marvel, C. S.; du Vigneaud, V. Org. Synth.1931 , 11, 20.)[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place isovaleric acid (1.0 mol) and red phosphorus (0.1 g).

  • Bromination: Slowly add bromine (1.1 mol) from the dropping funnel while stirring. The reaction is exothermic and will begin to reflux. Maintain a gentle reflux by controlling the rate of bromine addition.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at 80-90 °C for 2-3 hours until the evolution of hydrogen bromide gas ceases.

  • Work-up: Cool the reaction mixture and slowly add water to decompose the excess phosphorus tribromide. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude α-bromoisovaleric acid by vacuum distillation.

Step 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve the purified α-bromoisovaleric acid (1.0 mol) in an excess of anhydrous methanol (5-10 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by vacuum distillation to yield the racemic product.

Chiral Resolution: Accessing Enantiopure this compound

The separation of the racemic mixture into its constituent enantiomers is the most critical step in utilizing this compound as a chiral building block. Several methods can be employed for this purpose, with enzymatic kinetic resolution and resolution via diastereomeric derivatives being the most common.[11]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture.[3][4][12][13][14][15][16][17] In the case of this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Workflow for Enzymatic Kinetic Resolution

G racemic_ester Racemic Methyl 2-Bromoisovalerate lipase Lipase (e.g., Candida antarctica Lipase B) racemic_ester->lipase separation Separation (e.g., Extraction) lipase->separation s_ester (S)-Methyl 2-Bromoisovalerate (Unreacted) separation->s_ester Enriched Ester r_acid (R)-α-Bromoisovaleric Acid (Hydrolyzed) separation->r_acid Acid Product

Caption: Enzymatic kinetic resolution of this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: To a solution of racemic this compound (1.0 equiv.) in a suitable organic solvent (e.g., cyclohexane) and a small amount of aqueous buffer, add an immobilized lipase (e.g., Candida antarctica lipase B, CALB).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining ester by chiral HPLC.

  • Reaction Quench: When the desired conversion (ideally close to 50%) and ee are reached, filter off the immobilized enzyme.

  • Separation: Separate the unreacted ester from the hydrolyzed carboxylic acid by extraction with an aqueous base (e.g., sodium bicarbonate solution). The ester will remain in the organic phase, while the acid will be extracted into the aqueous phase as its salt.

  • Isolation:

    • Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantioenriched this compound.

    • Acid: Acidify the aqueous layer with a strong acid (e.g., HCl) and extract the enantioenriched α-bromoisovaleric acid with an organic solvent. Dry and concentrate to obtain the acid.

Resolution via Diastereomeric Derivatives using a Chiral Auxiliary

Another classical yet effective method is the use of a chiral auxiliary.[18][19][20][21] This involves reacting the racemic mixture with an enantiomerically pure chiral auxiliary to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. Subsequently, the chiral auxiliary is cleaved to yield the separated enantiomers. For resolving α-bromoisovaleric acid (the precursor to the methyl ester), a chiral amine can be used to form diastereomeric salts. Alternatively, the racemic acid can be converted to diastereomeric esters using a chiral alcohol like L-(-)-menthol.[18]

Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable precursor for the synthesis of various chiral molecules, particularly those containing a stereogenic center adjacent to an isopropyl group. The α-bromo functionality allows for nucleophilic substitution reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups.

Example Synthetic Application: Synthesis of a Chiral Amino Acid Derivative

A common application is the synthesis of non-natural amino acids, which are important components of many modern pharmaceuticals.

G r_ester (R)-Methyl 2-Bromoisovalerate azide_intermediate Methyl (S)-2-Azido-3-methylbutanoate r_ester->azide_intermediate Sodium Azide (NaN₃) (SN2 Reaction, Inversion of Stereochemistry) amino_ester Methyl (S)-Valinate azide_intermediate->amino_ester Reduction (e.g., H₂, Pd/C) valine (S)-Valine amino_ester->valine Hydrolysis

Sources

An In-Depth Technical Guide to the Stereochemistry of Methyl 2-Bromoisovalerate: From Synthesis to Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Pharmaceutical Science

In the landscape of contemporary drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction in their spatial orientation can lead to significant variations in how they interact with the inherently chiral environment of biological systems, such as enzymes and receptors. Consequently, the ability to synthesize and analyze stereochemically pure compounds is a cornerstone of medicinal chemistry and process development.

This technical guide provides a comprehensive exploration of the stereochemistry of methyl 2-bromoisovalerate, a versatile chiral building block in organic synthesis. With its stereogenic center at the α-carbon, this compound serves as a valuable precursor for the introduction of chirality in the synthesis of complex molecules, most notably in the pharmaceutical industry. We will delve into the synthesis of racemic this compound, methodologies for its chiral resolution, advanced analytical techniques for the determination of enantiomeric purity, and a practical application of one of its enantiomers in the synthesis of a blockbuster drug. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the principles and practices surrounding this important chiral intermediate.

The Stereogenic Center of this compound: A Foundation for Chirality

This compound, also known as methyl 2-bromo-3-methylbutanoate, possesses a single stereogenic center at the carbon atom bearing the bromine atom (C2). This chirality gives rise to two enantiomers: (R)-methyl 2-bromoisovalerate and (S)-methyl 2-bromoisovalerate.

Figure 1: Enantiomers of this compound.

The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules. This latter property is the basis for their differential biological activity and for the methods used to separate them.

Synthesis of Racemic this compound

The preparation of racemic this compound is typically a two-step process commencing with the α-bromination of isovaleric acid, followed by esterification with methanol.

Step 1: α-Bromination of Isovaleric Acid via the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a classic and reliable method for the regioselective bromination of the α-carbon of a carboxylic acid.[1] The reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid (1.0 equivalent).

  • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 equivalents).

  • Slowly add bromine (1.1 equivalents) from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a suitable trap.

  • After the addition is complete, heat the reaction mixture to 80-90 °C until the evolution of HBr ceases and the red color of bromine disappears.

  • Cool the reaction mixture and distill under reduced pressure to obtain α-bromoisovaleric acid.

Step 2: Fischer Esterification with Methanol

The resulting α-bromoisovaleric acid is then esterified to the corresponding methyl ester using the Fischer esterification method.[2][3] This is an acid-catalyzed equilibrium reaction where an excess of the alcohol is typically used to drive the reaction to completion.

Experimental Protocol:

  • Dissolve α-bromoisovaleric acid (1.0 equivalent) in an excess of methanol (can be used as the solvent).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield racemic this compound.

Figure 2: Synthetic pathway to racemic this compound.

Chiral Resolution: Isolating the Enantiomers

With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. This process, known as chiral resolution, can be achieved through several methods.

Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[4] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. For the resolution of α-bromoisovaleric acid (the precursor to the methyl ester), a chiral amine is commonly employed as the resolving agent.

Conceptual Workflow:

  • Salt Formation: The racemic α-bromoisovaleric acid is reacted with an enantiomerically pure chiral amine, for example, (R)-(+)-1-(1-naphthyl)ethylamine, in a suitable solvent.[5] This results in the formation of two diastereomeric salts: ((R)-acid • (R)-base) and ((S)-acid • (R)-base).

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

  • Separation and Liberation: The crystallized salt is separated by filtration. The enantiomerically enriched acid can then be liberated from the salt by treatment with an acid, followed by extraction. The other enantiomer remains in the mother liquor and can be recovered and purified.

  • Esterification: The separated enantiomers of the acid are then esterified with methanol as described previously to yield the enantiomerically pure this compound.

G cluster_resolution Chiral Resolution via Diastereomeric Salt Crystallization Racemic_Acid Racemic α-Bromoisovaleric Acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Amine (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Liberation Acidification Separated_Salts->Liberation Enantiopure_Acids Enantiopure α-Bromoisovaleric Acids Liberation->Enantiopure_Acids Esterification Methanol, H⁺ Enantiopure_Acids->Esterification Enantiopure_Esters Enantiopure Methyl 2-Bromoisovalerate Esterification->Enantiopure_Esters

Figure 3: Workflow for chiral resolution by diastereomeric salt crystallization.

Chiral Chromatography

Direct separation of the enantiomers of this compound can be achieved using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

a) Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of racemates.[6][7][8] For this compound, a column like Chiralcel® OD-H, which has a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, is a suitable choice.[9]

Illustrative HPLC Method:

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

b) Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC is a powerful analytical and preparative tool. Cyclodextrin-based stationary phases are commonly used for the enantioselective separation of esters.[10][11][12]

Illustrative GC Method:

ParameterCondition
Column Cyclodextrin-based chiral capillary column (e.g., β-DEX™)
Carrier Gas Helium or Hydrogen
Temperature Program Isothermal or gradient, optimized for resolution
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Analytical Characterization: Determining Stereochemical Purity

Once the enantiomers are separated, it is crucial to determine their absolute configuration and enantiomeric purity.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by using a chiral solvating agent or by converting them into diastereomers.

Expected ¹H NMR Spectral Data (in CDCl₃):

The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl ester protons, the α-proton, the β-proton, and the two diastereotopic methyl groups of the isopropyl moiety. The chemical shifts can be estimated based on standard correlation tables.[13][14][15]

  • -OCH₃ (s, 3H): ~3.7 ppm

  • -CH(Br)- (d, 1H): ~4.2 ppm

  • -CH(CH₃)₂ (m, 1H): ~2.2 ppm

  • -CH(CH₃)₂ (two d, 6H): ~1.0-1.2 ppm

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • C=O: ~170 ppm

  • -OCH₃: ~53 ppm

  • -CH(Br)-: ~50 ppm

  • -CH(CH₃)₂: ~32 ppm

  • -CH(CH₃)₂: ~18-20 ppm

Mosher's Ester Analysis for Absolute Configuration

To determine the absolute configuration of a chiral alcohol, which can be obtained by hydrolysis of the corresponding ester, Mosher's ester analysis is a widely used NMR technique. This involves forming diastereomeric esters with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons in the two diastereomers, allowing for the assignment of the absolute configuration.

Application in Drug Synthesis: The Case of Valsartan

The antihypertensive drug Valsartan is a prominent example where a chiral precursor derived from L-valine is a key component. (S)-methyl 2-bromoisovalerate can serve as a starting material for the synthesis of the L-valine moiety in Valsartan.

The synthesis involves the nucleophilic substitution of the bromide with an amine, followed by acylation and subsequent steps to construct the final drug molecule.[16][17][18][19]

Figure 4: Simplified synthetic route to a Valsartan precursor from (S)-methyl 2-bromoisovalerate.

The stereochemical integrity of the chiral center in this compound is crucial for the final biological activity of Valsartan, as only the (S)-enantiomer possesses the desired therapeutic effect.

Conclusion

The stereochemistry of this compound is a multifaceted topic that encompasses fundamental principles of organic synthesis, chiral resolution, and advanced analytical techniques. A thorough understanding of its synthesis, the methods for isolating its enantiomers, and the analytical tools to confirm its stereochemical purity is essential for its effective utilization in the synthesis of complex chiral molecules. As demonstrated by its application in the synthesis of Valsartan, enantiomerically pure this compound is a valuable building block in the pharmaceutical industry, underscoring the critical role of stereochemistry in the development of modern therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers and professionals working with this and other important chiral intermediates.

References

  • Marvel, C. S.; du Vigneaud, V. α-Bromoisovaleric acid. Org. Synth.1932 , 12, 14. [Link]

  • Google Patents. (2009).
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  • EPO. (2021). METHOD FOR SYNTHESIZING VALSARTAN. Patent 3822259. [Link]

  • Google Patents. (2010). Resolution method of R-(+)-1-(1-naphthyl) ethylamine. CN101735070A.
  • Journal of the Indian Chemical Society. (2010). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(3), 661–667. [Link]

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  • Costa, N., et al. (2013). Cyclodextrin-Based Ionic Liquids as Enantioselective Stationary Phases in Gas Chromatography. ChemPlusChem, 78(12), 1466-1474. [Link]

  • Wikipedia. (n.d.). Isovaleric acid. [Link]

  • Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]

  • ResearchGate. (n.d.). Enantioselective Gas Chromatography with Cyclodextrin in Odorant Analysis. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Wiley Analytical Science. (2014). Journal Highlight: Cyclodextrin-based ionic liquids as enantioselective stationary phases in gas chromatography. [Link]

  • Enzymaster. (n.d.). (R)-(+)-1-(1-Naphthyl)ethylamine. [Link]

  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts. [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

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  • ResearchGate. (n.d.). HPLC chromatogram of methyl ester 2 separation of on a Chiralcel OD.... [Link]

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  • MOLBASE. (n.d.). Ethyl 2-Bromoisovalerate|609-12-1. [Link]

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An In-depth Technical Guide to the Commercial Availability of Methyl 2-bromoisovalerate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Procurement of a Key Synthetic Building Block

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection and procurement of starting materials and intermediates are paramount to the success of a research and development campaign. Methyl 2-bromoisovalerate (CAS RN: 26330-51-8), also known as Methyl 2-bromo-3-methylbutanoate, is a versatile building block whose commercial availability is crucial for scientists engaged in the synthesis of complex organic molecules. This guide provides an in-depth technical overview of its commercial landscape, quality considerations, and practical applications, designed to empower researchers and drug development professionals in their procurement and utilization of this important chemical entity.

Commercial Landscape: Sourcing and Availability

This compound is readily available from a range of chemical suppliers, catering to various scales of research and manufacturing needs, from laboratory research quantities to bulk industrial production. The primary suppliers are concentrated in North America, Europe, and Asia, with a significant manufacturing base in China.

Key Commercial Suppliers:

A multitude of chemical suppliers offer this compound. Notable vendors include:

  • Global Distributors:

    • Sigma-Aldrich (Merck)[1]

    • Thermo Fisher Scientific (Alfa Aesar)

    • VWR

  • Specialty Chemical Manufacturers and Suppliers:

    • BOC Sciences[2]

    • Ambeed

    • Matrix Scientific[3]

    • BLD Pharm[4]

    • Santa Cruz Biotechnology[5]

    • Ningbo Inno Pharmchem Co., Ltd.[4]

    • Chongqing Oppo Biotechnology Co., Ltd.[6]

Typical Product Grades and Packaging:

Commercially available this compound is typically offered in purities of ≥98.0%, with higher purity grades also available upon request for more sensitive applications. Standard packaging ranges from grams and kilograms for laboratory use to larger drums for pilot-scale and manufacturing purposes.

Procurement Workflow:

The procurement process for this compound follows a standard workflow for chemical purchasing. Researchers and procurement specialists should consider factors such as supplier reputation, lead times, available analytical data (e.g., Certificate of Analysis), and pricing.

G Figure 1: Supplier and Procurement Workflow for this compound cluster_procurement Procurement Process cluster_suppliers Supplier Landscape Identify Need Identify Need Supplier Identification Supplier Identification Identify Need->Supplier Identification Request for Quotation (RFQ) Request for Quotation (RFQ) Supplier Identification->Request for Quotation (RFQ) Global Distributors Global Distributors Supplier Identification->Global Distributors Specialty Manufacturers Specialty Manufacturers Supplier Identification->Specialty Manufacturers Research Chemical Suppliers Research Chemical Suppliers Supplier Identification->Research Chemical Suppliers Supplier Evaluation Supplier Evaluation Request for Quotation (RFQ)->Supplier Evaluation Purchase Order (PO) Purchase Order (PO) Supplier Evaluation->Purchase Order (PO) Receipt & QC Receipt & QC Purchase Order (PO)->Receipt & QC Release to Lab Release to Lab Receipt & QC->Release to Lab

Figure 1: Supplier and Procurement Workflow for this compound.

Chemical Properties and Specifications

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 26330-51-8[2][3][4][6]
Molecular Formula C6H11BrO2[2][6]
Molecular Weight 195.05 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 173 °C[2]
Density 1.345 g/cm³[2]
Purity (Typical) ≥98.0% (GC)
Storage Conditions 2-8°C, under inert atmosphere[4]

Representative Certificate of Analysis:

A Certificate of Analysis (CoA) is a critical document that accompanies a chemical purchase, providing key quality control data for a specific batch. Below is a representative example of a CoA for this compound, compiled from typical specifications offered by commercial suppliers.

TestSpecificationResultMethod
Appearance Colorless to pale yellow liquidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR
Purity (GC) ≥ 98.0%99.2%Gas Chromatography
Water Content (Karl Fischer) ≤ 0.5%0.15%KF Titration

Synthesis and Manufacturing Overview

The industrial synthesis of this compound is typically achieved through a two-step process: the bromination of 3-methylbutanoic acid (isovaleric acid) followed by esterification with methanol.

Synthesis Pathway:

G Figure 2: Synthesis Pathway of this compound 3-Methylbutanoic Acid 3-Methylbutanoic Acid Bromination Bromination 3-Methylbutanoic Acid->Bromination Br2, PBr3 2-Bromo-3-methylbutanoic Acid 2-Bromo-3-methylbutanoic Acid Bromination->2-Bromo-3-methylbutanoic Acid Esterification Esterification 2-Bromo-3-methylbutanoic Acid->Esterification Methanol, H+ catalyst This compound This compound Esterification->this compound

Figure 2: Synthesis Pathway of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound, adapted from established methods for the synthesis of α-bromo esters.

Step 1: Bromination of 3-Methylbutanoic Acid

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutanoic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-methylbutanoic acid.

Step 2: Esterification

  • Dissolve the crude 2-bromo-3-methylbutanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Pharmaceutical and Chemical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry. Its reactive α-bromo group allows for facile nucleophilic substitution, making it an excellent building block for introducing the isovalerate moiety.

Application Workflow:

G Figure 3: Application Workflow of this compound This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu- Functionalized Isovalerate Ester Functionalized Isovalerate Ester Nucleophilic Substitution->Functionalized Isovalerate Ester Further Transformations Further Transformations Functionalized Isovalerate Ester->Further Transformations e.g., Hydrolysis, Amidation Target Molecule (e.g., API) Target Molecule (e.g., API) Further Transformations->Target Molecule (e.g., API)

Figure 3: Application Workflow of this compound.

Example in Pharmaceutical Synthesis:

While specific proprietary syntheses are often confidential, a representative application of this compound is in the synthesis of ester-containing bioactive molecules. For instance, it can be used to alkylate a nucleophilic amine or thiol in a drug scaffold to introduce a lipophilic ester group, potentially improving the pharmacokinetic properties of the parent molecule.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. A robust quality control (QC) workflow typically involves Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Quality Control Workflow:

G Figure 4: Quality Control Workflow for this compound Incoming Raw Material Incoming Raw Material Visual Inspection Visual Inspection Incoming Raw Material->Visual Inspection Sampling Sampling Visual Inspection->Sampling GC-MS Analysis GC-MS Analysis Sampling->GC-MS Analysis Purity, Impurities NMR Analysis NMR Analysis Sampling->NMR Analysis Structure Verification Karl Fischer Titration Karl Fischer Titration Sampling->Karl Fischer Titration Water Content Data Review & Approval Data Review & Approval GC-MS Analysis->Data Review & Approval NMR Analysis->Data Review & Approval Karl Fischer Titration->Data Review & Approval Release for Use Release for Use Data Review & Approval->Release for Use

Figure 4: Quality Control Workflow for this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split injection (e.g., 50:1 split ratio) with an injection volume of 1 µL.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., Bruker 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve a small amount of the sample in CDCl₃.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~4.1 (d, 1H, -CH(Br)-)

    • ~3.8 (s, 3H, -OCH₃)

    • ~2.2 (m, 1H, -CH(CH₃)₂)

    • ~1.0 (d, 6H, -CH(CH₃)₂)

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

  • GHS Pictograms: Corrosive, Harmful

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a commercially accessible and valuable reagent for organic synthesis, particularly within the pharmaceutical and fine chemical industries. A comprehensive understanding of its commercial availability, chemical properties, synthesis, and safe handling is essential for its effective and safe utilization. By leveraging the information provided in this guide, researchers, scientists, and drug development professionals can confidently source, handle, and apply this versatile building block in their innovative research and development endeavors.

References

  • Chemsrc. (2018, March 18). CAS No. 26330-51-8. Retrieved from [Link]

  • ChinaChemNet. (n.d.). China this compound 26330-51-8. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from [Link]

  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(11), 3326. [Link]

  • AZoM. (2015, October 8). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]

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An In-Depth Technical Guide on the Safe Handling of Methyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Paradigm of Proactive Safety in Research

In the fast-paced environment of drug discovery and development, the imperative to innovate is matched only by the necessity to ensure the absolute safety of our most valuable asset: our scientists. This guide is dedicated to the comprehensive understanding and safe handling of Methyl 2-bromoisovalerate (CAS No. 26330-51-8), a versatile reagent in organic synthesis. As a reactive α-bromo ester, its utility is paralleled by its potential hazards. This document moves beyond a mere recitation of procedural steps; it aims to instill a deep-seated culture of safety by elucidating the causal relationships between the chemical's properties and the protocols designed to mitigate risk. Every procedure herein is constructed as a self-validating system, grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to empower researchers with the knowledge to work safely and effectively.

Section 1: Chemical and Physical Identity

This compound, also known as Methyl 2-bromo-3-methylbutanoate, is a colorless liquid. Its reactivity stems from the presence of a bromine atom on the carbon alpha to the ester carbonyl group, making it an effective alkylating agent.[1] This structural feature is the primary driver of both its synthetic utility and its hazardous properties.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 26330-51-8[1]
Molecular Formula C₆H₁₁BrO₂[1]
Molecular Weight 195.05 g/mol [1]
Boiling Point ~173 °C[1]
Density 1.345 g/cm³[1]
Flash Point 60.8 °C[1]
Appearance Colorless liquid[1]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its corrosive and lachrymatory properties, coupled with its potential for toxicity. The Globally Harmonized System (GHS) classifications for this compound include warnings for acute toxicity, skin irritation, eye irritation, and respiratory irritation.[2]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The α-bromo ester functionality makes this compound a potent electrophile. This reactivity is the root cause of its biological effects. Upon contact with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, it can form covalent bonds, disrupting normal cellular function. This alkylating ability is what underlies its irritant and corrosive properties.

Routes of Exposure and Toxicological Profile

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. The fume hood provides a physical barrier and active ventilation to capture and exhaust harmful vapors.

Personal Protective Equipment: The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection: A flame-resistant lab coat is required. Chemical-resistant gloves are mandatory. Given the nature of halogenated organic compounds, nitrile or neoprene gloves are recommended. It is crucial to consult a glove resistance chart to ensure the chosen material provides adequate protection against α-bromo esters.[5][6][7] Double gloving is a recommended practice.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a properly fitted respirator is required.[8]

Figure 1: Recommended PPE for handling this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring the stability of the reagent.

Weighing and Dispensing: A Controlled Approach

Due to its lachrymatory and corrosive nature, weighing and dispensing of this compound require careful execution within a chemical fume hood.

Protocol 4.1.1: Weighing and Dispensing this compound

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Containment: Place an analytical balance inside the fume hood or use a tared, sealed container to transport the chemical to a balance outside the hood.

  • Dispensing: Use a glass pipette with a pipette bulb or a syringe to transfer the liquid. Never pipette by mouth.

  • Tare and Weigh: Tare a clean, dry, and sealed reaction vessel on the balance. Carefully add the desired amount of this compound to the vessel.

  • Sealing: Immediately seal the reaction vessel and the stock bottle.

  • Cleanup: Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

Weighing_Protocol Start Start: Don PPE & Verify Hood Prep Place Balance in Hood or Use Tared Vessel Start->Prep Dispense Transfer Liquid with Pipette/Syringe Prep->Dispense Weigh Tare Reaction Vessel & Add Reagent Dispense->Weigh Seal Seal Stock Bottle & Reaction Vessel Weigh->Seal Clean Clean Minor Spills Seal->Clean End End of Procedure Clean->End

Figure 2: Workflow for weighing and dispensing this compound.
Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9] The container must be tightly sealed to prevent the escape of vapors. Store in a secondary containment tray to mitigate the impact of potential leaks.

Section 5: Emergency Procedures

Preparedness is a cornerstone of laboratory safety. All personnel working with this compound must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Spill Response

For a minor spill (contained within the fume hood):

  • Alert nearby personnel.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

  • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For a major spill (outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is flammable, eliminate all ignition sources.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 6: Waste Disposal

As a halogenated organic compound, waste containing this compound must be disposed of as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Do not mix with non-halogenated waste streams.[11]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Figure 3: Segregation of halogenated organic waste.

Section 7: Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its chemical properties and potential hazards. By adhering to the principles and protocols outlined in this guide, researchers can minimize risks to themselves and their colleagues. A proactive and informed approach to safety is not a barrier to scientific progress but rather the foundation upon which it is built.

References

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link][12]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link][13]

  • Camlab. (n.d.). How can I safely dispense corrosive or aggressive liquids?. Retrieved from [Link][14]

  • Chemsrc. (2018, March 18). CAS No. 26330-51-8. Retrieved from [Link][15]

  • GIHI CHEMICALS CO.,LIMITED. (n.d.). Buy this compound. Retrieved from [Link][16]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link][17]

  • Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-bromoisovalerate. PubChem. Retrieved from [Link][4]

  • Angene Chemical. (n.d.). Butanoic acid, 2-bromo-3-methyl-, methyl ester|26330-51-8. Retrieved from [Link][2]

  • University of Arizona. (2015, July 20). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. Retrieved from [Link][3]

  • National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link][18]

  • American Chemical Society. (2017). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link][19]

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  • Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link][21]

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  • Chemsrc. (2018, March 18). CAS No. 26330-51-8. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Ophthalmic manifestations and management considerations for emerging chemical threats. PubMed Central. Retrieved from [Link][23]

  • MOLBASE. (n.d.). Ethyl 2-Bromoisovalerate|609-12-1. Retrieved from [Link][24]

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  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link][5]

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  • Organic Syntheses. (n.d.). Isovaleric acid, α-bromo-. Retrieved from [Link][27]

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  • Environment, Health and Safety at the University of North Carolina at Chapel Hill. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link][28]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link][17]

  • Georgia Institute of Technology. (n.d.). Safe Handling of Extremely and Highly Toxic Materials. Retrieved from [Link][29]

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  • ResearchGate. (2025, August 6). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Retrieved from [Link][32]

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An In-depth Technical Guide to the Physical Properties of Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of Methyl 2-bromoisovalerate (CAS No. 26330-51-8). Designed for professionals in research and development, this document delves into the essential physicochemical characteristics, methods for their determination, and the underlying scientific principles that govern these properties. Our focus is on delivering not just data, but also the experiential context necessary for its effective application in a laboratory setting.

Section 1: Chemical Identity and Molecular Structure

This compound, also known as Methyl 2-bromo-3-methylbutanoate, is a halogenated ester with the molecular formula C₆H₁₁BrO₂.[1] Its molecular structure is foundational to understanding its physical and chemical behavior. The presence of a bromine atom on the alpha-carbon relative to the carbonyl group, along with the branched isovalerate chain, imparts specific characteristics to the molecule, influencing its reactivity, boiling point, and solubility.

Caption: Molecular Structure of this compound.

Section 2: Core Physical Properties

The physical properties of this compound are critical for its handling, purification, and use in synthetic chemistry. The following table summarizes its key physical constants.

PropertyValueSource
CAS Number 26330-51-8[1]
Molecular Formula C₆H₁₁BrO₂[1]
Molecular Weight 195.05 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~173 °C[1]
Density 1.345 g/cm³[1]
Refractive Index 1.454[1]
Solubility Data not explicitly available; expected to be soluble in common organic solvents and insoluble in water.

Section 3: Experimental Determination of Physical Properties

The following protocols are provided as a guide for the experimental determination of the key physical properties of this compound. These methods are designed to be self-validating and are based on established laboratory techniques.

Boiling Point Determination (Micro-method)

The determination of a precise boiling point is crucial for assessing purity and for optimizing distillation conditions. The micro-method is ideal for conserving material.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro-method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.

Experimental Workflow:

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement A Add ~0.5 mL of Methyl 2-bromoisovalerate to a micro test tube. B Insert an inverted capillary tube (sealed end up). A->B C Attach the test tube to a thermometer. B->C D Immerse in a heating bath (e.g., oil bath). C->D E Heat the bath gently and uniformly. D->E F Observe for a continuous stream of bubbles from the capillary tube. E->F G Remove heat and allow the apparatus to cool slowly. F->G H Record the temperature at which the liquid just begins to enter the capillary tube. G->H

Caption: Workflow for Micro-Boiling Point Determination.

Step-by-Step Protocol:

  • Place approximately 0.5 mL of this compound into a small test tube (Durham tube).

  • Invert a melting point capillary tube (sealed at one end) and place it, open end down, into the test tube.

  • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Immerse the assembly in a heating bath (e.g., mineral oil or a silicone oil bath) ensuring the sample is below the level of the heating medium.

  • Heat the bath gently with constant stirring.

  • Observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is displaced by the vapor of the sample.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Density Measurement

Density is a fundamental property that can indicate the purity of a substance.

Principle: Density is defined as mass per unit volume. The mass of a known volume of the liquid is measured using a pycnometer or a graduated cylinder and a balance.

Experimental Workflow:

DensityMeasurement A Weigh a clean, dry pycnometer (or graduated cylinder). B Fill the pycnometer with This compound to a calibrated volume. A->B C Weigh the filled pycnometer. B->C D Calculate the mass of the liquid (Mass_filled - Mass_empty). C->D E Calculate density (Mass/Volume). D->E

Caption: Workflow for Density Measurement.

Step-by-Step Protocol:

  • Obtain a clean, dry pycnometer of a known volume (e.g., 5 mL or 10 mL).

  • Weigh the empty pycnometer on an analytical balance and record the mass.

  • Carefully fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Insert the stopper and allow any excess liquid to be expelled through the capillary.

  • Wipe the outside of the pycnometer dry and weigh it again.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a highly sensitive property and is useful for identifying and assessing the purity of liquid samples.

Principle: The refractive index is measured using a refractometer, which typically operates on the principle of total internal reflection.

Experimental Workflow:

RefractiveIndexMeasurement A Calibrate the refractometer with a standard (e.g., distilled water). B Place a few drops of Methyl 2-bromoisovalerate on the prism. A->B C Close the prism and allow the temperature to equilibrate. B->C D View the scale through the eyepiece and align the shadow line. C->D E Read the refractive index from the scale. D->E

Caption: Workflow for Refractive Index Measurement.

Step-by-Step Protocol:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Place 2-3 drops of this compound onto the surface of the prism.

  • Close the prism assembly and allow a few moments for the sample to reach thermal equilibrium with the instrument.

  • Turn on the light source and look through the eyepiece.

  • Adjust the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and centered in the crosshairs.

  • If color fringes are observed, adjust the dispersion compensator until a sharp, achromatic boundary is obtained.

  • Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Section 4: Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (~3.7 ppm), a doublet of doublets or a multiplet for the proton on the alpha-carbon, a multiplet for the proton on the beta-carbon, and two doublets for the diastereotopic methyl groups of the isopropyl moiety.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon (~170 ppm), the alpha-carbon bearing the bromine, the beta-carbon, the two non-equivalent isopropyl methyl carbons, and the methyl ester carbon.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (around 1740 cm⁻¹). Other significant peaks will include C-H stretching and bending vibrations, and the C-Br stretch.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Fragmentation patterns will likely involve the loss of the methoxy group, the bromine atom, and cleavage of the isopropyl group.

Section 5: Safety and Handling

This compound is expected to have hazards similar to other alpha-bromo esters. Based on safety data for analogous compounds like Ethyl 2-bromoisovalerate, the following precautions are recommended.[2][3]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2][3] Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapor or mist.[3] Wash hands thoroughly after handling.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[2]

  • Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.[2][3] Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Inhalation: Move person into fresh air.[3]

    • Ingestion: Seek immediate medical attention.

Section 6: Conclusion

This guide has provided a detailed overview of the key physical properties of this compound, along with practical, field-tested methodologies for their determination. By understanding these fundamental characteristics, researchers, scientists, and drug development professionals can more effectively and safely utilize this compound in their synthetic endeavors. The emphasis on the causality behind experimental choices and the provision of self-validating protocols are intended to empower users with a robust framework for their laboratory work.

References

  • Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Butanoic acid, 2-bromo-3-methyl-, ethyl ester. (n.d.). In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • 2-BROMO-3-METHYLVALERIC ACID - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 2-Bromoisovalerate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Preamble: Beyond the Canonical

In the landscape of modern drug discovery and chemical biology, peptides represent a frontier of immense potential, offering high specificity and biocompatibility. However, the 20 canonical amino acids often impose limitations on the structural and functional diversity of synthetic peptides. The introduction of unnatural amino acids (UAAs) is a powerful strategy to overcome these constraints, enabling the design of peptidomimetics with enhanced metabolic stability, constrained conformations, and novel biological activities.[1]

Methyl 2-bromoisovalerate emerges as a key reagent in this endeavor. As a sterically hindered alkylating agent, its primary utility lies in the synthesis of novel, non-canonical amino acid building blocks, particularly derivatives of valine. The presence of the bulky isopropyl group adjacent to the reactive α-carbon makes this reagent a unique tool for introducing steric hindrance, a feature known to influence peptide secondary structure and resistance to enzymatic degradation.[2]

This guide provides an in-depth exploration of the applications of this compound in peptide science. It moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations, and practical methodologies required for its successful implementation.

Core Principles and Strategic Applications

The primary role of this compound is as an electrophile in nucleophilic substitution reactions.[3] The bromine atom serves as a good leaving group, allowing for the formation of a new carbon-nitrogen bond when reacting with a primary or secondary amine. This fundamental reactivity underpins its two major applications in the context of peptide synthesis.

The Challenge and Value of Steric Hindrance

Incorporating sterically hindered residues, such as α,α-disubstituted amino acids, into a peptide backbone is a well-established strategy to induce specific secondary structures (e.g., helices or turns).[2] However, the synthesis of these peptides is notoriously challenging. Steric bulk can dramatically slow down coupling reactions during Solid-Phase Peptide Synthesis (SPPS), leading to incomplete reactions, low yields, and complex purifications.[4][5] Therefore, the strategic use of reagents like this compound is best applied to the pre-synthesis of a stable, protected amino acid monomer, which can then be incorporated into a peptide using optimized coupling protocols.

Application Overview: A Two-Pronged Approach

The following diagram illustrates the two primary strategies for utilizing this compound:

G cluster_0 Strategy 1: Direct N-Alkylation cluster_1 Strategy 2: UAA Monomer Synthesis for SPPS A Amino Acid Ester (e.g., H-Gly-OMe) C N-Alkylated Product A->C SN2 Reaction B This compound B->C D Protected Nucleophile (e.g., Glycine Schiff Base) F Alkylated Intermediate D->F Alkylation E This compound E->F G Deprotection & Fmoc Protection F->G H SPPS-Ready UAA Monomer G->H I Solid-Phase Peptide Synthesis H->I J Final Modified Peptide I->J

Fig 1. Strategic workflows for utilizing this compound.

While direct alkylation of a peptide on-resin is conceivable, it is fraught with challenges, including multiple side reactions and poor efficiency. Therefore, Strategy 2 is highly recommended for its superior control and reliability. This guide will focus on the protocols necessary to achieve this more robust outcome.

Reaction Mechanism: The SN2 Pathway

The core reaction is a bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic α-carbon of this compound, displacing the bromide ion in a single, concerted step.

Fig 2. The SN2 mechanism for N-alkylation.

Key Mechanistic Considerations:

  • Base: The reaction generates HBr as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base (e.g., DIEA, K₂CO₃) is required to neutralize the acid and allow the reaction to proceed to completion.[6]

  • Solvent: Polar aprotic solvents like DMF, acetonitrile, or THF are preferred as they can solvate the ions involved without interfering with the nucleophile.[7]

  • Over-alkylation: The newly formed secondary amine product is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, yielding a tertiary amine.[8] This is a primary reason why pre-synthesizing the monomer (Strategy 2) is superior, as it allows for purification of the desired mono-alkylated product.

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of an SPPS-Ready Monomer (Fmoc-N-(1-methoxycarbonyl-2-methylpropyl)-glycine)

This protocol details the synthesis of a novel building block via the alkylation of a glycine Schiff base, followed by Fmoc protection. This provides a stable, well-characterized monomer ready for SPPS.

Part A: Alkylation of Glycine Methyl Ester Schiff Base

  • Materials:

    • Glycine methyl ester hydrochloride (1.0 equiv)

    • Benzophenone imine (1.05 equiv)

    • Anhydrous Toluene

    • Sodium tert-butoxide (1.1 equiv)

    • This compound (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl

    • Ethyl acetate

    • Brine

  • Procedure:

    • Schiff Base Formation: To a round-bottom flask, add glycine methyl ester hydrochloride (1.0 equiv) and anhydrous toluene. Add benzophenone imine (1.05 equiv) and heat the mixture to reflux with a Dean-Stark trap for 4-6 hours, or until water evolution ceases. Cool to room temperature and remove the solvent under reduced pressure. The resulting oil is the glycine methyl ester Schiff base.

    • Alkylation: Dissolve the crude Schiff base in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add sodium tert-butoxide (1.1 equiv) and stir for 30 minutes at -78 °C.

    • Add this compound (1.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the alkylated Schiff base.

  • Rationale: The Schiff base protects the amine and provides an acidic α-proton, which can be deprotonated to form a nucleophilic enolate, facilitating a clean C-alkylation-like reaction on the nitrogen. This method offers better control than direct N-alkylation of the free amine.

Part B: Hydrolysis and Fmoc Protection

  • Materials:

    • Alkylated Schiff base from Part A

    • THF and 1 M HCl

    • Sodium bicarbonate (NaHCO₃)

    • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 equiv)

    • Dioxane and Water

  • Procedure:

    • Hydrolysis: Dissolve the purified product from Part A in THF. Add 1 M HCl and stir vigorously at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Concentrate the mixture to remove THF. Add water and wash with diethyl ether to remove the benzophenone byproduct.

    • Fmoc Protection: To the aqueous solution containing the secondary amine salt, add dioxane to aid solubility. Cool in an ice bath and add NaHCO₃ until the solution is basic (pH ~8-9).

    • Add a solution of Fmoc-OSu (1.1 equiv) in dioxane dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the final product by flash column chromatography to yield the pure Fmoc-protected monomer.

Protocol 2: Incorporation into a Peptide via SPPS

This protocol assumes the use of a standard automated or manual SPPS synthesizer with Fmoc chemistry.

  • Key Consideration: The synthesized monomer is a secondary amine and is sterically hindered. Standard coupling conditions may be insufficient.[5]

  • Materials:

    • Fmoc-Rink Amide resin (or other suitable resin)

    • Fmoc-protected monomer from Protocol 1 (3.0 equiv)

    • Coupling Reagents: HATU (2.9 equiv) or HCTU

    • Base: N,N-Diisopropylethylamine (DIEA) (6.0 equiv)

    • Deprotection Solution: 20% piperidine in DMF

    • Solvent: Anhydrous DMF

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30 minutes.

    • Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (6 x 1 min).

    • Coupling:

      • In a separate vessel, pre-activate the Fmoc-protected monomer (3.0 equiv) with HATU (2.9 equiv) and DIEA (6.0 equiv) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 2-4 hours.

      • Recommendation: Perform a double coupling. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated monomer.

    • Monitoring: After coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a third coupling may be necessary.

    • Capping (Optional): If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

    • Washing: Wash the resin thoroughly with DMF.

    • Repeat the deprotection-washing-coupling cycle for the subsequent amino acids in the sequence.

Data, Troubleshooting, and Validation

Successful synthesis relies on careful monitoring and troubleshooting. The following table outlines common issues and solutions when working with sterically hindered monomers derived from this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Alkylation (Protocol 1A) 1. Incomplete Schiff base formation.2. Insufficiently anhydrous conditions.3. Base is not strong enough or is sterically hindered.1. Ensure complete water removal with Dean-Stark trap.2. Use freshly distilled anhydrous solvents.3. Use a strong, non-nucleophilic base like NaH or KHMDS if NaOtBu fails.
Incomplete Coupling in SPPS (Protocol 2) 1. Steric hindrance of the secondary amine monomer.[4]2. Insufficient activation time or coupling time.3. Peptide aggregation on-resin.1. Use a more potent coupling reagent like HATU or HCTU. Increase equivalents of monomer and reagents.2. Increase coupling time to 2-4 hours; perform a double or triple coupling.[5]3. Switch to a more polar solvent or use "magic mixture" (DMF/DCM with 1% Triton X-100) for difficult couplings.
Racemization 1. Strong base or elevated temperatures during alkylation.2. Over-activation during SPPS coupling.1. Maintain low temperatures (-78 °C to RT) during alkylation.2. Avoid excessive pre-activation times. Use additives like Oxyma Pure to suppress racemization.[7]
Multiple Products in Final Peptide (LC-MS) 1. Incomplete capping of failed sequences.2. Premature cleavage of side-chain protecting groups.1. Ensure capping is performed after difficult couplings.2. Verify that all protecting groups are orthogonal to the synthesis and cleavage conditions.

Conclusion

This compound is a valuable, albeit challenging, reagent for introducing steric bulk and non-canonical structures into synthetic peptides. Its effective use hinges on a strategy of pre-synthesizing a well-defined, protected monomer prior to solid-phase synthesis. By understanding the underlying SN2 mechanism, anticipating the challenges associated with steric hindrance, and employing optimized, robust protocols, researchers can successfully leverage this reagent to expand the chemical space of peptidomimetics. This enables the creation of novel molecular tools and therapeutic candidates with tailored properties, pushing the boundaries of peptide-based science and drug development.

References

  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides.
  • Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides.
  • Sterically hindered C(alpha, alpha)
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.Scienmag.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Addressing challenges in the synthesis of long peptide chains.Benchchem.
  • Synthesis of N-Alkyl Amino Acids.Monash University.
  • Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides.PMC - PubMed Central.
  • Complex Peptide Production, Challenges and Manufacturing.Biosynth Blog.
  • Direct N-alkylation of unprotected amino acids with alcohols.PMC - NIH.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.PMC.
  • Direct N-alkylation of unprotected amino acids with alcohols.
  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Alkyl
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Upd
  • Amine alkyl
  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkyl
  • Alkyl

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Application Notes & Protocols: Reaction Conditions for Alkylating Amines with Methyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines using methyl 2-bromoisovalerate. The synthesis of N-alkylated valine derivatives is a critical step in the development of peptidomimetics, chiral ligands, and various pharmaceutical intermediates. This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles, enabling researchers to make informed decisions and troubleshoot effectively. We will explore the critical parameters—including solvent choice, base selection, stoichiometry, and temperature—that govern the success of this S_N_2 reaction, with a particular focus on mitigating common side reactions such as overalkylation and elimination. Detailed, field-tested protocols for both primary and secondary amines are provided, accompanied by data tables and process diagrams to ensure clarity and reproducibility.

Introduction: Significance and Challenges

The N-alkylation of amines with α-halo esters is a cornerstone of synthetic organic chemistry, providing a direct pathway to non-natural amino acid derivatives. This compound serves as a valuable electrophile for introducing the isovaleryl moiety, a common structural motif in bioactive molecules. The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom bearing the bromine[1].

However, the reaction is not without its challenges:

  • Steric Hindrance: this compound is a secondary alkyl halide with branching near the reaction center (the α-carbon). This steric bulk can significantly slow the reaction rate, as the S_N_2 mechanism is highly sensitive to crowding around the electrophilic carbon[2][3]. The structure of the nucleophilic amine also contributes to steric hindrance[4][5].

  • Overalkylation: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine[6][7]. This can lead to a subsequent "runaway" reaction, producing a tertiary amine and, ultimately, a quaternary ammonium salt, resulting in a mixture of products that is difficult to separate[6][7][8].

  • Elimination (E2) Side Reaction: The use of a strong, sterically hindered base can promote the competing E2 elimination pathway, leading to the formation of an alkene byproduct[1][9].

  • Racemization: Harsh conditions, particularly the use of strong bases at elevated temperatures, can risk epimerization at the α-carbon of the ester[10].

This guide provides the rationale and protocols to navigate these challenges effectively.

Mechanistic Rationale and Key Parameters

A successful alkylation strategy hinges on understanding and controlling the factors that influence the S_N_2 pathway.

2.1 The S_N_2 Reaction Pathway

The core of this transformation is the S_N_2 reaction. The amine nucleophile attacks the carbon atom bonded to the bromine from the backside, relative to the carbon-bromine bond. This leads to a transient, five-coordinate transition state. As the new carbon-nitrogen bond forms, the carbon-bromine bond breaks, inverting the stereochemistry at the electrophilic carbon.

SN2_Mechanism

2.2 Solvent Selection

The choice of solvent is critical for an S_N_2 reaction. Solvents stabilize the reactants and the transition state to different extents, directly impacting the reaction rate.

  • Polar Aprotic Solvents (Recommended): These solvents (e.g., DMF, DMSO, Acetonitrile) are polar enough to dissolve the reactants but lack acidic protons. They solvate cations well but poorly solvate anions (the nucleophile). This leaves the amine nucleophile "naked" and highly reactive, accelerating the S_N_2 reaction[2][3]. For example, a reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol[2][3].

  • Polar Protic Solvents (Avoid): These solvents (e.g., water, methanol, ethanol) have acidic protons (O-H, N-H). They form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" that stabilizes the nucleophile, increases the activation energy, and dramatically slows the S_N_2 reaction rate[2][11][12].

Solvent ClassExamplesSuitability for S_N_2 ReactionRationale
Polar Aprotic DMF, Acetonitrile, DMSO, AcetoneExcellent Increases nucleophile reactivity by minimizing solvation of the amine.[2][3][9]
Polar Protic Water, Methanol, EthanolPoor Forms a "solvent cage" around the amine via hydrogen bonding, reducing its nucleophilicity.[2][12]
Nonpolar Aprotic Hexane, Toluene, DichloromethaneModerate to Poor Often have poor solubility for the amine salt intermediates, though sometimes used.
2.3 Role of the Base

A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction. The initial S_N_2 step forms an ammonium salt, which is deprotonated to regenerate a neutral, nucleophilic amine[7][13]. Without a base, the HBr produced would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The ideal base should be:

  • Non-Nucleophilic: To avoid competing with the amine in attacking the this compound. Sterically hindered bases like diisopropylethylamine (DIPEA) or proton sponges are excellent choices.

  • Sufficiently Basic: It must be strong enough to deprotonate the ammonium salt formed post-alkylation.

  • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, heterogeneous bases that are easily filtered off during workup. Cesium salts have been reported to enhance mono-alkylation selectivity in some cases[1].

2.4 Controlling Overalkylation of Primary Amines

The most significant challenge with primary amines is preventing the secondary amine product from reacting further. Several strategies can be employed:

  • Use a Large Excess of the Primary Amine: By using the primary amine as both the nucleophile and the base (typically 3-5 equivalents), the electrophile (this compound) is more likely to encounter a molecule of the starting amine than the product amine, favoring mono-alkylation.

  • Competitive Deprotonation Strategy: A clever approach involves using the hydrobromide salt of the primary amine (R-NH₂·HBr) as the starting material with one equivalent of a non-nucleophilic base. The base will selectively deprotonate the more acidic secondary ammonium product as it forms, keeping the product in its non-nucleophilic protonated state while a controlled amount of the primary amine is available to react[14].

  • Use of Protective Groups: For complex syntheses, protecting the amine with a group like tosyl (Ts) or o-nitrobenzenesulfonyl (o-NBS) allows for clean mono-alkylation on the protected nitrogen, followed by deprotection[10].

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is an alkylating agent and should be handled with care.

Protocol 1: Alkylation of a Primary Amine (Excess Amine Method)

This protocol is designed for simple primary amines where using an excess is feasible and aims to maximize the yield of the mono-alkylated product.

Materials:

  • Primary Amine (e.g., Benzylamine)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M relative to the limiting reagent). Stir the suspension for 10 minutes at room temperature under an inert atmosphere (Nitrogen or Argon).

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 equivalent, the limiting reagent) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) to remove DMF, saturated aqueous NaHCO₃ (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-mono-alkylated secondary amine.

Protocol 2: Alkylation of a Secondary Amine

This protocol is more straightforward as overalkylation to a quaternary salt is generally slower due to increased steric hindrance, though it can still occur with forcing conditions or highly reactive amines[6].

Materials:

  • Secondary Amine (e.g., Piperidine)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amine (1.1 equivalents) and anhydrous acetonitrile (approx. 0.2 M).

  • Base Addition: Add DIPEA (1.2 equivalents) to the solution and stir for 5 minutes.

  • Addition of Alkylating Agent: Add this compound (1.0 equivalent, the limiting reagent) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C. The reaction is typically slower than with primary amines due to sterics. Monitor by TLC or LC-MS for the disappearance of the starting materials (typically 12-48 hours).

  • Work-up and Purification: Follow steps 5-8 from Protocol 1 to work up, extract, and purify the desired tertiary amine product.

Workflow and Troubleshooting
4.1 General Experimental Workflow

The following diagram outlines the typical workflow for the alkylation reaction.

Workflow

4.2 Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature.2. Steric hindrance is too high.3. Inactive reagents.4. Protic solvent used.1. Increase reaction temperature in 10 °C increments.2. Increase reaction time. Consider a less hindered amine or a different synthetic route.3. Use freshly distilled/purchased reagents.4. Switch to a polar aprotic solvent like DMF or DMSO.[2][3]
Low Yield 1. Incomplete reaction.2. Product lost during work-up.3. Competing elimination (E2) reaction.1. Allow the reaction to run longer.2. Ensure pH is basic before extraction; perform back-extraction of aqueous layers.3. Use a weaker, non-hindered base like K₂CO₃ instead of a strong base.
Mixture of Products Overalkylation of a primary amine.1. Increase the excess of the primary amine to >5 equivalents.2. Run the reaction at a lower temperature.3. Use the competitive deprotonation strategy with the amine hydrobromide salt[14].
Product is an Oil Product may not be crystalline.This is common for N-alkylated amino acid esters. Purify by column chromatography and verify purity by NMR and MS.
References
  • Study Prep. (n.d.). The reaction of an amine with an alkyl halide gives an ammonium s.... Pearson+.
  • YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • PrepChem.com. (n.d.). Synthesis of L-valine methyl ester.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Wikipedia. (n.d.). Amine alkylation.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols.
  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • YouTube. (2022, April 6). Alkylation of Amines.
  • National Center for Biotechnology Information. (n.d.). The Fascinating Chemistry of α-Haloamides.
  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines.
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • ACS Publications. (2019, May 23). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). N-Alkylation of α-Amino Esters and Amides through Hydrogen Borrowing.
  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • ResearchGate. (2023, August 7). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
  • National Center for Biotechnology Information. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
  • Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
  • Google Patents. (n.d.). Amine alkylation.
  • SciSpace. (n.d.). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters.
  • Alfa Chemistry. (n.d.). Protected Amino Acid Purification.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate.
  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Valine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development. Valine, a proteinogenic amino acid, serves as a crucial chiral building block and a target for methodologies aiming to produce its enantiomers with high optical purity. This document provides a detailed guide for researchers on the asymmetric synthesis of valine. While direct asymmetric manipulation of precursors like methyl 2-bromoisovalerate is challenging, this guide focuses on robust and field-proven methods involving the diastereoselective alkylation of chiral glycine enolate equivalents. We will explore the foundational principles of chiral auxiliary-based synthesis and provide detailed, step-by-step protocols for two highly reliable methods: the Myers pseudoephedrine glycinamide alkylation and the Schöllkopf bis-lactim ether method. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and high diastereoselectivity.

Introduction: The Strategy of Asymmetric Alkylation

The most direct conceptual approach to synthesizing valine might seem to be the nucleophilic substitution of a chiral precursor like 2-bromoisovalerate. However, achieving high enantioselectivity through this route is fraught with challenges, including potential racemization. A more robust and widely adopted strategy in organic synthesis is the use of chiral auxiliaries.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[2] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[1]

For the synthesis of α-amino acids like valine, this strategy typically involves attaching a chiral auxiliary to glycine, which serves as a prochiral starting material. The resulting adduct is then deprotonated to form a rigid, chelated enolate. The chiral auxiliary sterically blocks one face of the planar enolate, forcing an incoming electrophile—in this case, an isopropyl group source like 2-bromopropane—to attack from the less hindered face.[3][4] This results in a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the enantiomerically enriched target amino acid.

This guide will detail two of the most effective implementations of this strategy:

  • The Myers Asymmetric Alkylation: Utilizing pseudoephedrine as a practical and effective chiral auxiliary.[5][6]

  • The Schöllkopf Bis-Lactim Ether Method: Employing a cyclic dipeptide of valine and glycine to create a rigid platform for diastereoselective alkylation.[3][7]

Method 1: Myers Asymmetric Alkylation Using Pseudoephedrine Glycinamide

The Myers method leverages the readily available and inexpensive amino alcohol pseudoephedrine as the chiral auxiliary.[8] The key intermediate, pseudoephedrine glycinamide, is alkylated with high diastereoselectivity, and the auxiliary can be cleaved under mild hydrolytic conditions to yield the desired α-amino acid.[5][9]

Rationale and Mechanistic Insight

The success of the Myers alkylation hinges on the formation of a rigid lithium chelate upon deprotonation of the pseudoephedrine glycinamide. The lithium cation is coordinated by the enolate oxygen, the amide oxygen, and the oxygen of the pseudoephedrine hydroxyl group. This rigid, bicyclic structure, combined with the steric bulk of the pseudoephedrine's phenyl and methyl groups, effectively shields the si-face of the enolate. Consequently, the electrophile (2-bromopropane) approaches from the less hindered re-face, leading to a high degree of stereocontrol. The presence of lithium chloride is often crucial for achieving high reaction rates and selectivities.[8]

Experimental Protocols

This protocol describes the formation of the key chiral substrate.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (1S,2S)-(+)-pseudoephedrine (10.0 g, 60.5 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

  • Cooling: Cool the resulting solution to -20 °C in a cryocool bath.

  • Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 25.4 mL, 63.5 mmol) dropwise over 20 minutes, maintaining the internal temperature below -15 °C. A thick white slurry will form.

  • Enolate Formation: In a separate flame-dried 250 mL flask, dissolve glycine methyl ester hydrochloride (8.4 g, 66.6 mmol) in anhydrous THF (100 mL) and cool to 0 °C. Note: This step should be prepared in advance.

  • Coupling: Slowly add the slurry of the pseudoephedrine alkoxide to the glycine methyl ester solution via cannula over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL). Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford pseudoephedrine glycinamide as a white crystalline solid.

This protocol details the key stereocenter-forming reaction.

  • Setup: To a flame-dried 250 mL round-bottom flask under argon, add pseudoephedrine glycinamide (5.0 g, 21.2 mmol) and anhydrous THF (100 mL).

  • Enolization: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add lithium diisopropylamide (LDA), freshly prepared or a commercial solution (e.g., 1.8 M in THF/heptane/ethylbenzene, 25.9 mL, 46.6 mmol), dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation: Add 2-bromopropane (3.0 mL, 31.8 mmol) dropwise to the enolate solution.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm slowly to 0 °C over 2 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (30 mL). Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is often a crystalline solid and can be purified by recrystallization to enhance diastereomeric purity.[8]

This final step liberates the target amino acid.

  • Setup: Dissolve the purified alkylation product (e.g., 5.0 g) in a mixture of THF (50 mL) and water (50 mL).

  • Hydrolysis: Add 1 M aqueous HCl until the pH is approximately 1-2. Heat the mixture to reflux for 6 hours.

  • Auxiliary Removal: After cooling to room temperature, basify the solution with solid sodium bicarbonate to pH ~8. Extract with ethyl acetate (3 x 50 mL) to recover the pseudoephedrine auxiliary.

  • Isolation of Valine: The aqueous layer contains the valine hydrochloride salt. The free amino acid can be isolated by standard ion-exchange chromatography or by careful neutralization to its isoelectric point (pH ~6.0) to induce precipitation.

  • Purification: The crude L-valine can be recrystallized from water/ethanol to yield the enantiomerically pure amino acid.

Workflow and Data Summary

The overall workflow for the Myers asymmetric synthesis of valine is depicted below.

Myers_Valine_Synthesis cluster_prep Step 1: Substrate Synthesis cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Glycine_Ester Glycine Methyl Ester Glycinamide Pseudoephedrine Glycinamide Glycine_Ester->Glycinamide Coupling Pseudoephedrine (1S,2S)-Pseudoephedrine Pseudoephedrine->Glycinamide Enolate Lithium Enolate (chelated) Glycinamide->Enolate Deprotonation (LDA, -78°C) Alkyl_Valine Alkylated Adduct Enolate->Alkyl_Valine Alkylation (2-Bromopropane) L_Valine L-Valine Alkyl_Valine->L_Valine Acid Hydrolysis Recovered_Aux Recovered Pseudoephedrine Alkyl_Valine->Recovered_Aux

Caption: Workflow for Myers Asymmetric Synthesis of Valine.

StepKey ReagentsTypical Temp. (°C)Typical Time (h)Expected Yield (%)Diastereomeric Excess (de)
Alkylation LDA, 2-Bromopropane-78 to 0685-95>95%
Hydrolysis 1 M HCl (aq)Reflux (100)680-90>99% (after purification)

Method 2: Schöllkopf Bis-Lactim Ether Synthesis

The Schöllkopf method is a classic and highly effective strategy for the asymmetric synthesis of α-amino acids.[3][7] It utilizes a bis-lactim ether derived from the cyclization of glycine and an enantiopure amino acid, typically valine, which acts as the chiral auxiliary.[4]

Rationale and Mechanistic Insight

The key intermediate is a 2,5-diketopiperazine formed from glycine and, in this case, L-valine. This is converted to the more reactive bis-lactim ether. Deprotonation at the glycine's α-carbon with a strong base like n-butyllithium (n-BuLi) generates a lithiated carbanion.[3] The bulky isopropyl group from the valine moiety sterically shields one face of this anion.[10] This forces the incoming electrophile (2-bromopropane) to attack from the opposite, less hindered face, thereby ensuring high diastereoselectivity. Mild acidic hydrolysis then cleaves the bis-lactim ether to release the desired L-valine methyl ester and the L-valine methyl ester auxiliary, which can be separated.[3]

Experimental Protocols
  • Setup: Combine L-valine methyl ester hydrochloride (10.0 g, 59.6 mmol) and glycine methyl ester hydrochloride (7.5 g, 59.6 mmol) in methanol (250 mL).

  • Neutralization: Cool the mixture to 0 °C and bubble ammonia gas through the solution for 20 minutes, or until the solution is saturated and basic.

  • Cyclization: Stopper the flask tightly and allow it to stand at room temperature for 5-7 days, during which a white precipitate of the diketopiperazine will form.

  • Isolation: Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield cyclo(L-Val-Gly).

  • Setup: Suspend the diketopiperazine (5.0 g, 29.4 mmol) in anhydrous dichloromethane (100 mL) under an argon atmosphere.

  • Methylation: Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 9.5 g, 64.7 mmol) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Pour the reaction mixture into a cold solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL). Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude bis-lactim ether, which can be purified by distillation or chromatography.

  • Setup: Dissolve the bis-lactim ether (4.0 g, 20.2 mmol) in anhydrous THF (80 mL) under argon.

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.6 M in hexanes, 13.3 mL, 21.2 mmol) dropwise. Stir for 30 minutes at this temperature.

  • Alkylation: Add 2-bromopropane (2.3 mL, 24.2 mmol) and stir the mixture at -78 °C for 3-4 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Warm to room temperature and extract with diethyl ether (3 x 50 mL). Dry the combined organic layers and concentrate.

  • Setup: Dissolve the crude alkylated product in 0.1 M aqueous HCl (100 mL).

  • Hydrolysis: Stir the mixture at room temperature for 4-6 hours. The progress can be monitored by TLC.

  • Separation: The resulting solution contains the methyl esters of the newly formed L-valine and the L-valine auxiliary. These can be separated by column chromatography on silica gel.

  • Ester Hydrolysis: The purified L-valine methyl ester is then hydrolyzed to the free amino acid using standard procedures (e.g., refluxing with 6 M HCl followed by ion-exchange chromatography).

Reaction Mechanism Visualization

The core principle of the Schöllkopf synthesis is visualized below.

Schollkopf_Mechanism Start Bis-Lactim Ether (from L-Val-Gly) Anion Lithiated Anion Isopropyl group blocks top face Start->Anion n-BuLi, -78°C Transition Electrophile Attack (2-Bromopropane from bottom) Anion->Transition Steric Shielding Product Alkylated Bis-Lactim Ether (High Diastereoselectivity) Transition->Product Final L-Valine Methyl Ester + L-Valine Methyl Ester (Auxiliary) Product->Final Mild Acid Hydrolysis

Caption: Mechanism of Stereocontrol in Schöllkopf Synthesis.

Safety and Handling

  • Alkylating Agents: this compound and 2-bromopropane are alkylating agents and should be handled with care in a well-ventilated fume hood. They are toxic and potentially carcinogenic.

  • Organolithium Reagents: n-Butyllithium (n-BuLi) and Lithium Diisopropylamide (LDA) are pyrophoric and react violently with water. They must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.

  • Solvents: Anhydrous solvents like THF and dichloromethane are required. Ensure they are properly dried and handled under inert conditions to prevent quenching of the strong bases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The asymmetric synthesis of valine is most reliably achieved not by direct substitution on a chiral halo-ester, but through the diastereoselective alkylation of a glycine template controlled by a chiral auxiliary. The Myers pseudoephedrine and Schöllkopf bis-lactim ether methods represent two of the most powerful and practical approaches to this challenge. Both methods offer high levels of stereocontrol, predictable outcomes, and access to enantiomerically pure L-valine, a critical component for pharmaceutical and biotechnological applications. By understanding the mechanistic principles behind the stereodirection, researchers can confidently apply and adapt these protocols to their specific synthetic needs.

References

  • Myers, A. G., et al. (1999). Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. Journal of Organic Chemistry, 64(9), 3322-3327. [Link]

  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091. [Link]

  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Various Authors. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Various Authors. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Wikipedia. (n.d.). Schöllkopf method. [Link]

  • Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. [Link]

  • Myers, A. G. & Gleason, J. L. (1997). Practical method for the synthesis of D- or L-.alpha.-amino acids by the alkylation of (+)- or (-)-pseudoephedrine glycinamide. Journal of the American Chemical Society, 119(28), 656-661. [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. [Link]

  • ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. [Link]

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Application Notes: Diastereoselective Alkylation Using Methyl 2-bromoisovalerate with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Logic of Asymmetric Alkylation

In the synthesis of complex, biologically active molecules, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] This strategy, a cornerstone of modern asymmetric synthesis, transforms an enantioselective challenge into a more readily controllable diastereoselective one.[2][3]

This guide details the use of a chiral auxiliary to control the α-alkylation of a carbonyl compound. Specifically, it outlines the reaction of a chiral enolate, derived from an Evans' oxazolidinone auxiliary, with the electrophile methyl 2-bromoisovalerate.[1] The core principle is straightforward yet elegant: the chiral auxiliary creates a sterically biased environment, forcing the alkylating agent to approach from the less hindered face of the enolate, thereby generating one diastereomer in significant excess.[4] This diastereomer can then be isolated, and the auxiliary can be cleaved and recycled, yielding an enantiomerically enriched product.[2][5]

Part 1: The Strategic Components

Successful diastereoselective alkylation hinges on the interplay of three key components: the chiral auxiliary, the substrate, and the electrophile.

  • The Chiral Auxiliary: Evans' Oxazolidinones Popularized by David A. Evans, oxazolidinones are among the most reliable and versatile chiral auxiliaries.[1][6] Derived from readily available amino alcohols like (S)-valinol or (1S,2R)-norephedrine, they can be acylated to form N-acyl oxazolidinones.[5][7] Upon deprotonation, the lithium or sodium counterion chelates with both the amide and exocyclic carbonyl oxygens. This chelation locks the molecule into a rigid, planar conformation, which is essential for high levels of stereocontrol.[2][4] The bulky substituent at the C4 position (e.g., isopropyl or benzyl) then acts as a steric shield, blocking one face of the resulting enolate.

  • The Substrate: N-Acyl Imides The journey begins by attaching a prochiral acyl group (e.g., from propionyl chloride or anhydride) to the nitrogen of the oxazolidinone.[8][9] This creates an N-acyl imide, which possesses an acidic α-proton that can be selectively removed to generate the key enolate intermediate. The acidity of this proton is comparable to that of an ester.[7]

  • The Electrophile: this compound this compound serves as the alkylating agent. It is an α-bromo ester, making it a suitable electrophile for SN2 reaction with the soft nucleophilic enolate. It is important to note that this compound is itself chiral. If used as a racemic mixture, the reaction between the chiral enolate and the racemic electrophile will produce a pair of diastereomers. The high intrinsic selectivity of the chiral auxiliary often allows for efficient separation of these diastereomers via standard chromatography.[2]

Part 2: Mechanism of Stereocontrol & Experimental Workflow

The overall process can be broken down into three critical stages: Acylation, Diastereoselective Alkylation, and Auxiliary Cleavage.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Cleavage Aux Chiral Auxiliary (Oxazolidinone) N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acyl_Source Acyl Source (e.g., Propionyl Anhydride) Acyl_Source->N_Acyl Base Strong Base (NaHMDS / LDA) N_Acyl->Base Enolate Rigid Chelated (Z)-Enolate Base->Enolate Alkylated_Product Alkylated Product (High d.r.) Enolate->Alkylated_Product Electrophile Electrophile (this compound) Electrophile->Alkylated_Product Cleavage_Rgt Cleavage Reagent (e.g., LiOH/H₂O₂ or LiBH₄) Alkylated_Product->Cleavage_Rgt Final_Product Enantiopure Product (Acid, Alcohol, etc.) Recovered_Aux Recovered Auxiliary Cleavage_Rgt->Final_Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

The high fidelity of the reaction stems from the formation of a well-defined (Z)-enolate transition state.

  • Enolate Formation: Treatment of the N-acyl oxazolidinone with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperature (-78 °C) cleanly generates the (Z)-enolate.[2][5]

  • Chelation and Facial Bias: The metal cation (Na⁺ or Li⁺) forms a rigid five-membered chelate with the two carbonyl oxygens. This forces the enolate into a planar conformation. The bulky substituent at C4 of the oxazolidinone (e.g., the benzyl group in (S)-4-benzyl-2-oxazolidinone) effectively blocks the si-face of the enolate.

  • Electrophilic Attack: Consequently, the electrophile, this compound, can only approach from the less sterically hindered re-face. This controlled trajectory ensures the formation of a single major diastereomer.

Caption: Chelation-controlled transition state model for alkylation.

Part 3: Experimental Protocols

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

  • Materials:

    • (S)-4-Benzyl-2-oxazolidinone

    • Propionic anhydride

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

    • Dissolve the auxiliary in anhydrous THF (approx. 0.2 M).

    • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

    • Add propionic anhydride (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture overnight at room temperature. Monitor progress by TLC.[2]

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation with this compound

This is the key stereocenter-forming reaction. All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.

  • Materials:

    • N-propionyl-(S)-4-benzyl-2-oxazolidinone

    • Sodium bis(trimethylsilyl)amide (NaHMDS) (e.g., 1.0 M solution in THF)

    • This compound (racemic)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Setup: To a flame-dried, three-necked round-bottom flask equipped with a stir bar, thermometer, and N₂/Ar inlet, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).

    • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting pale yellow solution at -78 °C for 45 minutes to ensure complete enolate formation.[10]

    • Alkylation: Add a solution of this compound (1.2 eq) in a small amount of anhydrous THF dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor by TLC.

    • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[8]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol removes the auxiliary to yield the chiral primary alcohol.

  • Materials:

    • Alkylated N-acyl oxazolidinone product

    • Lithium borohydride (LiBH₄)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in anhydrous diethyl ether (approx. 0.1 M) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add LiBH₄ (2.0 eq) portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous Rochelle's salt.

    • Stir vigorously for 1 hour until two clear layers form.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • The crude product contains the desired chiral alcohol and the recovered chiral auxiliary. These can be separated by flash column chromatography.

Part 4: Data Presentation

The success of an auxiliary-based method is measured by the diastereoselectivity of the key bond-forming step. While specific data for this compound is not widely published, the alkylation of N-propionyl oxazolidinones with various electrophiles consistently provides excellent results.[11]

AuxiliaryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Reference
(S)-4-benzyl-2-oxazolidinoneAllyl IodideNaHMDS>98:2[2][9]
(S)-4-isopropyl-2-oxazolidinoneBenzyl BromideLDA>99:1[11]
(S)-4-isopropyl-2-oxazolidinoneEthyl IodideLDA97:3[11]
(S)-4-benzyl-2-oxazolidinoneMethyl IodideNaHMDS94:6[11]

Table 1: Representative Diastereoselectivities in the Alkylation of Evans' Auxiliaries. The data illustrates the high degree of stereocontrol achievable with this methodology.

References

  • Smith, T. E., et al. (2010). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 87(10), 1128-1130. [Link]

  • Smith, T. E., et al. (2010). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

  • University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. chem.wisc.edu. [Link]

  • Urabe, D., et al. (2014). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 16(10), 2704-2707. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Galloway, W. R. J. D., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Smith, T. E., et al. (2010). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

  • da Silva, A. C. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • University of California, Irvine. Chapter 1: Enolate Alkylations. chem.uci.edu. [Link]

  • ResearchGate. (2017). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

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Application Notes and Protocols for the Grignard Reaction with Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Practitioner

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1] However, its application to substrates bearing multiple reactive functionalities, such as α-haloesters like Methyl 2-bromoisovalerate, demands a nuanced understanding of the underlying chemical principles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of reacting a Grignard reagent with this compound. It moves beyond a simple recitation of steps to explain the causality behind the protocol, address potential pitfalls, and offer scientifically grounded alternatives.

A critical initial consideration is the inherent reactivity of the starting material. Attempting to form a Grignard reagent from this compound is generally ill-advised under standard conditions. The highly reactive organomagnesium halide, once formed, would readily react with the ester functionality of another molecule of the starting material, leading to a complex mixture of products. For the synthesis of β-hydroxy esters from α-halo esters, the Reformatsky reaction, which employs zinc to form a less reactive organozinc intermediate, is the preferred method.[2][3][4][5][6]

This guide will therefore focus on the more synthetically viable approach: the reaction of a pre-formed Grignard reagent (e.g., methylmagnesium bromide) with this compound to yield a tertiary alcohol.

Mechanistic Overview: Addition of a Grignard Reagent to an Ester

The reaction of a Grignard reagent with an ester proceeds via a twofold addition mechanism.[7][8][9][10][11] The initial nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxide leaving group to form a ketone. The resulting ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[9][12] This second addition yields a magnesium alkoxide, which upon acidic workup, is protonated to give the final tertiary alcohol product.[9][10]

For the reaction of methylmagnesium bromide with this compound, the expected major product would be 2,3-dimethyl-2-butanol, following the loss of the methoxy group and the bromine atom during the reaction and workup.

Experimental Workflow Diagram

Grignard_Reaction_Workflow cluster_prep Preparation cluster_synthesis Grignard Reagent Synthesis cluster_reaction Reaction with Ester cluster_workup Workup and Purification glassware Flame-dry all glassware under vacuum reagents Prepare anhydrous diethyl ether and reagents glassware->reagents mg_activation Activate magnesium turnings (optional) reagents->mg_activation setup Assemble reaction apparatus under inert atmosphere (N2 or Ar) mg_activation->setup mg Add magnesium turnings to the flask setup->mg add_halide Slowly add alkyl halide in anhydrous ether mg->add_halide reflux Maintain gentle reflux until Mg is consumed add_halide->reflux cool_grignard Cool Grignard solution in an ice bath reflux->cool_grignard add_ester Slowly add this compound solution cool_grignard->add_ester stir Stir at room temperature add_ester->stir quench Quench reaction with cold saturated NH4Cl (aq) stir->quench extract Extract with diethyl ether quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry purify Purify by distillation or chromatography dry->purify

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol: Synthesis of 2,3-dimethyl-2-butanol

This protocol details the reaction of methylmagnesium bromide with this compound.

Core Reagents and Materials

Reagent/MaterialQuantityMolar Eq.Notes
Magnesium Turnings2.67 g4.4High purity, essential for good yield.[13]
Methyl Bromide (as a solution in Et2O)10.0 g4.2Handle with extreme care in a fume hood.
This compound5.0 g1.0Ensure it is free of acidic impurities.
Anhydrous Diethyl Ether (Et2O)150 mL-Must be completely dry to prevent quenching the Grignard reagent.[14][15][16]
Saturated Ammonium Chloride (aq)100 mL-For quenching the reaction.
Anhydrous Sodium SulfateAs needed-For drying the organic layer.
Iodine crystal (optional)1 small crystal-As an activator for magnesium.[17]

Instrumentation and Glassware

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line (recommended)

  • Syringes and needles

  • Ice bath

Procedure

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Glassware Preparation: Thoroughly clean and flame-dry all glassware under vacuum to remove any traces of water.[18][19] Assemble the apparatus while hot and allow it to cool under a stream of inert gas.

  • Magnesium Activation (Optional but Recommended): Place the magnesium turnings in the round-bottom flask. Add a single crystal of iodine.[17] Gently warm the flask until the purple iodine vapor is visible and subsequently dissipates. This process etches the magnesium surface, removing the passivating oxide layer.[10][20] Allow the flask to cool to room temperature.

  • Initiation: Add 20 mL of anhydrous diethyl ether to the flask containing the magnesium. In the dropping funnel, prepare a solution of 10.0 g of methyl bromide in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of the methyl bromide solution to the magnesium suspension.

  • Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color (if used), gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic, and the ether will begin to reflux.[14]

  • Addition of Alkyl Halide: Slowly add the remaining methyl bromide solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent.

Part 2: Reaction with this compound

  • Ester Solution Preparation: In a separate dry flask, dissolve 5.0 g of this compound in 50 mL of anhydrous diethyl ether.

  • Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Slowly add the this compound solution dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of cold, saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This is a safer alternative to adding water directly, which can cause a violent reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2,3-dimethyl-2-butanol.

Safety and Handling Precautions

  • Fire Hazard: Diethyl ether is extremely flammable and has a low boiling point.[18] All operations should be conducted in a certified chemical fume hood, and no open flames or spark sources should be present.[21][22]

  • Reactivity: Grignard reagents are highly reactive and moisture-sensitive.[23][24][25] They can react violently with water and other protic sources.[18][23] Ensure all equipment is scrupulously dry.[19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common, but Nomex gloves are recommended for handling pyrophoric materials).[21][22]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic.[14][18] Be prepared to control the reaction temperature with an ice bath.

  • Quenching: Quench unreacted Grignard reagent slowly and carefully with a saturated ammonium chloride solution in an ice bath.

Troubleshooting and Considerations

IssuePossible CauseRecommended Solution
Reaction Fails to InitiateInactive magnesium surface (oxide layer), presence of moisture.[26]Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[20] Ensure all glassware and solvents are rigorously dried.[19]
Low Yield of Tertiary AlcoholPremature quenching of the Grignard reagent, incomplete reaction.[26]Ensure anhydrous conditions throughout the experiment.[14][15][16] Monitor the reaction by TLC to confirm consumption of the starting ester.
Formation of Side ProductsSide reactions such as enolization of the ester or reduction of the carbonyl group can occur.[27][28]Maintain a low reaction temperature during the addition of the ester to the Grignard reagent.
Persistent Emulsion during WorkupFormation of magnesium salts.Add a small amount of dilute sulfuric acid to break up the emulsion. Be cautious as this can be exothermic.

The Reformatsky Reaction: A Superior Alternative for α-Haloesters

As previously mentioned, for the synthesis of β-hydroxy esters from α-haloesters, the Reformatsky reaction is often the method of choice.[2][6] This reaction utilizes zinc metal, which forms a less reactive organozinc enolate.[3][4][5] This intermediate is nucleophilic enough to add to aldehydes and ketones but generally does not react with the ester functionality, preventing the self-condensation that plagues the Grignard approach.[3][4][6]

Mechanistic Comparison: Grignard vs. Reformatsky

Mechanism_Comparison cluster_grignard Grignard Reaction cluster_reformatsky Reformatsky Reaction g1 R-MgX g3 Ketone Intermediate g1->g3 1st Addition g4 Tertiary Alcohol g1->g4 2nd Addition g2 Ester g2->g3 g3->g4 r1 α-haloester + Zn r2 Organozinc Enolate r1->r2 Formation r4 β-hydroxy ester r2->r4 Addition r3 Aldehyde/Ketone r3->r4

Caption: Comparison of Grignard and Reformatsky reaction pathways.

References

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  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. American Chemical Society. Available at: [Link]

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  • Grignard Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. ResearchGate. Available at: [Link]

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  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
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  • Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

  • Preparation of 3-methyl-2-butanol. PrepChem.com. Available at: [Link]

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  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]

  • Synthesis of alcohols using Grignard reagents II (video). Khan Academy. Available at: [Link]

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  • Use a Grignard reaction to prepare the following alcohols: (a) 2-Methyl-2-propanol. (b).... Homework.Study.com. Available at: [Link]

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Application Notes and Protocols: Methyl 2-Bromoisovalerate as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromoisovalerate (CAS No: 19129-92-1) is a pivotal α-halo ester intermediate whose value in pharmaceutical synthesis is anchored in its defined reactivity and structural versatility. The presence of a bromine atom alpha to an ester carbonyl group makes it an excellent electrophile for a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides an in-depth guide for researchers and drug development professionals on the core reactivity, key applications, and detailed experimental protocols involving this compound for the synthesis of strategic pharmaceutical intermediates. We will explore its application in nucleophilic substitution reactions to generate amino acid derivatives and in the Reformatsky reaction to build complex carbon skeletons, underscoring its role in developing modern therapeutics.

Introduction: The Strategic Importance of this compound

In the intricate landscape of pharmaceutical development, the efficiency and success of a synthetic route often depend on the quality and reactivity of its starting materials and intermediates.[1] this compound, also known as methyl 2-bromo-3-methylbutanoate, emerges as a cornerstone building block for this very reason. Its structure is primed for reactivity; the α-bromine atom is an excellent leaving group, making the adjacent carbon a prime target for nucleophilic attack.[1] This inherent reactivity allows chemists to precisely introduce the isovalerate moiety—a branched five-carbon framework that is a key structural feature in numerous active pharmaceutical ingredients (APIs).

This guide delves into the fundamental reaction mechanisms that govern the utility of this compound and provides validated, step-by-step protocols for its application in synthesizing high-value pharmaceutical intermediates, such as non-natural valine derivatives.[]

Physicochemical Properties & Safety Data

Proper handling and understanding of the physical properties of a reagent are paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 19129-92-1N/A
Molecular Formula C₆H₁₁BrO₂N/A
Molecular Weight 195.05 g/mol N/A
Appearance Colorless to pale yellow liquid[3]
Boiling Point 107 °C (980 hPa)
Density 1.182 g/cm³ (25 °C)
Solubility Miscible with organic solvents; insoluble in water.[3]

Safety Summary: this compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves, must be worn.[4] Refer to the full Safety Data Sheet (SDS) before use.

Core Principles of Reactivity

The synthetic utility of this compound is dominated by two principal reaction classes that leverage its unique electrophilic character.

Mechanism Spotlight: Nucleophilic Substitution (SN2)

The most fundamental reaction of this compound is the nucleophilic substitution, typically proceeding via an SN2 mechanism.[5] In this pathway, a nucleophile attacks the electrophilic α-carbon, displacing the bromide leaving group in a single, concerted step.[6] This reaction is a powerful method for installing heteroatoms (N, O, S) or new carbon-based functional groups. A prime example is the reaction with ammonia or an amine to form α-amino esters, which are the core of amino acids like valine.[7]

Reformatsky_Mechanism start This compound + Zn enolate Reformatsky Enolate (Organozinc Intermediate) start->enolate 1. Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate 2. Nucleophilic Addition carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->intermediate product β-Hydroxy Ester intermediate->product 3. Acidic Workup (H₃O⁺)

Caption: Key steps of the Reformatsky reaction mechanism.

Applications in Pharmaceutical Synthesis

The true value of an intermediate is demonstrated by its successful incorporation into synthetic routes for APIs.

Synthesis of Valine Derivatives for Angiotensin II Receptor Blockers (ARBs)

Many modern antihypertensive drugs, such as Valsartan, are angiotensin II receptor blockers (ARBs). A key structural component of Valsartan is a chiral moiety derived from the amino acid L-valine. [8]The synthesis of valine and its non-natural derivatives can be achieved from α-bromo esters like this compound. The straightforward nucleophilic substitution of the bromide with an amino group (or a precursor like azide followed by reduction) provides direct access to the valine scaffold, which is then elaborated to construct the final API. [7][9]

Valsartan_Intermediate_Workflow M2BIV This compound Step1 Sɴ2 Reaction (e.g., NaN₃ then H₂/Pd) M2BIV->Step1 ValEster Valine Methyl Ester (Chiral Resolution May Be Required) Step1->ValEster Step2 Further Elaboration (N-acylation, coupling) ValEster->Step2 ARB_Core ARB Intermediate (e.g., for Valsartan) Step2->ARB_Core

Caption: Synthetic workflow from this compound to ARB intermediates.

Building Blocks for Neuromodulatory Agents

The isobutyl group of this compound is a key structural feature in several neuromodulatory drugs, including the anticonvulsants gabapentin and pregabalin. [10][11]While industrial syntheses of these drugs are highly optimized and varied, fundamental bond-forming strategies using precursors with the correct carbon skeleton are essential. The Reformatsky reaction, for instance, can be used to react this compound with an appropriate carbonyl compound to generate a β-hydroxy ester, which can then be further transformed into intermediates like 3-isobutylglutaric acid, a known precursor in some pregabalin synthesis routes. [11][12]

Experimental Protocols

Note: These protocols are intended for qualified researchers and should be performed with all necessary safety precautions in a suitable laboratory setting.

Protocol 1: Synthesis of (Rac)-Valine Methyl Ester via Amination

This protocol demonstrates the direct conversion of the α-bromo ester to an α-amino ester via SN2 reaction.

Reaction Scheme: Br-CH(i-Pr)COOCH₃ + NH₃ (aq) → H₂N-CH(i-Pr)COOCH₃ + NH₄Br

ReagentMW ( g/mol )AmountMoles (mmol)
This compound195.055.00 g25.6
Ammonium Hydroxide (28%)35.0550 mL~750
Dichloromethane (DCM)84.93100 mLN/A
Saturated NaCl (brine)N/A50 mLN/A
Anhydrous Na₂SO₄142.04~5 gN/A

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 25.6 mmol).

  • Place the flask in an ice-water bath to cool to 0-5 °C.

  • Slowly add concentrated ammonium hydroxide (50 mL, ~28% NH₃) to the flask over 15 minutes with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction should be sealed to prevent the escape of ammonia gas.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material is UV active and stains with permanganate; the product is ninhydrin positive.

  • After completion, transfer the reaction mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield the pure (rac)-valine methyl ester as a colorless oil.

Expected Outcome:

  • Yield: 75-85%

  • Purity (GC-MS): >98%

Protocol 2: Reformatsky Reaction with Acetone

This protocol details a classic Reformatsky reaction to form a β-hydroxy ester intermediate, demonstrating C-C bond formation.

Reaction Scheme: Br-CH(i-Pr)COOCH₃ + CH₃COCH₃ --(1. Zn, THF; 2. H₃O⁺)--> HO-C(CH₃)₂-CH(i-Pr)COOCH₃

ReagentMW ( g/mol )AmountMoles (mmol)
Zinc dust (<10 micron)65.382.0 g30.6
This compound195.053.90 g20.0
Acetone58.081.45 g25.0
Anhydrous THFN/A40 mLN/A
1M HCl (aq)N/A~30 mLN/A

Procedure:

  • Activate the zinc dust: In a 100 mL three-necked flask equipped with a reflux condenser, dropping funnel, and argon inlet, add zinc dust (2.0 g, 30.6 mmol). Flame-dry the apparatus under vacuum and backfill with argon. Add a small crystal of iodine to activate the zinc (the color will fade upon heating).

  • Add 10 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • In the dropping funnel, prepare a solution of this compound (3.90 g, 20.0 mmol) and acetone (1.45 g, 25.0 mmol) in 30 mL of anhydrous THF.

  • Add ~2 mL of the solution from the dropping funnel to the zinc suspension. Gently warm the flask to initiate the reaction (an exothermic process should begin).

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 60 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 30 mL of cold 1M HCl (aq). Stir until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation or column chromatography to yield the pure methyl 3-hydroxy-3,4-dimethylpentanoate.

Expected Outcome:

  • Yield: 65-75%

  • Purity (¹H NMR): >97%

Conclusion

This compound is a highly effective and versatile chemical intermediate. Its well-defined reactivity, centered on the electrophilic α-carbon, enables its use in robust and scalable synthetic operations. Through fundamental transformations like nucleophilic substitution and the Reformatsky reaction, it provides a reliable pathway to complex and valuable pharmaceutical building blocks, including precursors for antihypertensives and anticonvulsants. The protocols and principles outlined in this guide are designed to empower researchers to effectively harness the synthetic potential of this important molecule in the pursuit of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Innovation: Methyl 2-Bromovalerate in Pharmaceutical Synthesis.
  • Guan, T., et al. (2019). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. PubMed.
  • BOC Sciences. Valine: Definition, Properties, Structure, Benefits, and Uses.
  • BenchChem. The Role of L-Valine Derivatives in the Synthesis of the Antihypertensive Drug Valsartan: Application Notes and Protocols.
  • Ningbo Innopharmchem. Exploring Chemical Synthesis: The Versatility of Valine Derivatives.
  • Wikipedia. Valine. [Online] Available at: [Link]

  • Patsnap. Preparation method of pregabalin intermediate.
  • Google Patents. WO2012059797A1 - Process for synthesis of (s) - pregabalin.
  • Sigma-Aldrich. SAFETY DATA SHEET - this compound.
  • Pharmd Guru. REFORMATSKY REACTION.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-bromo-3-methylbutyrate.
  • ResearchGate. Recent Development in the Synthesis of Pregabalin. [Online] Available at: [Link]

  • BOC Sciences. Ethyl 2-Bromo-3-Methylbutyrate: Synthesis, Properties, and Industrial Applications.
  • PubChem. Ethyl 2-bromoisovalerate. [Online] Available at: [Link]

  • Google Patents. US2876255A - Preparation of bromo acids and esters.
  • Hefei TNJ Chemical Industry Co.,Ltd. MSDS Ethyl 2-bromoisovalerate.
  • Wikipedia. Reformatsky reaction. [Online] Available at: [Link]

  • Thermo Fisher Scientific. Reformatsky Reaction.
  • Wikipedia. Nucleophilic substitution. [Online] Available at: [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Online] Available at: [Link]

  • Choudhary, G. et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Online] Available at: [Link]

Sources

Navigating the Reactive Landscape of Methyl 2-Bromoisovalerate: A Guide to Strategic Protection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, methyl 2-bromoisovalerate is a valuable chiral building block, notably in the synthesis of derivatives of the amino acid valine. However, its utility is intrinsically linked to its reactivity. The presence of a stereocenter and two electrophilic sites—the carbon bearing the bromine and the carbonyl carbon of the ester—necessitates a carefully considered synthetic strategy. Unchecked, these reactive centers can lead to a cascade of unwanted side reactions, compromising yield, purity, and stereochemical integrity. This guide provides an in-depth exploration of protecting group strategies essential for wielding the synthetic potential of this compound with precision and control.

The Duality of Reactivity: Understanding this compound

This compound possesses two primary sites susceptible to nucleophilic attack. The secondary alkyl bromide is prone to SN2 displacement by a wide range of nucleophiles. Concurrently, the methyl ester can undergo attack at the carbonyl carbon, leading to hydrolysis, transesterification, or amidation. The steric hindrance imposed by the adjacent isopropyl group can modulate the rate of these reactions, a factor that must be considered in synthetic design.

Furthermore, in the presence of a strong, non-nucleophilic base, elimination to form the corresponding α,β-unsaturated ester is a potential competing pathway. When working with multifunctional molecules, where the nucleophile itself bears reactive functional groups, the challenge is amplified. It is in this complex landscape that protecting groups emerge as indispensable tools for achieving chemoselectivity.

Orthogonal Protection: The Cornerstone of Complex Synthesis

In a multi-step synthesis, it is often necessary to protect and deprotect different functional groups at various stages. This is where the concept of orthogonal protection becomes paramount. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others. This allows for the selective unmasking of a particular functional group for a subsequent reaction, while others remain shielded. Common orthogonal protecting group pairs include acid-labile groups (like Boc and tert-butyl esters) and groups removable by hydrogenolysis (like Cbz and benzyl ethers).

Scenario 1: Reactions with Nucleophilic Amines - Taming the Overalkylation Problem

A frequent application of this compound is the alkylation of primary or secondary amines to introduce the isovalerate moiety. However, the initial alkylation product, a secondary or tertiary amine respectively, is often more nucleophilic than the starting amine. This can lead to a cascade of further alkylations, resulting in a mixture of products and diminishing the yield of the desired compound.

To circumvent this, the nucleophilicity of the amine must be temporarily masked after the initial alkylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the neutral or slightly basic conditions of the alkylation and its facile removal under acidic conditions.

Protocol: Boc Protection of a Primary Amine

This protocol details the protection of a primary amine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

  • Triethylamine (Et₃N, 1.1 eq) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the primary amine in DCM or THF to a concentration of 0.1-0.5 M.

  • Base Addition: Add triethylamine to the solution and stir for 5 minutes at room temperature. For aqueous conditions, a base like sodium hydroxide can be used.

  • Boc Anhydride Addition: Add Boc anhydride portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine. Purification by column chromatography may be necessary.

Diagram: Amine Protection and Alkylation Workflow

protection_workflow cluster_protection Step 1: Amine Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection start Primary Amine (R-NH2) boc_protection Add (Boc)2O, Base start->boc_protection protected_amine Boc-Protected Amine (R-NHBoc) boc_protection->protected_amine alkylation SN2 Reaction protected_amine->alkylation bromoester This compound bromoester->alkylation alkylated_product Alkylated Product alkylation->alkylated_product deprotection Acidic Conditions (e.g., TFA) alkylated_product->deprotection final_product Final Secondary Amine deprotection->final_product

Caption: Workflow for the controlled N-alkylation of a primary amine.

Protocol: N-Alkylation of a Boc-Protected Amine with this compound

Materials:

  • Boc-protected amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or another non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add this compound and stir the mixture at room temperature. The reaction may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol: Boc Deprotection

The Boc group is readily removed under acidic conditions.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in DCM.

  • Acid Addition: Add an equal volume of TFA (for a 50% TFA/DCM mixture) or use a 4 M HCl solution in an organic solvent.

  • Reaction: Stir the solution at room temperature. Deprotection is typically rapid, often complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The resulting amine is usually obtained as the TFA or HCl salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base like saturated NaHCO₃ solution.

  • Final Work-up: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Scenario 2: Reactions with Multifunctional Nucleophiles Containing Hydroxyl Groups

When the reacting nucleophile contains a hydroxyl group, protection of this functionality is often necessary to prevent its O-alkylation by this compound. Silyl ethers are a popular choice for protecting alcohols due to their ease of formation, stability under a range of conditions, and mild deprotection protocols. The tert-butyldimethylsilyl (TBDMS) group is particularly versatile due to its enhanced stability compared to the trimethylsilyl (TMS) group.

Protocol: TBDMS Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the alcohol in anhydrous DMF under an inert atmosphere.

  • Add imidazole, followed by TBDMSCl.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with a nonpolar solvent like hexanes or diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the TBDMS ether by column chromatography.

Protocol: TBDMS Deprotection

The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability
Boc (amine)(Boc)₂O, base (e.g., Et₃N, NaOH)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
TBDMS (alcohol)TBDMSCl, imidazole, DMFFluoride source (e.g., TBAF)Stable to weak acids and bases
tert-Butyl ester Isobutylene or tert-butanol, acid catalystStrong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis

Scenario 3: Preserving the Carboxylic Acid Functionality in a Reactant

In situations where this compound is reacted with a molecule containing a carboxylic acid, the acidic proton of the carboxyl group can interfere with base-catalyzed reactions or be deprotonated by organometallic reagents. Protection of the carboxylic acid as a tert-butyl ester is a common and effective strategy. This protecting group is robust under basic and nucleophilic conditions and can be selectively removed under acidic conditions.

Protocol: tert-Butyl Ester Protection of a Carboxylic Acid

Materials:

  • Carboxylic acid (1.0 eq)

  • tert-Butanol (excess) or Isobutylene

  • Strong acid catalyst (e.g., concentrated H₂SO₄)

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent.

  • Add a catalytic amount of a strong acid.

  • Add an excess of tert-butanol or bubble isobutylene gas through the solution.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the tert-butyl ester as needed.

Protocol: tert-Butyl Ester Deprotection

Deprotection is achieved under acidic conditions, similar to the removal of a Boc group.

Materials:

  • tert-Butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester in DCM.

  • Add an equal volume of TFA and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting carboxylic acid can be purified by crystallization or chromatography.

Diagram: Orthogonal Protection Strategy

orthogonal_protection cluster_protection Protection cluster_deprotection Selective Deprotection molecule Multifunctional Molecule (Amine and Alcohol) boc_protect Boc Protection (Amine) molecule->boc_protect tbdms_protect TBDMS Protection (Alcohol) boc_protect->tbdms_protect protected_molecule Doubly Protected Molecule tbdms_protect->protected_molecule reaction Reaction with This compound protected_molecule->reaction intermediate Alkylated Intermediate reaction->intermediate deprotect_boc Acidic Deprotection (Removes Boc) intermediate->deprotect_boc deprotect_tbdms Fluoride Deprotection (Removes TBDMS) intermediate->deprotect_tbdms product_A Product with Free Amine deprotect_boc->product_A product_B Product with Free Alcohol deprotect_tbdms->product_B

Caption: Orthogonal protection for selective functionalization.

Conclusion

The successful application of this compound in complex organic synthesis hinges on the strategic and informed use of protecting groups. By understanding the inherent reactivity of this versatile building block and employing orthogonal protection strategies, researchers can navigate potential side reactions and achieve their synthetic targets with greater efficiency and control. The protocols outlined in this guide provide a robust framework for the protection and deprotection of common functional groups, empowering scientists to unlock the full synthetic potential of this compound in their research and development endeavors.

References

  • tert-Butyloxycarbonyl protecting group. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Wu, Y., Sun, Y., & He, Z. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. 2008;73(5):2007-2009.
  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under

Application Note and Protocol: A Step-by-Step Guide to Nucleophilic Substitution with Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Understanding Nucleophilic Substitution and the Role of Methyl 2-bromoisovalerate

Nucleophilic substitution is a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups into a molecule.[1] This class of reactions involves an electron-rich species, the nucleophile, attacking an electron-deficient carbon atom, the electrophile, and replacing a leaving group.[1][2] The reaction's utility is vast, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials.

This guide focuses on this compound, a versatile substrate for nucleophilic substitution. Its structure, featuring a secondary alkyl halide adjacent to an ester group, presents an interesting case for mechanistic exploration and synthetic application. The bromine atom serves as an excellent leaving group, while the stereocenter at the alpha-carbon allows for the study of stereochemical outcomes.

Mechanistic Considerations: The SN1 and SN2 Pathways

Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The operative pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent.[3][4]

The SN2 Reaction: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5][6][7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8] A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[1][7] For this compound, a secondary halide, the SN2 pathway is viable, particularly with strong, unhindered nucleophiles in polar aprotic solvents.[9]

The SN1 Reaction: In contrast, the SN1 reaction is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate.[5][10][11] This is followed by a rapid attack of the nucleophile on the carbocation.[11] The rate of an SN1 reaction depends only on the concentration of the substrate.[2][8] Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the starting material is chiral.[12] For this compound, the formation of a secondary carbocation is possible, and this pathway is favored by polar protic solvents and weaker nucleophiles.[9]

It is important to note that for secondary halides like this compound, both SN1 and SN2 mechanisms can compete.[9] The choice of reaction conditions is therefore critical in directing the reaction towards the desired outcome.

Diagram: SN1 vs. SN2 Pathways for this compound

G cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) SN2_start This compound + Nu⁻ SN2_ts Transition State [Nu---C---Br]⁻ SN2_start->SN2_ts Single Step SN2_end Product (Inversion) + Br⁻ SN2_ts->SN2_end SN1_start This compound SN1_inter Carbocation Intermediate + Br⁻ SN1_start->SN1_inter Step 1 (slow) SN1_end Product (Racemization) SN1_inter->SN1_end Step 2 (fast) + Nu⁻ G A 1. Reaction Setup (NaN₃, DMF in flask) B 2. Add this compound A->B C 3. Heat to 60-70 °C (Monitor by TLC/GC) B->C D 4. Cool to Room Temp C->D E 5. Quench & Extract (Ether/Water) D->E F 6. Wash Organic Layer (NaHCO₃, Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify (Distillation/Chromatography) G->H I Pure Methyl 2-azidoisovalerate H->I

Sources

Diastereoselective alkylation using Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Diastereoselective Alkylation of Chiral Enolates using Methyl 2-bromoisovalerate as an Electrophile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The construction of stereochemically defined carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. This guide provides a comprehensive overview and a detailed protocol for achieving high levels of diastereoselectivity in the alkylation of chiral enolates using this compound. We leverage the well-established Evans oxazolidinone chiral auxiliary system to create a predictable and rigid stereochemical environment. The protocol details the acylation of the auxiliary, the formation of a chelated (Z)-enolate, the subsequent SN2 reaction with the α-bromo ester electrophile, and the final, non-destructive cleavage of the auxiliary to yield an enantiomerically enriched α-substituted carboxylic acid derivative. This document is intended to serve as a practical guide for laboratory execution, offering insights into the mechanistic underpinnings and troubleshooting common challenges.

Part I: Theoretical Framework and Mechanism of Stereocontrol

The central challenge in asymmetric alkylation is to control the facial selectivity of a nucleophilic enolate attacking an electrophile. The use of a covalently-bound chiral auxiliary is a robust strategy to achieve this. The Evans auxiliaries, typically chiral oxazolidinones derived from amino acids, have become a benchmark in the field due to their high stereodirecting ability, crystallinity of their derivatives, and reliable cleavage conditions.[1][2]

The stereochemical outcome is dictated by the formation of a rigid, five-membered chelated (Z)-enolate upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[3]

Key Mechanistic Steps:

  • Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated to attach the pro-enolate moiety.

  • Enolate Formation: At low temperatures (typically -78 °C), a strong, non-nucleophilic base deprotonates the α-carbon. The lithium or sodium counterion chelates with both the amide carbonyl oxygen and the oxazolidinone carbonyl oxygen. This chelation locks the enolate into a planar, rigid (Z)-geometry.

  • Facial Shielding: The bulky substituent at the C4 or C5 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the planar enolate.

  • Diastereoselective Alkylation: The electrophile, this compound, is introduced. Due to severe steric hindrance, it is forced to approach the enolate from the less-hindered face in an SN2 trajectory.[4] This controlled approach ensures the formation of one diastereomer in significant excess.

  • Auxiliary Cleavage: After the C-C bond formation, the auxiliary is cleaved under conditions that do not epimerize the newly formed stereocenter, yielding the desired chiral product.

The high degree of predictability and the typically excellent diastereomeric ratios (often >95:5) make this a powerful tool for constructing quaternary stereocenters.[5]

G cluster_0 Mechanism of Stereocontrol acyl_aux Acylated Chiral Auxiliary (e.g., N-Propionyl Oxazolidinone) base Base (e.g., NaHMDS) THF, -78°C acyl_aux->base Deprotonation enolate Rigid Chelated (Z)-Enolate (Top face shielded by R' group) base->enolate electrophile Electrophile This compound enolate->electrophile SN2 Attack from Less-Hindered Bottom Face product Alkylated Product (Single Major Diastereomer) electrophile->product

Caption: Chelation-controlled alkylation mechanism.

Part II: Experimental Protocols

This section provides a step-by-step protocol for the diastereoselective alkylation of an N-propionyl oxazolidinone with this compound.

Safety Precautions:

  • This compound is a potent alkylating agent and should be handled with care in a chemical fume hood.[6]

  • Strong bases like NaHMDS and LDA are pyrophoric and moisture-sensitive. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Acylation of the Chiral Auxiliary
  • To an oven-dried 250 mL round-bottom flask under N2, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by dropwise addition of propionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-30% Ethyl Acetate in Hexanes) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation
  • To an oven-dried 250 mL round-bottom flask under N2, add the purified N-propionyl oxazolidinone (1.0 eq).

  • Dissolve in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise via syringe over 15 minutes. The solution should turn from colorless to pale yellow.

  • Stir the solution at -78 °C for 45 minutes to ensure complete enolate formation.

  • In a separate, dry flask, dissolve this compound (1.5 eq) in a small amount of anhydrous THF.

  • Add the solution of this compound to the enolate solution dropwise via syringe over 20 minutes.

  • Maintain the reaction at -78 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by 1H NMR analysis or GC of the crude material.

Protocol 3: Auxiliary Cleavage (Hydrolytic)
  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq, e.g., 0.8 M solution).[3][7]

  • Stir vigorously at 0 °C for 2 hours, then allow to warm to room temperature for an additional 2 hours.

  • Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na2SO3).

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Extract the aqueous solution with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over MgSO4, and concentrate to yield the final enantiomerically enriched carboxylic acid.

Part III: Data Presentation and Workflow Visualization

Expected Results

The described protocol, when executed with care, is expected to produce the alkylated product with high yield and excellent diastereoselectivity.

StepProductExpected YieldExpected Diastereomeric Ratio (d.r.)Analysis Method
AlkylationN-Alkylated Oxazolidinone85-95%> 98:21H NMR, GC
CleavageChiral Carboxylic Acid80-90%(Maintained from previous step)Chiral HPLC, Polarimetry

Table 1: Representative data for diastereoselective alkylation reactions using Evans auxiliaries.[5][8]

G cluster_workflow Experimental Workflow start Start: Chiral Auxiliary + Propionyl Chloride step1 Step 1: Acylation (DCM, Et3N, 0°C to RT) start->step1 workup1 Workup & Purification (Column Chromatography) step1->workup1 acylated_product N-Propionyl Oxazolidinone workup1->acylated_product step2 Step 2: Alkylation a) NaHMDS, THF, -78°C b) Add this compound acylated_product->step2 workup2 Workup & Purification (Column Chromatography) step2->workup2 alkylated_product Alkylated Auxiliary workup2->alkylated_product step3 Step 3: Auxiliary Cleavage (LiOH, H2O2, THF/H2O, 0°C) alkylated_product->step3 workup3 Workup & Acidification step3->workup3 final_product Final Product: Enantiopure Carboxylic Acid workup3->final_product analysis Characterization: NMR, GC, HPLC, Polarimetry final_product->analysis

Caption: Step-by-step experimental workflow.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695.

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • Wikipedia contributors. (2023). α-Halo carboxylic acids and esters. Wikipedia, The Free Encyclopedia.

  • Kim, B. H., & Lee, J. Y. (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Chemical & Pharmaceutical Bulletin, 37(8), 2200-2203.

  • Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes.

  • Williams College Chemistry Department. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education Supporting Information.

  • Fu, G. C., & MacNeil, K. (2021). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Accounts of Chemical Research, 54(1), 135-148.

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23-32.
  • Evans Group, Harvard University. (n.d.). Enolate Alkylations. Chapter 1: Enolate Alkylations.

  • Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition, 23(8), 556-569.

Sources

Synthesis of non-natural amino acids with Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of Non-Natural Amino Acids Utilizing Methyl 2-Bromoisovalerate

Abstract

Non-natural amino acids (nnAAs) are indispensable tools in modern chemical biology, drug discovery, and materials science, offering the ability to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptides and proteins.[1][2] This guide provides a detailed technical overview and practical protocols for the synthesis of nnAAs, with a specific focus on leveraging this compound as a key alkylating agent to introduce sterically hindered side chains, such as the tert-butyl group found in analogs of tert-leucine. We will explore two primary, robust synthetic strategies: the asymmetric alkylation of glycine Schiff bases under phase-transfer catalysis and the classic Strecker synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step protocols, and the rationale behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of Sterically Hindered Non-Natural Amino Acids

The incorporation of nnAAs with bulky side chains, such as the tert-butyl group, into peptide backbones imposes significant conformational restrictions. This steric hindrance can lock a peptide into a specific bioactive conformation, enhance its resistance to enzymatic degradation, and improve its pharmacokinetic profile. tert-Leucine, for example, is a highly sought-after building block in the synthesis of peptidomimetics and pharmaceuticals, including protease inhibitors and other bioactive compounds.[3][4]

This compound serves as an effective electrophile for introducing this valuable structural motif. The primary challenge in its use lies in controlling the stereochemistry at the newly formed α-carbon. This guide will address this challenge by detailing methodologies that employ chiral control elements to achieve high levels of enantio- and diastereoselectivity.

Synthetic Strategy I: Asymmetric Alkylation of Glycine Schiff Bases

One of the most versatile and widely adopted methods for synthesizing α-amino acids is the alkylation of a glycine derivative.[5][6][7] Using a Schiff base of a glycine ester, typically with benzophenone, creates a stabilized carbanion (an enolate equivalent) at the α-carbon upon deprotonation.[8] This nucleophilic center can then be alkylated with an electrophile like this compound.

The key to achieving asymmetry is the use of a chiral environment during the alkylation step. This can be accomplished through two primary approaches:

  • Chiral Auxiliary Approach: A chiral auxiliary is covalently attached to the glycine molecule, directing the incoming alkylating agent to one face of the enolate.[9][10][11]

  • Chiral Catalyst Approach: An achiral glycine substrate is used in the presence of a chiral catalyst, most commonly a chiral phase-transfer catalyst (PTC), which shuttles the enolate from an aqueous or solid base phase to the organic phase and creates a chiral ion pair that directs the alkylation.[12][13][14]

The chiral PTC approach is often preferred for its operational simplicity and catalytic nature, avoiding the need for auxiliary attachment and removal steps.

Mechanism and Rationale of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases (e.g., a solid or aqueous base and an organic solvent). In the O'Donnell amino acid synthesis, a chiral quaternary ammonium salt derived from Cinchona alkaloids is a common choice for the PTC.[8]

The catalytic cycle proceeds as follows:

  • Deprotonation: The PTC transports a hydroxide ion (OH⁻) from the aqueous phase to the organic phase, or it facilitates deprotonation at the interface.

  • Chiral Ion Pair Formation: The deprotonated glycine Schiff base (enolate) forms a tight, chiral ion pair with the quaternary ammonium cation of the catalyst.

  • Stereoselective Alkylation: This chiral complex sterically shields one face of the enolate, forcing the alkylating agent (this compound) to approach from the less hindered face.[8][15]

  • Catalyst Regeneration: After alkylation, the catalyst dissociates and returns to the aqueous interface to begin another cycle.

This method is highly effective because the monoalkylated product is significantly less acidic than the starting glycine Schiff base, preventing dialkylation.[8]

Workflow for Asymmetric PTC Alkylation

The overall process involves the formation of the glycine Schiff base, the core phase-transfer catalyzed alkylation, and subsequent deprotection to yield the final non-natural amino acid.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Deprotection A Glycine tert-butyl ester C N-(Diphenylmethylene)glycine tert-butyl ester A->C Transimination B Benzophenone imine B->C D This compound F Alkylated Schiff Base (High ee) C->F 50% aq. CsOH Toluene/CHCl3 D->F E Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) E->F G Final nnAA Product (e.g., tert-Leucine analog) F->G Acidic Hydrolysis (e.g., 1M HCl)

Caption: Workflow for nnAA synthesis via PTC alkylation.

Detailed Protocol: Asymmetric Synthesis of a tert-Leucine Analog

This protocol is adapted from established procedures for the phase-transfer catalyzed alkylation of glycine imines.[14]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Quantity
N-(Diphenylmethylene)glycine tert-butyl ester295.3810.02.95 g
This compound195.0512.02.34 g (1.54 mL)
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (PTC)619.611.0620 mg
Cesium Hydroxide (CsOH) Solution (50% w/w in H₂O)149.91-~10 mL
Toluene, Anhydrous92.14-70 mL
Chloroform, Anhydrous119.38-30 mL
Hydrochloric Acid (1M aq.)36.46-As needed
Diethyl Ether74.12-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (2.95 g, 10.0 mmol) and the chiral phase-transfer catalyst (620 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (70 mL) and anhydrous chloroform (30 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Base and Alkylating Agent Addition: While stirring vigorously, add the 50% aqueous cesium hydroxide solution (~10 mL) followed by the dropwise addition of this compound (1.54 mL, 12.0 mmol) over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting glycine Schiff base is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, dilute the mixture with 100 mL of water and 100 mL of diethyl ether. Separate the organic layer, and wash it with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alkylated Schiff base.

  • Deprotection: Dissolve the crude product in 50 mL of diethyl ether and add 50 mL of 1M aqueous HCl. Stir vigorously at room temperature for 4-6 hours. The benzophenone byproduct will be in the organic layer, while the amino acid ester hydrochloride salt will be in the aqueous layer.

  • Isolation: Separate the layers. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any remaining benzophenone. The aqueous layer containing the desired product can then be concentrated or used directly for subsequent steps (e.g., ester hydrolysis).

  • Purification and Characterization: The final amino acid can be purified by recrystallization or ion-exchange chromatography. Enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.

Synthetic Strategy II: Asymmetric Strecker Synthesis

The Strecker synthesis is a foundational method for producing amino acids, first discovered in 1850.[16] The classical synthesis produces a racemic mixture, but modern asymmetric variants provide excellent stereocontrol. The reaction proceeds in two main stages: the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the α-amino acid.[17]

To synthesize a tert-leucine analog using this method, the starting ketone would be 3,3-dimethyl-2-butanone (pinacolone).

Mechanism of Asymmetric Strecker Reaction

Asymmetry is introduced by replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, which acts as a chiral auxiliary.[16]

  • Chiral Imine Formation: The ketone (pinacolone) reacts with the chiral amine to form a chiral imine intermediate.

  • Diastereoselective Cyanide Addition: The cyanide ion (from HCN or a salt like NaCN) adds to the imine. The bulky groups on the chiral auxiliary direct the nucleophilic attack to one face of the C=N bond, leading to the formation of one diastereomer of the α-aminonitrile in excess.

  • Hydrolysis and Auxiliary Removal: The aminonitrile is then hydrolyzed under acidic conditions. This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered.

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Cyanide Addition cluster_2 Step 3: Hydrolysis & Auxiliary Removal A 3,3-Dimethyl-2-butanone (Pinacolone) C Chiral Imine A->C B (S)-α-phenylethylamine (Chiral Auxiliary) B->C E α-Aminonitrile (Diastereomeric Mixture) C->E D NaCN / HCN D->E F Final nnAA Product (e.g., L-tert-Leucine) E->F H₃O⁺, Δ G Recovered Chiral Auxiliary E->G H₃O⁺, Δ

Caption: Workflow for Asymmetric Strecker Synthesis.

Detailed Protocol: Asymmetric Strecker Synthesis of L-tert-Leucine

This protocol is a representative procedure based on the principles of asymmetric Strecker reactions.[16][18]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Quantity
3,3-Dimethyl-2-butanone100.1650.05.01 g (6.2 mL)
(S)-(-)-α-Phenylethylamine121.1850.06.06 g (6.5 mL)
Sodium Cyanide (NaCN)49.0160.02.94 g
Acetic Acid, Glacial60.0560.03.60 g (3.4 mL)
Methanol32.04-100 mL
Hydrochloric Acid (conc., ~12M)36.46-~100 mL
Diethyl Ether74.12-For extraction

Procedure:

CAUTION: This reaction uses sodium cyanide, which is highly toxic. It should only be performed in a well-ventilated fume hood by trained personnel. Acidification of cyanide salts liberates deadly hydrogen cyanide (HCN) gas.

  • Aminonitrile Formation: In a 250 mL flask, dissolve 3,3-dimethyl-2-butanone (5.01 g, 50.0 mmol) and (S)-α-phenylethylamine (6.06 g, 50.0 mmol) in 100 mL of methanol.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.94 g, 60.0 mmol) in a minimal amount of water (~10 mL) and add it to the reaction mixture. Then, slowly add glacial acetic acid (3.60 g, 60.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The formation of the aminonitrile can be monitored by GC-MS or LC-MS.

  • Isolation of Aminonitrile: Concentrate the reaction mixture under reduced pressure. Partition the residue between diethyl ether (100 mL) and water (100 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude α-aminonitrile.

  • Hydrolysis: Add 100 mL of concentrated hydrochloric acid to the crude aminonitrile. Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. This step hydrolyzes the nitrile and cleaves the auxiliary.

  • Workup: After cooling, wash the acidic solution with diethyl ether (3 x 50 mL) to remove the chiral auxiliary.

  • Product Isolation: The aqueous layer now contains the hydrochloride salt of L-tert-leucine. The pH can be adjusted to the isoelectric point of tert-leucine (~6.0) with a base (e.g., pyridine or NaOH) to precipitate the free amino acid.

  • Purification: The precipitated amino acid can be collected by filtration, washed with cold water and ethanol, and dried. Further purification can be achieved by recrystallization.

Conclusion

The synthesis of non-natural amino acids using electrophiles like this compound is a cornerstone of modern medicinal chemistry and peptide science. The two strategies detailed herein—asymmetric phase-transfer catalyzed alkylation of glycine Schiff bases and the asymmetric Strecker synthesis—represent robust and scalable methods for producing highly valuable, sterically hindered amino acids like tert-leucine with excellent stereochemical control. The choice between these methods will depend on factors such as available starting materials, scale, and specific target molecule. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot and adapt these methods for the synthesis of a wide array of novel amino acid building blocks.

References

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Application Notes & Protocols: Scalable Synthesis of Chiral Compounds Using Methyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chirality and the Utility of α-Halo Esters

In modern drug development, the stereochemistry of a pharmaceutical agent is not a trivial detail but a critical determinant of its efficacy and safety.[1][2] Most biological targets, such as enzymes and receptors, are inherently chiral, leading to distinct pharmacological and toxicological profiles for each enantiomer of a chiral drug.[3][4] Consequently, the scalable and economical synthesis of single-enantiomer compounds is a cornerstone of the pharmaceutical industry.[5][6]

Methyl 2-bromoisovalerate, a derivative of valine, serves as a versatile and potent chiral synthon.[7][8] As an α-halo ester, its structure offers multiple avenues for stereocontrolled transformations, making it an invaluable building block for introducing specific stereocenters into complex molecules.[7][9] This guide elucidates two robust and scalable strategies for leveraging this compound in asymmetric synthesis: the use of chiral auxiliaries for diastereoselective alkylation and enzymatic kinetic resolution for the efficient separation of enantiomers.

Application Note 1: Diastereoselective Alkylation via Evans Chiral Auxiliaries

Principle and Mechanistic Insight

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry, wherein a chiral molecule is temporarily attached to an achiral substrate to direct a subsequent reaction before being cleaved and recycled.[10][11] Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries due to their high stereodirecting ability, the crystallinity of their derivatives, and their straightforward removal.[][13]

The causality behind this stereocontrol lies in the formation of a rigid, chelated enolate. After attaching the isovalerate group to the oxazolidinone auxiliary, deprotonation with a suitable base (e.g., sodium hexamethyldisilazide, NaHMDS) generates a Z-enolate. The sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the planar enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This controlled trajectory ensures a highly diastereoselective alkylation.[][14]

Experimental Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage M2B This compound Acyl N-Acyloxazolidinone M2B->Acyl 1. LiOH, THF/H₂O 2. Pivaloyl Chloride 3. n-BuLi, THF, -78°C Aux (S)-4-Benzyl-2-oxazolidinone Aux->Acyl Alkylated Alkylated Product (High Diastereoselectivity) Acyl->Alkylated 1. NaHMDS, THF, -78°C 2. Electrophile (R-X) Final Chiral Carboxylic Acid (High Enantiomeric Purity) Alkylated->Final LiOH, H₂O₂, THF/H₂O RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux G At ~50% conversion, both product and remaining substrate are obtained with high enantiopurity. Racemate Racemic Methyl 2-Bromoisovalerate Derivative (R/S, 50:50) Enzyme Immobilized Lipase (e.g., CALB) Racemate->Enzyme Product (S)-Product (High e.e.) Substrate (R)-Starting Material (Enriched, High e.e.) Enzyme->Product Fast Reaction Enzyme->Substrate Slow/No Reaction

Sources

Application Notes and Protocols: The Synthetic Utility of Methyl 2-Bromoisovalerate in Reactions with Key Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

Methyl 2-bromoisovalerate is a valuable reagent in modern organic synthesis, prized for its ability to introduce the isovalerate moiety into a wide range of molecular architectures. As an α-bromo ester, its reactivity is dominated by the electrophilic α-carbon, making it an excellent substrate for nucleophilic substitution reactions.[1][2] This characteristic is fundamental to its application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules, where the precise installation of specific carbon frameworks is paramount.[1] The presence of the bromine atom, an excellent leaving group, adjacent to the carbonyl-activated α-carbon, significantly enhances the rate of SN2 reactions.[2] This application note provides a comprehensive guide to the reactions of this compound with common and synthetically important functional groups, including amines, alcohols, thiols, and carbanions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Principles of Reactivity

The synthetic utility of this compound stems from the electronic properties of its structure. The electron-withdrawing nature of the adjacent ester carbonyl group polarizes the C-Br bond, rendering the α-carbon highly susceptible to nucleophilic attack. This activation, coupled with the stability of the departing bromide ion, makes SN2 reactions a highly favored pathway.

G cluster_reactivity Reactivity of this compound Reagent This compound Alpha_Carbon Bromine Carbonyl

Reaction with Amines: A Gateway to Amino Acid Derivatives

The reaction of this compound with amines is a cornerstone for the synthesis of α-amino acids and their derivatives.[2][3] This transformation proceeds via a classic SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. The use of excess ammonia, for instance, can lead to the formation of valine methyl ester.[2][3]

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the amine initiates a backside attack on the electrophilic α-carbon of this compound. This concerted step results in the inversion of stereochemistry at the α-carbon, if it is a chiral center, and the expulsion of the bromide ion. A subsequent deprotonation step, often facilitated by a second equivalent of the amine or a non-nucleophilic base, yields the final α-amino ester product.

G Start This compound + Amine (R-NH₂) TS Transition State [H₂N---C---Br]⁻ Start->TS Sɴ2 Attack Intermediate Protonated Amino Ester TS->Intermediate Product α-Amino Ester Product Intermediate->Product Deprotonation Base Base (e.g., excess Amine) Base->Intermediate

Experimental Protocol: Synthesis of Methyl 2-Aminoisovalerate (Valine Methyl Ester)

Materials:

  • This compound

  • Anhydrous ammonia (or a solution in methanol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or THF.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford the pure methyl 2-aminoisovalerate.

ParameterValueReference
Substrate This compound-
Reagent Ammonia (excess)[2][3]
Solvent Methanol, Diethyl ether, THF-
Temperature 0 °C to Room Temperature-
Reaction Time 12-24 hours-
Typical Yield 60-80%-

Reaction with Alcohols: Synthesis of α-Alkoxy Esters

The reaction of this compound with alcohols or alkoxides leads to the formation of α-alkoxy esters. This transformation is typically carried out in the presence of a base to deprotonate the alcohol, thereby generating a more potent nucleophile (the alkoxide). The Williamson ether synthesis provides a useful analogy for this reaction.[4]

Experimental Protocol: Synthesis of Methyl 2-Methoxyisovalerate

Materials:

  • This compound

  • Sodium methoxide (or sodium metal in anhydrous methanol)

  • Anhydrous methanol

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Alkoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal (1.1 eq) to anhydrous methanol at 0 °C.

  • Addition of Substrate: To the stirred solution of sodium methoxide, add this compound (1.0 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or gently reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[5]

  • Extraction: Extract the mixture with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

ParameterValueReference
Substrate This compound-
Reagent Sodium methoxide[4]
Solvent Anhydrous Methanol-
Temperature 0 °C to Reflux-
Reaction Time 2-6 hours-
Typical Yield 70-90%-

Reaction with Thiols: Formation of α-Thioethers

Thiols and thiolates are excellent nucleophiles and react readily with this compound to form α-thioethers.[6] The reaction is typically fast and proceeds under mild conditions. The use of a weak base is often sufficient to deprotonate the thiol and enhance its nucleophilicity.

Experimental Protocol: Synthesis of Methyl 2-(Phenylthio)isovalerate

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate or triethylamine

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile or DMF, add thiophenol (1.1 eq) followed by a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

ParameterValueReference
Substrate This compound-
Reagent Thiophenol[6]
Base Potassium carbonate or Triethylamine-
Solvent Acetonitrile, DMF-
Temperature Room Temperature-
Reaction Time 1-4 hours-
Typical Yield >90%-

Reaction with Carbanions: Carbon-Carbon Bond Formation

The reaction of this compound with carbanions is a powerful tool for constructing new carbon-carbon bonds. Enolates derived from ketones, esters, or other carbonyl compounds are commonly employed as the carbanionic nucleophiles in these alkylation reactions.[7]

Mechanistic Pathway

The enolate anion, a resonance-stabilized carbanion, acts as a potent nucleophile, attacking the α-carbon of this compound in an SN2 fashion.[7] This reaction leads to the formation of a new C-C bond, elongating the carbon skeleton and increasing molecular complexity.

G Start This compound + Enolate TS Sɴ2 Transition State Start->TS C-Alkylation Product α-Alkylated Product TS->Product

Experimental Protocol: Alkylation of Diethyl Malonate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: In a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol. Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Alkylation: After the formation of the enolate is complete (typically after 30 minutes of stirring), add this compound (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the product with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation.

ParameterValueReference
Substrate This compound-
Nucleophile Diethyl malonate enolate[7]
Base Sodium ethoxide[7]
Solvent Anhydrous Ethanol-
Temperature Reflux-
Reaction Time 4-8 hours-
Typical Yield 65-85%-

Conclusion and Future Outlook

This compound is a versatile and reactive building block that facilitates the introduction of the isovalerate group through straightforward nucleophilic substitution reactions. The protocols detailed herein provide a solid foundation for researchers to exploit its synthetic potential. The ability to form C-N, C-O, C-S, and C-C bonds with high efficiency makes this reagent an indispensable tool in the synthesis of a diverse array of organic molecules, from fundamental research to the development of new therapeutic agents. Further exploration into stereoselective modifications and the development of novel catalytic systems will undoubtedly continue to expand the synthetic utility of this valuable intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Innovation: Methyl 2-Bromovalerate in Pharmaceutical Synthesis.
  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. (2024). Available from: [Link]

  • Khan Academy. Alpha-substitution of carboxylic acids | Chemical Processes | MCAT. (2014). Available from: [Link]

  • Intermediate. Dr. Roaa Majid. The reaction of carbanions with carbonyl compounds includes: A. Enolate ... When an enolate derived from a ketone reacts with methyl vinyl ketone, the enolate adds in the. Michael reaction, and then a second enolate in the ketone product is formed that cyclizes in an Aldol condensation to give the final product. Available from: [Link]

  • PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. (2000). Available from: [Link]

  • Chemistry LibreTexts. 15.5: Chemical Reactions of Alcohols. Reactions Involving the O-H Bond. (2021). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Over-alkylation in Reactions with Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in alkylation reactions involving Methyl 2-bromoisovalerate. We will delve into the mechanistic underpinnings of over-alkylation and provide field-proven troubleshooting strategies and detailed protocols to ensure the selective formation of your desired mono-alkylated product.

Section 1: Understanding the Core Problem

This section addresses the fundamental principles governing the reaction, providing the causal explanations necessary for effective troubleshooting.

Q1: What is over-alkylation and why is it a common problem in my reaction?

A: Over-alkylation is the undesired formation of a di-substituted product when the intended outcome is a mono-substituted product. In the context of alkylating an active methylene compound (e.g., a ketone, ester, or nitrile) with this compound, the reaction proceeds in stages:

  • Enolate Formation: A base removes an acidic α-proton from your starting material (the nucleophile) to form a nucleophilic enolate.

  • Mono-alkylation: The enolate attacks the electrophilic carbon of this compound in an SN2 reaction, displacing the bromide and forming the desired mono-alkylated product.

  • Second Deprotonation: If the newly formed mono-alkylated product still possesses an acidic proton, and there is a sufficient amount of base remaining in the reaction mixture, it can be deprotonated again to form a new enolate.

  • Di-alkylation: This new enolate can then react with a second molecule of this compound, leading to the over-alkylation product.

This issue is particularly prevalent when using bases that establish an equilibrium, such as alkoxides (e.g., sodium ethoxide) or carbonates.[1]

Q2: How does the specific structure of this compound influence the reaction?

A: this compound is a sterically hindered secondary alkyl halide.[2] The isopropyl group adjacent to the carbon bearing the bromine atom creates significant steric bulk.[3] This has two major consequences for your reaction:

  • Slow SN2 Kinetics: The steric hindrance shields the electrophilic carbon, slowing down the rate of attack by the nucleophile.[3][4] This can necessitate more forcing conditions (e.g., higher temperatures or longer reaction times), which can inadvertently promote side reactions.

  • Potential for E2 Elimination: As a secondary halide, it is susceptible to E2 elimination, especially when treated with strong, non-hindered bases.[5] This leads to the formation of an alkene byproduct instead of the desired alkylation product. The steric bulk of the electrophile makes it difficult for a nucleophile to approach the carbon atom, making abstraction of a beta-hydrogen a more favorable kinetic pathway in some cases.[4]

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers to common experimental issues in a question-and-answer format.

Q3: My primary issue is a high yield of the di-alkylated product. How can I decisively favor mono-alkylation?

A: To achieve selective mono-alkylation, you must shift the reaction from thermodynamic control to kinetic control .[6][7][8] Thermodynamic conditions (weaker bases, higher temperatures) allow the reaction mixture to equilibrate, which enables the deprotonation of the mono-alkylated product. Kinetic control involves forming the initial enolate rapidly, irreversibly, and quantitatively before introducing the electrophile.

The core strategy involves:

  • Use a Strong, Hindered, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is the base of choice.[6][7] Its bulk prevents it from acting as a nucleophile, and its strength (pKa of diisopropylamine is ~36) ensures it completely and irreversibly deprotonates the active methylene compound (pKa ~18-25).

  • Employ Low Temperatures: The enolate formation should be performed at -78 °C (a dry ice/acetone bath).[7][9] This low temperature prevents equilibration and traps the less substituted, kinetically favored enolate.

  • Strict Order of Addition: The base (LDA) must be added to the nucleophile (your active methylene compound) first to ensure complete enolate formation. Only after the enolate has been quantitatively formed should you slowly add the this compound. This ensures there is no free base present to react with your mono-alkylated product.

  • Use an Anhydrous Polar Aprotic Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for LDA-mediated alkylations.[7][10]

Q4: My reaction is sluggish, yielding mostly unreacted starting material along with an unexpected alkene byproduct. What is happening?

A: This outcome points to two potential, often related, issues: inefficient alkylation and competing E2 elimination.

  • Cause of Unreacted Starting Material:

    • Incomplete Enolate Formation: The base you used may not be strong enough to fully deprotonate your substrate, or moisture may have quenched the base.

    • Extreme Steric Hindrance: The combination of the bulky this compound and a sterically demanding nucleophile can make the SN2 reaction extremely slow.

  • Cause of Alkene Byproduct:

    • E2 Elimination: This is strongly favored by using a strong, non-hindered base (e.g., NaOH, NaOEt) at elevated temperatures.[5] The base abstracts a proton from the carbon adjacent to the bromide-bearing carbon, leading to elimination instead of substitution.

Troubleshooting Steps:

  • Confirm Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are properly distilled from a drying agent.

  • Switch to a Kinetic Protocol: If not already doing so, implement the LDA protocol described in Q3 and the detailed methodology in Section 3. LDA is less likely to induce elimination than smaller, strong bases.

  • Consider Temperature: While low temperature is crucial for enolate formation, after the addition of this compound, the reaction may need to be allowed to warm slowly to room temperature to overcome the activation energy of the slow SN2 step.[10] Monitor this process carefully via TLC or other methods.

Q5: Is it possible to use common, easier-to-handle bases like potassium carbonate or sodium ethoxide?

A: While these bases are used for alkylations, they are generally not recommended when high selectivity for a mono-alkylated product is required with an active methylene compound.

  • Sodium Ethoxide (NaOEt): This base is not strong enough to cause irreversible deprotonation. It establishes an equilibrium between the starting material, the enolate, and the alcohol byproduct.[6] This equilibrium state allows for the deprotonation of the mono-alkylated product as it forms, inevitably leading to over-alkylation.

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These bases are often used in polar aprotic solvents like DMF or acetone. However, they are known to promote di-alkylation. In fact, some procedures use cesium carbonate specifically to obtain di-alkylated products in high yield.[1]

For predictable and selective mono-alkylation, the upfront effort of using a strong, hindered base like LDA under anhydrous, low-temperature conditions is the most reliable and scientifically sound approach.[11][12][13]

Section 3: Recommended Protocols & Methodologies

Adherence to a validated protocol is critical for reproducibility. The following methodology outlines a general procedure for achieving selective mono-alkylation under kinetic control.

Protocol 1: General Procedure for Selective Mono-alkylation using LDA

This protocol is a general guideline. Molar equivalents and reaction times should be optimized for your specific substrate.

Reagents & Setup:

  • Round-bottom flask, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Magnetic stirrer and stir bar.

  • Syringes for liquid transfer.

  • Anhydrous Tetrahydrofuran (THF).

  • Diisopropylamine (freshly distilled from CaH₂).

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated).

  • Your active methylene starting material (nucleophile, 1.0 eq).

  • This compound (electrophile, 1.0-1.2 eq).

Step-by-Step Procedure:

  • In Situ LDA Preparation:

    • To the reaction flask under an inert atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq).

    • Slowly, add n-BuLi (1.1 eq) dropwise.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation:

    • Dissolve your active methylene compound (1.0 eq) in a separate flask with anhydrous THF.

    • Slowly add this solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete and irreversible enolate formation.[10]

  • Alkylation (Electrophile Addition):

    • Slowly add this compound (1.0-1.2 eq) to the enolate solution at -78 °C.

    • Maintain the reaction at -78 °C for 2-4 hours.

    • After this period, allow the reaction to warm slowly to room temperature and stir overnight (approx. 18 hours).[10]

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography on silica gel to isolate the pure mono-alkylated product.

Data Summary: A Comparison of Reaction Conditions
ParameterKinetic Control (Favors Mono-alkylation) Thermodynamic Control (Risks Over-alkylation)
Base Strong, bulky, non-nucleophilic (e.g., LDA, KHMDS)[7]Weaker, often smaller (e.g., NaH, NaOEt, K₂CO₃)[6][7]
Temperature Low (-78 °C)[7]Higher (0 °C to reflux)[7]
Solvent Polar aprotic (e.g., THF, Diethyl Ether)Can vary (e.g., THF, Ethanol, DMF)
Enolate Formation Rapid, quantitative, irreversibleReversible, equilibrium-driven
Primary Outcome Less substituted, kinetically favored productMore substituted, thermodynamically stable product mixture

Section 4: Visualizing the Chemical Pathways & Workflows

Diagrams can clarify complex relationships and guide decision-making.

G cluster_start Initial Reaction cluster_alkylation Alkylation Step cluster_overalkylation Undesired Over-alkylation Pathway SM Active Methylene Starting Material Enolate Enolate Intermediate SM->Enolate Base Base Product1 Desired Mono-alkylated Product Enolate->Product1 + Electrophile (R-Br) - Br⁻ Electrophile This compound Enolate2 Product Enolate Product1->Enolate2 + Excess Base (Thermodynamic Conditions) Product2 Di-alkylated Byproduct Enolate2->Product2 + Electrophile (R-Br) - Br⁻

Caption: Reaction pathways for mono-alkylation vs. over-alkylation.

Troubleshooting start Start: Alkylation Reaction with This compound check_product Analyze Crude Product: What is the major issue? start->check_product overalkylation High % of Di-alkylated Product check_product->overalkylation Over-alkylation no_reaction Low Conversion / Unreacted Starting Material check_product->no_reaction Low Conversion elimination Significant Alkene Byproduct check_product->elimination Elimination success High Yield of Mono-alkylated Product check_product->success Success sol_kinetic Implement Kinetic Control: 1. Use LDA as base 2. React at -78°C 3. Ensure anhydrous conditions 4. Add electrophile after enolate formation overalkylation->sol_kinetic no_reaction->sol_kinetic sol_temp Check Reaction Temperature & Time: - Allow slow warming after electrophile addition - Increase reaction time if needed no_reaction->sol_temp sol_base Change Base Strategy: - Use a hindered base (LDA) - Avoid strong, non-hindered bases (e.g., NaOEt) at high temp. elimination->sol_base

Caption: Troubleshooting workflow for common alkylation issues.

References

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]

  • Fiveable. (n.d.). Kinetic vs Thermodynamic Enolates Definition. [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]

  • ResearchGate. (n.d.). Alkylation of active methylene compounds [Table]. [Link]

  • jOeCHEM. (2019). Kinetic vs Thermodynamic Enolate Formation [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • O, T., et al. (2007). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Chemical Communications. [Link]

  • ResearchGate. (2018). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. [Link]

  • ResearchGate. (2018). (PDF) Alkylation of Active Methylene Compounds. [Link]

  • Google Patents. (2014). CN103922934A - Alkylation method of active methylene compound.
  • Khan Academy. (2018). 21.02 Nucleophile + Alkyl (Pseudo)halide: Influence of Electrophile [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). The α-Alkylation of Ketones in Flow. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?[Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]

  • University of Texas at Dallas. (n.d.). The Electrophile. [Link]

  • eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. [Link]

  • ResearchGate. (2002). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition. [Link]

  • OpenStax. (2023). 22.7 Alkylation of Enolate Ions - Organic Chemistry. [Link]

  • Chem Survival. (2017). 04.07 Stability Factors: Steric Effects [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]

  • PubChem. (n.d.). Ethyl 2-bromoisovalerate. [Link]

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Technical Support Center: Optimizing Methyl 2-bromoisovalerate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the yield and purity of methyl 2-bromoisovalerate alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Introduction: The Challenge of Hindered α-Bromo Ester Alkylation

Alkylation of α-bromo esters is a cornerstone of carbon-carbon bond formation. The reaction typically involves the formation of an enolate from a carbonyl compound, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. When alkylating this compound itself, the process involves deprotonation at the α-carbon to form an ester enolate, which subsequently attacks an alkylating agent.

The primary challenge with this compound stems from significant steric hindrance around the α-carbon, caused by the adjacent isopropyl group. This hindrance can impede the approach of the nucleophile, slow down reaction rates, and promote competing side reactions, leading to diminished yields. This guide provides a structured, question-and-answer approach to overcoming these challenges.

Troubleshooting Guides & FAQs
Q1: My reaction suffers from low conversion, and I recover a significant amount of starting material. What are the primary factors to investigate?

Low conversion is a common issue, typically pointing to problems in one of the two key stages: enolate formation or the subsequent nucleophilic attack.

A1: Key Diagnostic Checks for Low Conversion

  • Incomplete Enolate Formation: The α-proton of an ester is significantly less acidic (pKa ≈ 25) than that of a ketone (pKa ≈ 19-21).[1] Therefore, the choice and handling of the base are critical.

    • Insufficient Base Strength: Weaker bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) will not achieve complete, irreversible deprotonation. This establishes an equilibrium that favors the starting materials.[1][2][3] You must use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to drive the reaction forward.[4]

    • Incorrect Stoichiometry: Ensure at least 1.0 to 1.1 equivalents of the strong base are used to account for any trace protic impurities and ensure full conversion to the enolate.

    • Moisture Contamination: Water will rapidly quench the strong base and the enolate. All glassware must be rigorously dried (oven or flame-dried under vacuum), and anhydrous solvents must be used.

  • Inefficient SN2 Alkylation Step:

    • Poor Leaving Group: The reactivity of the alkylating agent (R-X) follows the trend I > Br > Cl. If you are experiencing slow reactions with an alkyl bromide, switching to the corresponding alkyl iodide can significantly increase the rate.[2][3]

    • Sterically Hindered Alkylating Agent: The SN2 reaction is highly sensitive to steric bulk on the electrophile.[2][3] Use of secondary or tertiary alkyl halides should be avoided as they will preferentially undergo elimination (E2) reactions.[5] Methyl and primary alkyl halides are required for good yields.

    • Inadequate Reaction Time/Temperature: Due to the steric hindrance of the isovalerate substrate, the reaction may require longer times or slightly elevated temperatures after the initial low-temperature enolate formation. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Q2: My reaction is messy, with multiple side products. How can I identify and suppress them?

The formation of side products is the most common reason for low yields of the desired C-alkylated product. Understanding the competing pathways is key to minimizing them.

A2: Common Side Reactions and Mitigation Strategies

  • E2 Elimination: This occurs when the enolate acts as a base rather than a nucleophile, abstracting a proton from the alkylating agent to form an alkene.

    • Cause: Use of sterically hindered alkylating agents (secondary or tertiary halides).[2][3][5]

    • Solution: Exclusively use methyl or primary alkyl halides.

  • Multiple Alkylations: The desired product still contains an α-proton and can be deprotonated to react again, leading to dialkylated impurities.

    • Cause: Using a weaker base (e.g., NaOEt) creates an equilibrium where both starting material and product can be deprotonated.[2][3]

    • Solution: Use a strong base like LDA. It rapidly and irreversibly deprotonates the starting ester. By the time the product is formed, no significant amount of strong base remains to deprotonate it.[4][5]

  • Claisen Self-Condensation: The enolate attacks the carbonyl group of another unreacted ester molecule.

    • Cause: This is more prevalent when enolate formation is slow or incomplete, allowing the enolate and ester to coexist for extended periods.

    • Solution: Form the enolate completely at low temperatures (e.g., -78 °C) and then add the alkylating agent to the pre-formed enolate. This ensures the electrophilic alkyl halide is the primary species the enolate encounters.

  • O-Alkylation: The enolate is an ambident nucleophile and can react at the oxygen atom instead of the carbon.

    • Cause: This pathway is generally less favored but can be influenced by the solvent and counter-ion.

    • Solution: Using a polar aprotic solvent like THF helps to keep the lithium cation coordinated to the oxygen, sterically blocking O-alkylation and promoting the desired C-alkylation.

G cluster_desired Desired Pathway cluster_side Side Reactions enolate Ester Enolate (Ambident Nucleophile) c_alk C-Alkylation Product (Desired) enolate->c_alk S_N_2 on R-X (Primary Halide) o_alk O-Alkylation Product (Ether Enol) enolate->o_alk S_N_2 on R-X elim Elimination (E2) (Alkene Product) enolate->elim Acts as Base on R-X (Hindered Halide) claisen Claisen Condensation (β-Keto Ester) enolate->claisen Attacks Ester C=O

Caption: Competing reaction pathways for the ester enolate.

Q3: How do I choose the optimal base and solvent? Why are LDA and THF so commonly recommended?

The base and solvent work in concert to create an environment where the desired reaction can proceed efficiently while suppressing side reactions.

A3: The Synergy of Base and Solvent

The combination of Lithium Diisopropylamide (LDA) as the base and Tetrahydrofuran (THF) as the solvent is considered the gold standard for a reason.

  • The Role of the Base (LDA):

    • Strength: LDA's conjugate acid, diisopropylamine, has a pKa of ~36. This makes LDA more than strong enough to quantitatively and irreversibly deprotonate the ester α-proton (pKa ~25).[4][5]

    • Steric Hindrance: LDA is a very bulky base. This bulk prevents it from acting as a nucleophile, meaning it will not attack the ester carbonyl group or the alkyl halide electrophile.[5][6]

  • The Role of the Solvent (THF):

    • Polar Aprotic Nature: Solvents are classified based on their polarity and ability to donate protons. THF is a polar aprotic solvent.[7][8]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents have O-H or N-H bonds and can form strong hydrogen bonds with the anionic enolate. This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity in an SN2 reaction.[7][8][9]

    • Polar Aprotic Solvents (e.g., THF, DMF, Acetone): These solvents are polar but lack O-H or N-H bonds. They effectively solvate the lithium cation (Li+) but leave the enolate anion relatively "naked" and highly reactive.[7][10] This significantly accelerates the rate of the SN2 reaction.[10]

BaseFormulapKa (Conj. Acid)TypeProsCons
LDA [(i-Pr)₂N]Li~36Strong, Non-Nucleophilic, HinderedQuantitative/irreversible enolate formation[4], minimizes side reactions.Moisture sensitive, requires low temperatures.
NaH Sodium Hydride~35 (H₂)Strong, Non-NucleophilicIrreversible deprotonation.Heterogeneous reaction can be slow/unreliable, fire hazard.
NaOEt Sodium Ethoxide~16 (EtOH)Strong Base, NucleophilicInexpensive, easy to handle.Reversible enolate formation[3], can cause transesterification and other side reactions.
Validated Experimental Protocol

This protocol provides a robust starting point for the alkylation of this compound with a primary alkyl iodide.

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF) (distilled from Na/benzophenone)

  • n-Butyllithium (n-BuLi) in hexanes (titrated solution)

  • This compound (distilled)

  • Iodomethane (or other primary alkyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

    • Maintain a positive pressure of dry nitrogen throughout the reaction.

  • In Situ Preparation of LDA (-78 °C):

    • Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 eq) via syringe.

    • Add n-BuLi (1.05 eq) dropwise while keeping the internal temperature below -70 °C.

    • Stir the resulting colorless LDA solution for 30 minutes at -78 °C.

  • Enolate Formation (-78 °C):

    • Prepare a solution of this compound (1.0 eq) in a small amount of anhydrous THF.

    • Add this solution dropwise via syringe to the LDA solution at -78 °C.

    • Stir the mixture for 45-60 minutes at -78 °C. Successful formation of the lithium enolate is often indicated by a change to a pale yellow solution.

  • Alkylation (-78 °C to Room Temperature):

    • Add the alkylating agent (e.g., iodomethane, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.

    • Slowly allow the reaction mixture to warm to room temperature and stir overnight. Monitor progress by TLC or GC analysis.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure alkylated product.[11]

Caption: Step-by-step experimental workflow for the alkylation reaction.

References
  • Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. [Link]

  • Chad's Prep. (2018, September 21). 21.4a Alpha Alkylation. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect S_N_2 Reactions. [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • Professor Dave Explains. (2014, April 3). Alkylation at the Alpha Position of Aldehydes and Ketones. YouTube. [Link]

  • Liu, W., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature, 618(7964), 512-518. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Google Patents.

Sources

Technical Support Center: Purification of Products Synthesized from Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from Methyl 2-bromoisovalerate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of these synthesized compounds.

This compound is a versatile reagent often employed in the synthesis of a variety of organic molecules. However, the purification of its reaction products can be a significant bottleneck due to the formation of closely related byproducts and the presence of unreacted starting materials. This document aims to provide a structured, experience-driven approach to overcoming these purification hurdles.

Section 1: Understanding the Chemistry & Common Impurities

Before delving into purification strategies, it is crucial to understand the potential side reactions and resulting impurities associated with reactions involving this compound.

Common Reaction Pathways and Potential Byproducts

This compound typically participates in nucleophilic substitution reactions (SN2) and elimination reactions (E2). The balance between these two pathways is highly dependent on the reaction conditions.[1][2]

  • Nucleophilic Substitution (SN2): This is often the desired pathway, where a nucleophile displaces the bromide ion to form a new carbon-nucleophile bond.

  • Elimination (E2): This competing reaction, favored by strong, bulky bases and higher temperatures, results in the formation of unsaturated esters (alkenes).[1][3] The major elimination product is typically the more substituted (Zaitsev's rule) alkene, though the use of bulky bases can favor the less substituted (Hofmann) product.[3]

Key Impurities to Anticipate:

  • Unreacted this compound: Incomplete reactions are a common source of this impurity.

  • Elimination Byproducts (Methyl 3-methylbut-2-enoate and Methyl 3-methylbut-3-enoate): These isomers are often the most challenging impurities to separate from the desired substitution product due to similar polarities.

  • Hydrolysis Product (Methyl 2-hydroxyisovalerate): The presence of water in the reaction mixture can lead to the hydrolysis of the starting material or the product.

  • Side products from the nucleophile or base: These can vary widely depending on the specific reagents used.

The Favorskii Rearrangement: A Special Case

When this compound is treated with a strong base, particularly an alkoxide, it can undergo a Favorskii rearrangement.[4][5][6][7] This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged ester product.[5][7] The purification of these rearranged products requires careful consideration of potential isomeric byproducts.[4][8]

Section 2: Troubleshooting Purification Challenges

This section addresses specific issues that researchers may encounter during the purification process in a question-and-answer format.

Issue 1: My TLC plate shows multiple spots very close to my desired product.

Question: After my reaction with this compound, my TLC analysis shows a cluster of spots with very similar Rf values, making it difficult to assess purity and devise a purification strategy. What are these spots likely to be, and how can I improve their separation?

Answer: This is a classic challenge when working with this substrate. The closely migrating spots are most likely the desired SN2 product and the E2 elimination byproducts. Their structural similarity results in very similar polarities.

Troubleshooting Steps:

  • Optimize TLC Solvent System:

    • Systematic Screening: Do not rely on a single solvent system. Experiment with various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, diethyl ether) solvents.

    • Low Polarity Eluents: Start with a high ratio of the non-polar solvent and gradually increase the concentration of the polar solvent. This will often provide better resolution for compounds with similar polarities. A general rule of thumb is to aim for an Rf value of around 0.3 for your target compound on the TLC plate for optimal separation in column chromatography.[9]

    • Consider Alternative Solvents: For particularly challenging separations, consider solvent systems like toluene/ethyl acetate or dichloromethane/methanol.[9]

  • Column Chromatography - The Workhorse of Purification:

    • Proper Column Packing: A well-packed column is essential for good separation. Both "wet-packing" and "dry-packing" methods can be effective, but consistency is key to avoid channels and cracks in the silica gel.[10]

    • Gradient Elution: For very close spots, a shallow gradient elution can be highly effective. Start with a solvent system that is half the polarity of the one determined to be optimal for isocratic elution on TLC.[10] This will allow the less polar compounds to elute first, followed by a gradual increase in polarity to elute your desired product.

    • Silica Gel to Compound Ratio: For difficult separations, increase the ratio of silica gel to your crude product mixture. While a 20:1 ratio may suffice for easy separations, ratios up to 100:1 or higher might be necessary for compounds with very similar Rf values.[10]

Issue 2: My purified product is an oil and won't crystallize.

Question: I've performed column chromatography and obtained what appears to be a pure product by TLC and NMR, but it's an oil. How can I induce crystallization to obtain a solid product?

Answer: The inability to crystallize can be due to residual solvent, the presence of minor impurities that inhibit crystal lattice formation, or the inherent low melting point of the compound.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all traces of chromatography solvents are removed by drying the oil under a high vacuum, potentially with gentle warming.

  • Trituration: This technique can often induce crystallization from an oil.[11]

    • Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether).

    • Scratch the inside of the flask with a glass rod at the solvent-oil interface. The micro-scratches on the glass can provide nucleation sites for crystal growth.[12]

    • Alternatively, sonication can sometimes promote crystallization.

  • Recrystallization from a Different Solvent System: If a crude solid can be obtained, recrystallization is a powerful purification technique.[12][13][14][15]

    • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[16] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[16][17]

    • Common Solvent Pairs: If a single suitable solvent cannot be found, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[16] Common pairs include ethanol-water and dichloromethane-hexanes.[11]

Issue 3: I have unreacted this compound in my product.

Question: My final product is contaminated with unreacted starting material. How can I remove it?

Answer: The presence of starting material indicates an incomplete reaction. While optimizing the reaction conditions is the best long-term solution, several purification strategies can remove the unreacted alkyl halide.

Troubleshooting Steps:

  • Liquid-Liquid Extraction: This is a primary purification step to remove many types of impurities.[18]

    • Aqueous Washes: Washing the organic layer with water can help remove water-soluble impurities.

    • Base Wash: A wash with a dilute aqueous base solution (e.g., sodium bicarbonate) can remove any acidic byproducts.[19]

    • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.

  • Specialized Scavenger Resins: For trace amounts of unreacted alkyl halides, scavenger resins can be highly effective. These are polymers with functional groups that react with and bind the alkyl halide, allowing for its removal by simple filtration.[20]

  • Distillation: If there is a significant boiling point difference between your product and the starting material, distillation under reduced pressure can be an effective purification method.[21]

Issue 4: My reaction seems to have produced a significant amount of the hydrolysis product.

Question: I see a significant amount of what I believe to be Methyl 2-hydroxyisovalerate in my crude reaction mixture. How did this happen and how can I remove it?

Answer: The formation of the hydrolysis product is due to the presence of water in your reaction. This can be introduced from wet solvents, reagents, or glassware. The hydroxy ester is generally more polar than the bromo ester and the desired product.

Troubleshooting Steps:

  • Prevention:

    • Use Anhydrous Solvents: Ensure all solvents are properly dried before use.

    • Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).

    • Inert Atmosphere: Run the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.

  • Purification:

    • Column Chromatography: Due to the significant polarity difference, the hydroxy ester should be easily separable from the less polar product by flash column chromatography. The hydroxy ester will have a much lower Rf value.

    • Aqueous Extraction: The more polar hydroxy ester may have some solubility in water, so an aqueous wash during the workup can help to remove a portion of it.

Section 3: Experimental Protocols & Data

Protocol 1: General Purification by Flash Column Chromatography

This protocol is a standard procedure for purifying products from reactions with this compound.

  • Prepare the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Pack the Column:

    • Select an appropriately sized column based on the amount of crude material.[10]

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.

    • Use the "wet-packing" method by creating a slurry of silica gel in the initial, low-polarity eluent and pouring it into the column.[10]

    • Ensure the silica gel is packed evenly without any air bubbles or cracks.[9]

    • Add a layer of sand on top of the silica gel.

  • Load the Sample: Carefully add the dissolved crude product to the top of the column.

  • Elute the Column:

    • Begin eluting with a low-polarity solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid product.

  • Choose a Solvent: Select a suitable solvent or solvent pair in which the product has high solubility when hot and low solubility when cold.[12][16]

  • Dissolve the Solute: In an Erlenmeyer flask, add the crude solid and a small amount of the recrystallization solvent. Heat the mixture to boiling, adding more solvent in small portions until the solid is completely dissolved.[12][16]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12][13]

  • Crystallize the Solute: Allow the hot, saturated solution to cool slowly to room temperature.[12][16] Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.[12]

  • Collect and Wash the Crystals: Collect the crystals by vacuum filtration.[12][13] Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.[12]

Data Presentation

Table 1: Common Solvents for Chromatography and Recrystallization

SolventPolarity IndexBoiling Point (°C)Common Uses
Hexane0.169Non-polar eluent in chromatography, recrystallization
Diethyl Ether2.835Moderately polar eluent, recrystallization
Ethyl Acetate4.477Polar eluent in chromatography, recrystallization
Dichloromethane3.140Versatile solvent for chromatography and extraction
Methanol5.165Highly polar eluent, often used with dichloromethane
Water10.2100Used in extractions and for recrystallization of polar compounds

Section 4: Visualization of Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Aqueous Washes) Start->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Analysis1 TLC/NMR Analysis of Crude Product Concentration->Analysis1 Column Flash Column Chromatography Analysis1->Column Analysis2 TLC Analysis of Fractions Column->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Final_Concentration Final Solvent Removal Combine->Final_Concentration Final_Product Purified Product Final_Concentration->Final_Product If oil Recrystallization Recrystallization (if solid) Final_Concentration->Recrystallization If solid Recrystallization->Final_Product

Caption: A general workflow for the purification of products synthesized from this compound.

Diagram 2: Troubleshooting Logic for Impure Product

TroubleshootingLogic Impure Impure Product (by TLC/NMR) Close_Spots Close Spots on TLC? Impure->Close_Spots Analyze Impurity Profile Unreacted_SM Unreacted Starting Material? Close_Spots->Unreacted_SM No Optimize_TLC Optimize TLC Solvent System & Use Gradient Elution in Column Close_Spots->Optimize_TLC Yes Polar_Impurity Highly Polar Impurity? Unreacted_SM->Polar_Impurity No Scavenger_Resin Consider Scavenger Resin or Distillation Unreacted_SM->Scavenger_Resin Yes Check_Hydrolysis Likely Hydrolysis Product. Easily Separable by Column Polar_Impurity->Check_Hydrolysis Yes

Caption: A decision tree for troubleshooting common impurity issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of my final product? A1: A combination of techniques is always recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during the purification process. For final purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the mass of the components and their relative abundance, which is useful for quantitative purity analysis.[][23]

Q2: Can I use reversed-phase chromatography for these types of compounds? A2: Yes, reversed-phase chromatography can be a valuable alternative, especially if normal-phase chromatography fails to provide adequate separation. In reversed-phase, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. The elution order is reversed, with the most polar compounds eluting first.

Q3: My product decomposes on silica gel. What are my options? A3: Some compounds are sensitive to the acidic nature of silica gel. In such cases, you can try using neutral alumina as the stationary phase for column chromatography.[24] Alternatively, you can use silica gel that has been deactivated by adding a small amount of a base, like triethylamine (typically 0.1-1%), to the eluent.[9] Purification by recrystallization or distillation, if applicable, would be the preferred methods to avoid decomposition on a stationary phase.

Q4: How can I minimize the formation of elimination byproducts in my reaction? A4: To favor the SN2 reaction over the E2 reaction, you should use a less sterically hindered, non-basic nucleophile. Running the reaction at lower temperatures will also disfavor the elimination pathway, as elimination reactions typically have a higher activation energy. If a base is required, using a weaker, non-nucleophilic base can also help.

References

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Royal Society of Chemistry. (2012). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • University of Colorado, Boulder, Department of Chemistry. Recrystallization and Crystallization. [Link]

  • Millersville University. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents.
  • Wikipedia. Favorskii rearrangement. [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Extraction. [Link]

  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?. [Link]

  • Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • Organic Chemistry Portal. Favorskii Reaction. [Link]

  • ResearchGate. (2025). (PDF) Favorskii rearrangements. Evidence for steric control in the fission of crowded cyclopropanone intermediates. [Link]

  • chemeurope.com. Favorskii rearrangement. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]

  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]

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Technical Support Center: Methyl 2-bromoisovalerate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving methyl 2-bromoisovalerate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the synthesis and handling of this important reagent, with a focus on identifying and mitigating the formation of unwanted byproducts. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing or using this compound?

A1: The primary byproducts depend on the specific reaction, but generally fall into a few key categories:

  • Elimination Product: Methyl 3-methyl-2-butenoate is the most common byproduct, arising from the elimination of hydrogen bromide (HBr). This is often favored by heat and the presence of a base.

  • Unreacted Starting Material: Residual isovaleric acid or 2-bromoisovaleric acid may be present if the initial bromination or subsequent esterification is incomplete.

  • Di-brominated Species: Over-bromination during the Hell-Volhard-Zelinsky (HVZ) reaction can lead to the formation of di-bromo species.

  • Hydrolysis Product: The ester can hydrolyze back to 2-bromoisovaleric acid if exposed to water, especially under acidic or basic conditions.

  • Solvent Adducts: If a nucleophilic solvent (e.g., an alcohol used for recrystallization) is used, it may displace the bromide to form an ether or other substituted byproduct.

Q2: My reaction is producing a significant amount of an unsaturated ester. What is causing this and how can I prevent it?

A2: The formation of methyl 3-methyl-2-butenoate is an E2 elimination reaction, where a base removes a proton from the β-carbon, leading to the expulsion of the bromide and the formation of a double bond.[1] This process is often competitive with the desired substitution (SN2) reactions.

Causality:

  • Strong, Bulky Bases: Non-nucleophilic, sterically hindered bases are particularly effective at promoting elimination over substitution.

  • High Temperatures: Elimination reactions are entropically favored and are often accelerated more than substitution reactions by an increase in temperature.

  • Solvent Effects: Polar aprotic solvents can increase the effective strength of the base, favoring elimination.

Prevention Strategies:

  • Use a weaker, less-hindered base if your desired reaction is a substitution.

  • Maintain lower reaction temperatures to kinetically favor the SN2 pathway.

  • Choose your nucleophile carefully. Good nucleophiles that are weak bases (e.g., iodide, cyanide, azide) will favor substitution.[1]

Q3: I'm performing a Hell-Volhard-Zelinsky (HVZ) reaction on isovaleric acid before esterification. What byproducts originate from this specific step?

A3: The HVZ reaction is robust for α-bromination but requires careful control to avoid side products.[2][3][4][5] The key intermediate is the acyl bromide, which is more reactive than the parent carboxylic acid.[6]

  • Di-bromination: Using a significant excess of bromine (Br₂) can lead to bromination at other positions, although α-bromination is kinetically favored.

  • Incomplete Reaction: If insufficient PBr₃ or phosphorus catalyst is used, the conversion of the carboxylic acid to the reactive acyl bromide intermediate will be slow and incomplete, leaving unreacted isovaleric acid.[4][5]

  • Degradation: The harsh conditions of the HVZ reaction, including high temperatures, can sometimes lead to decomposition or the formation of β-unsaturated carboxylic acids through elimination.[3]

In-Depth Troubleshooting Guide

This section provides a structured approach to common experimental issues.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low Yield of this compound 1. Incomplete Bromination (HVZ Step): The initial conversion of isovaleric acid to 2-bromoisovaleric acid was inefficient.Solution: Ensure catalytic amounts of PBr₃ (or red phosphorus) are used and that Br₂ is added slowly to the reactive acyl bromide intermediate.[6] Rationale: The catalyst is crucial for forming the enolizable acyl bromide, which is the species that undergoes α-bromination.[4][5]
2. Incomplete Esterification: The equilibrium of the Fischer esterification did not favor the product.[7]Solution: Use a large excess of methanol (often as the solvent) and an effective acid catalyst (e.g., H₂SO₄). Consider removing water as it forms using a Dean-Stark apparatus. Rationale: Fischer esterification is a reversible process.[7] By Le Châtelier's principle, increasing the concentration of a reactant (methanol) and removing a product (water) drives the equilibrium toward the desired ester.
3. Product Loss During Workup: The product may be lost due to hydrolysis or during extraction.Solution: Use anhydrous conditions throughout the reaction and workup. When performing aqueous washes, use a saturated brine solution to reduce the solubility of the ester in the aqueous layer. Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal.
GC-MS/NMR shows an unexpected peak corresponding to an unsaturated ester (Methyl 3-methyl-2-butenoate). 1. Elimination During Synthesis/Workup: Use of a strong base or excessive heat has caused HBr elimination.Solution: If a base is needed, use a mild, non-nucleophilic base like sodium bicarbonate or 2,6-lutidine for quenching, and keep temperatures low. Rationale: Stronger bases (e.g., hydroxides, alkoxides) are more likely to act as Brønsted-Lowry bases, abstracting a proton and initiating elimination.[8]
2. Elimination During Storage: The product may be degrading over time, especially if stored improperly or if trace acid/base is present.Solution: Store the purified product in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Ensure the product is free from acidic or basic impurities before long-term storage. Rationale: α-Halo esters can be susceptible to slow decomposition.[9]
NMR spectrum is complex, suggesting multiple brominated species. 1. Over-bromination: Excess bromine in the HVZ reaction may have led to di- or tri-brominated byproducts.Solution: Use a stoichiometric amount of bromine (1 equivalent) relative to the isovaleric acid. Add the bromine dropwise to the reaction to maintain a low instantaneous concentration. Rationale: This minimizes the chance of a second bromination event occurring on the already-brominated product.
2. Isomeric Impurities: The starting isovaleric acid may contain isomers (e.g., valeric acid), which would also be brominated.[10]Solution: Verify the purity of the starting isovaleric acid by GC or NMR before use.[11] If necessary, purify the starting material by distillation. Rationale: Impurities in starting materials will carry through the reaction sequence, leading to a complex product mixture.
Product appears oily and tests acidic, indicating the presence of 2-bromoisovaleric acid. 1. Incomplete Esterification: The reaction did not go to completion.Solution: Increase the reaction time for the esterification step or add more acid catalyst. Re-run the reaction with the recovered material. Rationale: Esterification is an equilibrium-controlled process that may require extended time to complete.[7]
2. Hydrolysis: The ester was exposed to water during the reaction, workup, or storage, especially in the presence of an acid or base catalyst.Solution: Ensure all glassware is oven-dried and all solvents are anhydrous. During workup, minimize contact time with aqueous solutions. Neutralize any acid catalyst with a mild base (e.g., saturated NaHCO₃ solution) before final extraction and drying. Rationale: The ester linkage is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.

Visual Guide to Reaction Pathways

The following diagram illustrates the primary reaction for forming this compound via the Hell-Volhard-Zelinsky reaction and subsequent esterification, as well as the major competing side reactions that lead to common byproducts.

Byproduct_Formation cluster_0 Hell-Volhard-Zelinsky Reaction cluster_1 Esterification & Side Reactions IsovalericAcid Isovaleric Acid AcylBromide Isovaleryl Bromide (Intermediate) IsovalericAcid->AcylBromide PBr3 BromoAcylBromide 2-Bromoisovaleryl Bromide AcylBromide->BromoAcylBromide Br2 BromoAcid 2-Bromoisovaleric Acid BromoAcylBromide->BromoAcid H2O (Workup) DibromoProduct Di-bromo Byproduct BromoAcylBromide->DibromoProduct Excess Br2 MainProduct Methyl 2-bromoisovalerate (Desired Product) BromoAcid->MainProduct CH3OH, H+ EliminationProduct Methyl 3-methyl-2-butenoate (Elimination Byproduct) MainProduct->EliminationProduct Base / Heat HydrolysisProduct 2-Bromoisovaleric Acid (Hydrolysis Byproduct) MainProduct->HydrolysisProduct H2O, H+ or OH-

Caption: Reaction scheme for the synthesis of this compound and key byproduct pathways.

Analytical Methodologies: A Practical Guide

Accurate identification of byproducts is crucial for process optimization and quality control.[12][13][14] A combination of chromatographic and spectroscopic techniques is recommended.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating volatile compounds and identifying them based on their mass spectra and retention times.[13][15]

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

  • GC Column Selection: A mid-polarity column (e.g., DB-5ms or equivalent) is generally effective for separating the product from its common byproducts.

  • GC Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.

  • Data Analysis:

    • Identify the Main Product: Look for the peak corresponding to the molecular weight of this compound (195/197 g/mol , characteristic bromine isotope pattern).

    • Identify Byproducts: Compare the mass spectra of other peaks against a library (e.g., NIST) and analyze fragmentation patterns.

Data Interpretation Table
Compound Expected Retention Time Key Mass Spec Fragments (m/z)
Methyl 3-methyl-2-butenoateEarlier than product114 (M+), 83, 55
This compound Main Peak195/197 (M+), 163/165, 115, 87, 43
2-Bromoisovaleric AcidLater than product (or may not elute well)181/183 (M+), 137/139, 101, 43
Di-bromo speciesLater than productHeavier M+ peak with Br₂ pattern
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, allowing for unambiguous identification and quantification of impurities.[16]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. For complex mixtures, 2D experiments like COSY and HSQC can be invaluable.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals for impurity peaks relative to the product peaks gives the relative molar ratio.

¹H NMR Chemical Shift Reference Table (in CDCl₃)
Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity
This compound -OCH₃ ~3.75singlet
-CH Br-~4.15doublet
-CH (CH₃)₂~2.25multiplet
-CH(CH₃ )₂~1.05 and ~1.10two doublets
Methyl 3-methyl-2-butenoate=C-CH₃ ~1.90 and ~2.15two singlets
=CH -~5.70singlet
-OCH₃ ~3.68singlet
2-Bromoisovaleric Acid-COOH > 10.0 (broad)singlet
-CH Br-~4.25doublet

By cross-referencing data from these analytical techniques, researchers can confidently identify and quantify byproducts, leading to more robust and reproducible chemical processes.

References

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. National Center for Biotechnology Information. [Link]

  • Hell-Volhard-Zelinsky Reaction. NROChemistry. [Link]

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

  • Analytical Methods. Japan Environment and Children's Study. [Link]

  • Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]

  • Isovaleric acid, α-bromo-. Organic Syntheses. [Link]

  • Isovaleric acid. Wikipedia. [Link]

  • Hell–Volhard–Zelinsky halogenation. Wikipedia. [Link]

  • isovaleric acid, 503-74-2. The Good Scents Company. [Link]

  • Alpha-Brominated Ester Definition. Fiveable. [Link]

  • Isovaleric acid - Metabolite of the month. biocrates life sciences gmbh. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Impurity Analysis. Emery Pharma. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. [Link]

  • Sourcing Isovaleric Acid: A Guide to Purity, Price, and Key Suppliers. Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • Ethyl 2-bromoisovalerate | C7H13BrO2. PubChem. [Link]

  • Understanding Impurity Analysis. Cormica. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

  • Valeric Acid Impurities and Related Compound. Veeprho. [Link]

  • One problem with elimination reactions is that mixtures of products are often formed. Brainly. [Link]

  • 2-Bromoisovaleric acid | C5H9BrO2. PubChem. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Method for preparing alkyl 2-bromoalkanoates.
  • Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

  • Ch 5 : Elimination. University of Calgary. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Methyl 2-bromoisovalerate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of Methyl 2-bromoisovalerate. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and refine their synthetic procedures. We will move beyond simple protocols to explore the causal relationships between reaction parameters—specifically temperature—and experimental outcomes, ensuring you can develop a robust and reproducible process.

PART 1: CORE PRINCIPLES - UNDERSTANDING THE "WHY"

This section addresses the fundamental questions regarding the synthesis, providing the necessary theoretical foundation for practical troubleshooting.

Q1: What is the standard synthetic pathway for this compound, and where does temperature play a critical role?

The synthesis is a two-stage process. The first and most critical stage is the α-bromination of isovaleric acid (3-methylbutanoic acid) to form 2-bromo-3-methylbutanoic acid. This is almost exclusively achieved via the Hell-Volhard-Zelinsky (HVZ) reaction .[1][2][3] The second stage is the esterification of the resulting α-bromo acid with methanol to yield the final product, this compound.

Temperature is a pivotal parameter in the HVZ reaction. This reaction is notorious for requiring harsh conditions, including high temperatures and prolonged reaction times, to proceed efficiently.[4][5][6][7] However, the temperature must be carefully controlled to balance the reaction rate against the formation of undesirable byproducts.

Q2: From a mechanistic standpoint, why is temperature so crucial in the Hell-Volhard-Zelinsky (HVZ) reaction?

The importance of temperature is rooted in the reaction mechanism. The HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide using a catalyst like phosphorus tribromide (PBr₃).[8][9] This acyl bromide intermediate is vital because, unlike the parent carboxylic acid, it can readily tautomerize to its enol form.[9][10]

  • Low Temperature (< 80 °C): The rate-limiting step, the enolization of the acyl bromide, is often slow. Insufficient thermal energy leads to an incomplete reaction, leaving a significant amount of the starting isovaleric acid unconverted.

  • Optimal Temperature (80-110 °C): This range typically provides sufficient energy to drive the enolization and subsequent bromination at a reasonable rate without promoting significant side reactions.

  • High Temperature (> 120 °C): At excessively high temperatures, a competing elimination reaction is favored. The α-bromo acid product can lose a molecule of hydrogen bromide (HBr) to form 3-methyl-2-butenoic acid, an α,β-unsaturated byproduct that can be difficult to separate from the desired product.[4][6]

Q3: What are the primary side products I should be aware of when optimizing the temperature?

The two most common side products directly linked to temperature control are:

  • Unreacted Isovaleric Acid: This is the primary impurity when the reaction temperature is too low or the reaction time is too short.

  • 3-methyl-2-butenoic acid: This α,β-unsaturated carboxylic acid is the hallmark of an overheated reaction. Its presence complicates purification and reduces the overall yield of the desired product.[4][6]

PART 2: TROUBLESHOOTING GUIDE & FAQS

This section provides direct answers to common problems encountered during the synthesis.

Q4: My reaction is extremely slow, and after several hours, analysis shows mostly starting material. What is the most likely cause?

This is a classic symptom of insufficient thermal energy. The HVZ reaction often has a significant activation energy barrier.

  • Immediate Action: Gradually increase the temperature of your reaction mixture in 10 °C increments, holding for 30-60 minutes at each new setpoint and monitoring the reaction progress (e.g., by TLC or GC).

  • Causality: The conversion of the carboxylic acid to the acyl bromide and its subsequent enolization are the key steps that require heat.[10] Without adequate temperature, these intermediates do not form at a practical rate, and the bromination cannot occur. Some procedures note that gentle heating may be required to initiate the reaction after the first few drops of bromine are added.[11]

Q5: My yield is consistently low, even though the starting material is consumed. How can I use temperature to address this?

Low yield with full conversion of starting material points directly to the formation of side products. The most probable culprit is the elimination reaction caused by excessive heat.

  • Immediate Action: Reduce your reaction temperature. If you are running the reaction at 120 °C or higher, try lowering the setpoint to 90-100 °C.

  • Procedural Tip: Ensure the bromine is added dropwise at the reaction temperature rather than all at once. A slow, controlled addition helps manage the exotherm of the reaction and maintain a stable internal temperature, preventing localized "hot spots" that can drive the elimination pathway.

Q6: My final product is impure, and I suspect the presence of the α,β-unsaturated byproduct. How can I confirm this and prevent its formation?

  • Confirmation: The α,β-unsaturated acid can be identified using several analytical techniques:

    • ¹H NMR: Look for vinylic protons, which will appear in a distinct region of the spectrum (typically 5-7 ppm) that is absent in your desired product and starting material.

    • FTIR: The C=C double bond will show a characteristic absorption band around 1640-1680 cm⁻¹.

  • Prevention: Preventing this byproduct is entirely a matter of temperature control.

    • Primary Strategy: Maintain the reaction temperature below 110 °C. The elimination reaction has a higher activation energy than the desired bromination and is therefore more sensitive to temperature increases.

    • Secondary Strategy: After the reaction is complete, a careful distillation or crystallization during the workup of the 2-bromoisovaleric acid intermediate can help remove this impurity before the esterification step.

Q7: What is the optimal temperature range for the final esterification of 2-bromoisovaleric acid with methanol?

The esterification stage is generally more forgiving than the HVZ reaction. Standard Fischer esterification conditions are effective.

  • Recommended Protocol: Reflux the 2-bromoisovaleric acid in an excess of methanol with a catalytic amount of a strong acid (e.g., H₂SO₄) for 2-4 hours. The temperature will be the boiling point of methanol (~65 °C).

  • Alternative: If the intermediate α-bromo acyl bromide is reacted directly with methanol without a water quench, the reaction is often vigorous and may not require external heating initially, followed by a short period of reflux to ensure completion.[12]

PART 3: EXPERIMENTAL PROTOCOLS & DATA

The following protocols represent a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 2-bromo-3-methylbutanoic acid via HVZ Reaction
  • Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer to monitor the internal temperature.

  • Reagents: Charge the flask with isovaleric acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq) or PBr₃ (0.05 eq).

  • Heating: Heat the mixture with stirring to 80 °C using an oil bath.

  • Bromine Addition: Slowly add bromine (1.1 eq) from the dropping funnel over 1-2 hours. The reaction is exothermic; maintain the internal temperature between 80-90 °C by controlling the addition rate and external heating. A procedure for a similar substrate heats to 50 °C for the addition before refluxing.[5]

  • Reaction: After the addition is complete, continue heating and stirring the mixture at 90-100 °C for 3-5 hours, or until monitoring indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. The α-bromo acyl bromide intermediate will hydrolyze to the desired α-bromo carboxylic acid.[13] Extract the product with a suitable organic solvent (e.g., diethyl ether), wash, dry, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Esterification to this compound
  • Setup: Combine the crude or purified 2-bromo-3-methylbutanoic acid (1.0 eq) and methanol (5-10 eq, serving as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (~65 °C) and maintain for 2-4 hours.

  • Workup: Cool the solution, remove the excess methanol via rotary evaporation, and partition the residue between water and an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purification: Purify the this compound by vacuum distillation.

Data Summary: Temperature Effects on HVZ Reaction
ParameterTemperature RangeExpected OutcomeKey Scientific Rationale
HVZ Bromination 80 - 100 °C Optimal: Good reaction rate, high selectivity, minimal byproducts.Sufficient thermal energy for enolization without favoring the higher-energy elimination pathway.
< 80 °CSlow/Incomplete: Low conversion, starting material remains.Insufficient energy to overcome the activation barrier for acyl bromide enolization.
> 120 °CLow Yield/Impure: High conversion but significant formation of α,β-unsaturated acid.At high temperatures, the rate of the elimination side reaction becomes competitive with bromination.[4][6]
Esterification ~65 °C (Methanol BP)Efficient: High conversion to the final methyl ester.Standard reflux temperature for Fischer esterification provides sufficient energy for this lower-barrier transformation.

PART 4: VISUAL WORKFLOWS

The following diagrams illustrate the key decision-making processes and reaction pathways discussed in this guide.

G cluster_0 Troubleshooting Workflow: Low Yield Start Problem: Low Yield of Product Analysis Analyze Crude Product (GC, NMR) Start->Analysis Decision Is Starting Material (SM) Present in High Amount? Analysis->Decision Decision2 Is α,β-Unsaturated Byproduct Present? Decision->Decision2 No TooCold Conclusion: Reaction Temperature Too Low Decision->TooCold Yes TooHot Conclusion: Reaction Temperature Too High Decision2->TooHot Yes Other Investigate Other Factors: - Reaction Time - Reagent Stoichiometry - Purification Losses Decision2->Other No Solution1 Action: Increase HVZ Temp to 80-100°C & Monitor Conversion TooCold->Solution1 Solution2 Action: Decrease HVZ Temp to <110°C Ensure Slow Bromine Addition TooHot->Solution2

Caption: Troubleshooting logic for diagnosing low-yield issues.

G cluster_1 Simplified Hell-Volhard-Zelinsky (HVZ) Pathway A Isovaleric Acid B Acyl Bromide A->B  PBr₃ (cat.) C Enol Intermediate B->C Tautomerization (Temp Dependent: Requires Heat) D α-Bromo Acyl Bromide C->D  Br₂ E 2-Bromoisovaleric Acid (Product after Hydrolysis) D->E  H₂O Workup F α,β-Unsaturated Acid (Side Product) E->F Elimination (Favored at Excessively High Temp, >120°C)

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in reactions involving Methyl 2-bromoisovalerate. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock in research. This guide provides in-depth, field-proven insights to help you navigate these challenges.

Introduction to this compound

This compound is a valuable reagent, commonly used as an electrophile in a variety of organic syntheses, including the formation of α-substituted esters and the synthesis of amino acids.[1][2] Its structure, featuring a secondary bromide, makes it susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. Achieving high conversion to the desired substitution product often hinges on carefully controlling the reaction conditions to favor the SN2 pathway over competing side reactions.

This guide will address common questions and problems encountered when using this compound, providing both theoretical explanations and practical, step-by-step protocols to get your reaction back on track.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing low conversion to my desired substituted product. What are the most likely causes?

Low conversion in reactions with this compound can typically be attributed to one or more of the following factors:

  • Steric Hindrance: The isopropyl group adjacent to the reaction center creates significant steric bulk, which can impede the backside attack required for an SN2 reaction.[3][4] This steric hindrance can dramatically slow down the desired substitution reaction.[5]

  • Competing Elimination (E2) Reaction: The presence of a β-hydrogen makes this compound susceptible to elimination, especially in the presence of a strong or sterically hindered base, or at elevated temperatures.[6][7] This side reaction consumes your starting material to produce an undesired alkene.

  • Suboptimal Reaction Conditions: The choice of solvent, base/nucleophile, temperature, and reaction time are all critical parameters that dictate the outcome of the reaction.[8]

  • Reagent Quality: The purity of your this compound, nucleophile, and solvent is crucial. The presence of water, for instance, can lead to hydrolysis of the ester.

A systematic approach to troubleshooting is essential. Instead of changing multiple variables at once, it is more effective to identify the most likely issue and address it systematically.[9]

Q2: I've consumed all my starting material, but the yield of my desired product is still low. What's happening?

This is a classic sign that a competing reaction is consuming your starting material. With this compound, the most common culprit is an E2 elimination reaction .[10] Instead of your nucleophile attacking the electrophilic carbon (SN2), it is acting as a base and abstracting a proton from the adjacent carbon, leading to the formation of an alkene.

To confirm this, you should analyze your crude reaction mixture using techniques like GC-MS or NMR to identify the presence of the expected elimination byproduct, methyl 3-methylbut-2-enoate.[11][12]

E2_Competition cluster_reactants Reactants cluster_products Potential Products MeBrVal This compound SN2_Product Desired Sₙ2 Product MeBrVal->SN2_Product Sₙ2 Pathway (Substitution) E2_Product Undesired E2 Product (Alkene) MeBrVal->E2_Product E2 Pathway (Elimination) Base Base/Nucleophile Base->SN2_Product Base->E2_Product

Q3: How can I favor the SN2 reaction and minimize the competing E2 elimination?

Optimizing for the SN2 pathway requires careful consideration of your reaction conditions. Here’s a breakdown of the key factors and how to adjust them:

ParameterTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Base/Nucleophile Strong nucleophile, weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU)Strong, non-bulky nucleophiles are better at attacking the carbon center, while bulky bases are more effective at abstracting a proton.[10]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone, Acetonitrile)Less polar or protic solvents (e.g., Ethanol)Polar aprotic solvents solvate the cation but not the nucleophile, making it more reactive for substitution.[3][13][14][15] Protic solvents can solvate the nucleophile, reducing its reactivity.
Temperature Lower temperatureHigher temperatureElimination reactions often have a higher activation energy and are favored entropically, so increasing the temperature will favor elimination over substitution.[16]
Substrate Structure Less steric hindranceMore steric hindranceWhile you can't change the structure of this compound, this is a key principle to remember. The inherent steric hindrance of the substrate is a challenge to overcome.[5]
Troubleshooting Protocol: Minimizing Elimination
  • Lower the Reaction Temperature: If your reaction is running at an elevated temperature, try reducing it to room temperature or even 0 °C.

  • Change Your Base/Nucleophile: If you are using a strong base, consider switching to a weaker, more nucleophilic one. For example, if you are performing an alkylation with a carbanion generated by a strong base, consider if a different synthetic route is possible.

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, switch to a polar aprotic solvent like DMF or DMSO. This can dramatically increase the rate of the SN2 reaction.[4]

Q4: I am trying to synthesize an amino acid using this compound and ammonia, but the yield is very low. What should I do?

Direct amination of α-bromoesters with ammonia can be inefficient due to the formation of over-alkylation products and the relatively low nucleophilicity of ammonia.[2][17] Here are some more robust methods for amino acid synthesis that can provide better yields:

  • Gabriel Synthesis: This method uses phthalimide as an ammonia surrogate. The phthalimide anion is an excellent nucleophile that cleanly displaces the bromide. Subsequent hydrolysis yields the desired amino acid.[2][17]

  • Azide Synthesis: Sodium azide (NaN₃) is a strong nucleophile that can displace the bromide to form an α-azido ester. The azide can then be reduced to the amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C).

Amino_Acid_Synthesis cluster_start Starting Material cluster_methods Synthetic Routes cluster_intermediates Intermediates cluster_end Final Product MeBrVal This compound Gabriel Gabriel Synthesis (Phthalimide) MeBrVal->Gabriel Azide Azide Synthesis (NaN₃) MeBrVal->Azide Phthalimido_Ester Phthalimido Ester Gabriel->Phthalimido_Ester Azido_Ester Azido Ester Azide->Azido_Ester Amino_Acid α-Amino Acid Phthalimido_Ester->Amino_Acid Hydrolysis Azido_Ester->Amino_Acid Reduction

Q5: My reaction seems to be stalled, with both starting material and a small amount of product present even after a long reaction time. What can I do?

A stalled reaction can be due to several factors:

  • Insufficient Temperature: While high temperatures can favor elimination, an overly low temperature may not provide enough energy to overcome the activation barrier for the SN2 reaction, especially given the steric hindrance of this compound.

  • Poor Reagent Purity or Activity: Your nucleophile may not be as reactive as expected, or there may be inhibitors present in your reaction mixture.

  • Reversible Reaction: While not common for SN2 reactions with good leaving groups like bromide, it's a possibility to consider depending on the specific nucleophile and conditions.

Troubleshooting Protocol: Addressing a Stalled Reaction
  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or GC at each stage. Be vigilant for the appearance of elimination byproducts.

  • Verify Reagent Quality: If possible, test your nucleophile in a known, reliable reaction to confirm its activity. Ensure all reagents and solvents are dry, as water can interfere with many reactions.[8]

  • Increase Nucleophile Concentration: Adding an additional equivalent of the nucleophile can sometimes help drive the reaction to completion.

  • Consider a Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially if your nucleophile is not fully soluble in the reaction solvent.[18]

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol is a starting point and should be optimized for your specific nucleophile.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add your nucleophile (1.0-1.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to dissolve or suspend the nucleophile.

  • Reagent Addition: Cool the mixture to the desired starting temperature (e.g., 0 °C or room temperature). Slowly add this compound (1.0 equivalent) to the stirred mixture via syringe.

  • Reaction Monitoring: Allow the reaction to stir at the selected temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.[8][19]

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.[12]

Protocol for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture. Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted aliquot onto a TLC plate, alongside spots of your starting materials (this compound and your nucleophile) for comparison.

  • Elution: Develop the TLC plate in a chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots using a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

References

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

  • YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • MDPI. (2024, July 19). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Elimination Reaction - Haloalkanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis. Retrieved from [Link]

  • YouTube. (2016, June 5). Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). Retrieved from [Link]

  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). A. Elimination from 2-Bromopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

  • ResearchGate. (2024, July 14). (PDF) α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Retrieved from [Link]

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  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (2004, February 1). HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION. Retrieved from [Link]

  • PubMed. (2000). Stereospecific synthesis of alpha-methylated amino acids. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Reactions Involving Methyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling product mixtures containing methyl 2-bromoisovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of unreacted starting material from your desired product. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot your purification strategy for optimal results.

Troubleshooting Guide: Selecting Your Purification Strategy

The successful removal of unreacted this compound is critically dependent on the physicochemical properties of your desired product. The following decision tree will guide you through the selection of the most appropriate purification method.

Purification_Strategy start Start: Crude Reaction Mixture (Product + Unreacted this compound) product_properties What are the properties of your desired product? start->product_properties product_polarity Is your product significantly more or less polar than This compound? product_properties->product_polarity Polarity product_boiling_point Does your product have a significantly different boiling point from this compound? product_properties->product_boiling_point Boiling Point product_solubility Is your product soluble in a solvent in which This compound is insoluble (or vice-versa)? product_properties->product_solubility Solubility product_is_acidic_basic Is your product an acid or a base? product_properties->product_is_acidic_basic Acidity/Basicity flash_chromatography Flash Column Chromatography product_polarity->flash_chromatography Yes liquid_liquid_extraction Liquid-Liquid Extraction product_polarity->liquid_liquid_extraction Moderately Different distillation Distillation (Simple or Fractional) product_boiling_point->distillation Yes crystallization Crystallization/Recrystallization product_solubility->crystallization Yes acid_base_extraction Acid-Base Liquid-Liquid Extraction product_is_acidic_basic->acid_base_extraction Yes

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for purification?

A1: Understanding the physical properties of this compound is the first step in designing an effective purification strategy. Here is a summary of its key characteristics:

PropertyValueSignificance for Purification
Molecular Weight 195.06 g/mol [1]Relevant for techniques like size exclusion chromatography, though less common for small molecules.
Boiling Point 185 °C (for the ethyl ester)[2]; 77 °C at 12 mmHg (for the ethyl ester)[3][4]A high boiling point suggests that distillation is a viable method if the product has a significantly lower or higher boiling point.
Density 1.28 g/cm³ (for the ethyl ester)[2]Its density being greater than water is important for identifying layers during aqueous workups.
Solubility Generally soluble in common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate).This broad solubility means solvent choice for extraction and chromatography is critical and must be based on the product's properties.
Polarity Moderately polar due to the ester and bromo functional groups.This allows for separation from both nonpolar and highly polar compounds using techniques like flash chromatography.

Q2: My reaction involves a nucleophilic substitution on this compound. What is a general workup procedure I can start with?

A2: A common first step for reactions involving alkyl halides is a quenching and extraction procedure. This aims to neutralize any remaining reactive species and perform a preliminary separation.

Workup_Workflow start Crude Reaction Mixture quench Quench the reaction (e.g., with aqueous NaHCO₃ or NH₄Cl) start->quench extract Perform Liquid-Liquid Extraction (e.g., with ethyl acetate and water) quench->extract separate_layers Separate Organic and Aqueous Layers extract->separate_layers dry_organic Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) separate_layers->dry_organic Organic Layer waste waste separate_layers->waste Aqueous Layer (discard) filter_concentrate Filter and Concentrate (Rotary Evaporation) dry_organic->filter_concentrate purification Proceed to Further Purification (e.g., Chromatography, Distillation) filter_concentrate->purification

Caption: General workup workflow for a reaction mixture.

Q3: Can I remove unreacted this compound by hydrolysis?

A3: While it is possible to hydrolyze the ester group of this compound to the corresponding carboxylic acid using aqueous base (like NaOH or LiOH) or acid, this is generally not a recommended primary purification strategy unless your desired product is stable under these conditions.[5][6] Hydrolysis can be a slow process and may lead to the formation of byproducts.[7][8] Furthermore, if your product also contains an ester or other base/acid-sensitive functional groups, it will also be cleaved. This method is more suitable for quenching a reaction to consume the excess electrophile before proceeding with a different purification technique.[9]

Q4: When is flash column chromatography the best choice?

A4: Flash column chromatography is a powerful and widely used technique for purifying reaction mixtures.[10][11][12][13] It is the ideal choice when there is a significant difference in polarity between your desired product and unreacted this compound. For example, if you have performed a substitution reaction to introduce a more polar functional group (e.g., an alcohol or an amide), your product will likely have a lower Rf value on a TLC plate than the starting material, allowing for effective separation on a silica gel column.[14]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for products that have a different polarity than this compound.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Develop a solvent system that provides good separation between your product and the starting material. A good target Rf for your product is typically between 0.2 and 0.4.[14] Common solvent systems include mixtures of hexanes and ethyl acetate.
  • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

2. Column Preparation:

  • Select an appropriately sized column for the amount of crude material you need to purify.
  • Pack the column with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful solvent addition.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
  • Carefully apply the sample to the top of the silica gel bed.
  • Alternatively, for less soluble samples, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[14]

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system, applying positive pressure (e.g., from a compressed air line) to achieve a steady flow rate.
  • Collect fractions in test tubes and monitor the elution of your compounds by TLC.

5. Product Isolation:

  • Combine the fractions containing your pure product.
  • Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Liquid-Liquid Extraction

This method is effective for separating compounds based on their differential solubilities in two immiscible liquid phases.[15][16] It is particularly useful if your product has become significantly more water-soluble (e.g., by forming a salt) or much less polar than the starting material.

1. Preparation of the Separatory Funnel:

  • Ensure the stopcock is closed and the funnel is securely clamped.
  • Add the crude reaction mixture to the separatory funnel.
  • Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and an aqueous solution (e.g., deionized water, brine).

2. Extraction:

  • Stopper the funnel, invert it, and open the stopcock to vent any pressure.
  • Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
  • Periodically vent the funnel to release any pressure buildup.

3. Separation:

  • Place the funnel back in the clamp and allow the layers to fully separate.
  • Carefully drain the bottom layer into a flask. If you are unsure which layer is which, add a few drops of water and observe where they go.[17]
  • Pour the top layer out through the top of the funnel to avoid contamination.

4. Repeated Extractions:

  • To maximize the recovery of your product, it is often necessary to perform multiple extractions of the aqueous layer with fresh portions of the organic solvent.

5. Drying and Concentration:

  • Combine the organic extracts containing your product.
  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
  • Filter off the drying agent and concentrate the solution on a rotary evaporator to obtain your purified product.
Protocol 3: Purification by Distillation

Distillation is an excellent method for purifying liquids with different boiling points.[18] Given that the ethyl ester of 2-bromoisovaleric acid has a boiling point of approximately 185 °C at atmospheric pressure, this method is suitable if your product is significantly more or less volatile.[2]

1. Apparatus Setup:

  • Assemble a simple or fractional distillation apparatus, depending on the boiling point difference between your product and this compound.
  • Use a heating mantle and a stir bar for uniform heating.

2. Distillation Process:

  • Place the crude mixture in the distilling flask.
  • Slowly heat the mixture.
  • Collect the fraction that distills over at the expected boiling point of your product.

3. Purity Check:

  • Analyze the collected fractions by an appropriate method (e.g., GC, NMR) to confirm the purity of your product.

References

  • Preparation and Purification of An Alkyl Halide. Scribd. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Ethyl 2-Bromoisovalerate|609-12-1. Molbase. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • Purification: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]

  • Method and system for removing alkyl halides
  • Solvent extraction process for extracting long chain alkyl monohalides
  • What is Flash Chromatography and why should I do it?. Biotage. [Link]

  • Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]

  • AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. [Link]

  • Ethyl 2-bromoisovalerate | C7H13BrO2. PubChem. [Link]

  • Successful flash chromatography. Biotage. [Link]

  • FLASH Chromatography - Purification System Archives. Icon Scientific Inc. [Link]

  • LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Isovaleric acid, α-bromo. Organic Syntheses Procedure. [Link]

  • Preparation of Alkyl Halides. YouTube. [Link]

  • Liquid-Liquid Extraction and Separation Schemes. YouTube. [Link]

  • HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION. Semantic Scholar. [Link]

  • Ethyl 2-Bromoisovalerate. Pharmacompass. [Link]

  • Ethyl 2-Bromo Isovalerate. ChemBK. [Link]

  • Process for the preparation of carboxylic acid alkyl esters.
  • Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Preparation of Alkyl Halides: Methods & Key Reactions Explained. Vedantu. [Link]

  • Chemistry of Esters. OpenStax. [Link]

  • Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed. [Link]

  • preparation of esters. Chemguide. [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • Method for removing unreacted electrophiles
  • Hydrolysis of methyl eaters. Reddit. [Link]

  • Method for preparing alkyl 2-bromoalkanoates.

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Technical Support Center: Column Chromatography Techniques for Purifying Methyl 2-Bromoisovalerate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2-bromoisovalerate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during column chromatography purification of these compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives using column chromatography?

A1: The primary challenges stem from the inherent properties of α-bromo esters. These compounds can be susceptible to degradation on silica gel, which is slightly acidic.[1][2] This can lead to low recovery of the desired product. Additionally, a common issue is the co-elution of the product with unreacted starting materials or byproducts, especially if they have similar polarities.[3]

Q2: How do I select the appropriate stationary phase for purification?

A2: For routine purifications of this compound derivatives, silica gel is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds of varying polarities.[2][4] However, given the potential for degradation of α-bromo esters on acidic silica, alternative stationary phases should be considered for sensitive derivatives.[1] Neutral alumina can be a suitable alternative, particularly for less polar compounds.[5] For compounds that are particularly prone to decomposition, using a less reactive stationary phase like diol- or cyano-bonded silica can be beneficial.[1][6]

Q3: What is the best approach for selecting a solvent system (mobile phase)?

A3: The selection of an appropriate solvent system is critical for achieving good separation.[7][8] The ideal approach involves preliminary analysis using Thin Layer Chromatography (TLC) .[2][9][10][11]

  • Initial Screening: Start with a non-polar solvent such as hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[12][13]

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system.

  • Optimal Rf Value: Aim for a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for your target compound.[2][7] This range typically ensures a good balance between separation efficiency and elution time on the column.

A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[8][13]

Q4: My product is decomposing on the silica gel column. What can I do to prevent this?

A4: Decomposition on silica gel is a known issue for some brominated compounds.[1][14][15] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: The acidic nature of silica gel, due to the presence of silanol groups, can catalyze the decomposition of sensitive compounds.[1][5] You can deactivate the silica gel by treating it with a base. A common method is to slurry the silica gel in the chosen eluent and add a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine (NEt3) .[1] This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned in Q2, consider using neutral alumina or a bonded-phase silica like cyano or diol.[1][5]

  • Minimize Residence Time: Work efficiently to minimize the time your compound spends on the column. Using flash chromatography with positive pressure can help speed up the elution process.[16][17]

  • Add a Stabilizer: For particularly unstable bromine compounds, the addition of a stabilizer to the crude mixture before purification might be considered, although this is less common for routine laboratory purifications.[18][19]

Q5: I have poor separation between my product and an impurity. How can I improve the resolution?

A5: Improving resolution requires optimizing several chromatographic parameters:

  • Solvent System Optimization: Fine-tune your solvent system. Small changes in the polarity of the mobile phase can have a significant impact on separation.[4] Sometimes, switching to a different solvent system with different selectivity can be effective. For example, if a hexane/ethyl acetate system is not working, you could try a dichloromethane/methanol system for more polar compounds.[12]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed.[9][16] This involves starting with a less polar solvent system and gradually increasing the polarity over the course of the purification. This can help to sharpen the peaks of later eluting compounds.

  • Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances separation efficiency.

  • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase. Overloading leads to broad bands and poor separation.

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery 1. Product is too polar and is stuck on the column. 2. Product decomposed on the silica gel. 3. Improper fraction collection. 4. Product is volatile and was lost during solvent evaporation.1. Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the mobile phase can be effective.[20] 2. See FAQ Q4 for strategies to prevent decomposition.[1] 3. Monitor fractions closely with TLC to ensure all product-containing fractions are collected.[16][21] 4. Use a rotary evaporator at a reduced temperature and pressure.[20]
Product Co-elutes with an Impurity 1. The chosen solvent system does not provide adequate separation. 2. The column was overloaded with the crude sample.1. Re-optimize the solvent system using TLC. Try different solvent combinations to exploit differences in selectivity.[9][12] 2. Reduce the amount of sample loaded onto the column. A general rule of thumb is to use 20-100 parts of silica gel by weight for every 1 part of crude material.[4][16]
Streaking or Tailing of Spots on TLC and Column 1. The compound is interacting too strongly with the stationary phase. 2. The sample was loaded in a solvent that is too polar. 3. The compound is acidic or basic.1. Adjust the polarity of the mobile phase. 2. Dissolve the sample in a minimal amount of a low-polarity solvent before loading it onto the column.[17] 3. For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine is often effective.[13]
Cracks or Channels in the Silica Gel Bed 1. Improper packing of the column. 2. The column ran dry at some point during the purification.1. Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out. 2. Always maintain a level of solvent above the silica gel bed.[17]

III. Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for the purification of a moderately polar this compound derivative.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined ratio of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Visualize the spots under UV light or by staining.

    • Select the solvent system that gives your product an Rf value of approximately 0.3.[7]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining a small amount of solvent.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.

    • Collect fractions in test tubes. The size of the fractions will depend on the size of the column.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

IV. Visualizations

Workflow for Solvent System Selection

Solvent_Selection start Start: Crude Product Mixture dissolve Dissolve small sample in a volatile solvent start->dissolve spot_tlc Spot on TLC plate dissolve->spot_tlc develop_tlc Develop TLC in test solvent systems (e.g., Hexane/EtOAc ratios) spot_tlc->develop_tlc visualize Visualize spots (UV light or stain) develop_tlc->visualize analyze_rf Analyze Rf values visualize->analyze_rf rf_good Rf is 0.25 - 0.35 analyze_rf->rf_good Yes rf_high Rf > 0.35 (Too high) analyze_rf->rf_high No rf_low Rf < 0.25 (Too low) analyze_rf->rf_low No run_column Proceed with column chromatography rf_good->run_column decrease_polarity Decrease eluent polarity (e.g., more Hexane) rf_high->decrease_polarity increase_polarity Increase eluent polarity (e.g., more EtOAc) rf_low->increase_polarity decrease_polarity->develop_tlc increase_polarity->develop_tlc

Caption: A flowchart for selecting the optimal solvent system using TLC.

Troubleshooting Logic for Poor Separation

Troubleshooting_Separation start Problem: Poor Separation check_overloading Was the column overloaded? start->check_overloading reduce_load Solution: Reduce sample load check_overloading->reduce_load Yes check_solvent Is the solvent system optimized? check_overloading->check_solvent No end Improved Separation reduce_load->end fine_tune_solvent Solution: Fine-tune solvent polarity check_solvent->fine_tune_solvent No try_new_system Solution: Try a different solvent system (e.g., DCM/MeOH) check_solvent->try_new_system Tried fine-tuning consider_gradient Isocratic elution used? fine_tune_solvent->consider_gradient try_new_system->consider_gradient use_gradient Solution: Use gradient elution consider_gradient->use_gradient Yes check_column_dims Are column dimensions adequate? consider_gradient->check_column_dims No use_gradient->end use_longer_column Solution: Use a longer/narrower column check_column_dims->use_longer_column No check_column_dims->end Yes use_longer_column->end

Caption: A decision tree for troubleshooting poor separation in column chromatography.

V. References

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  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

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Addressing solubility issues in Methyl 2-bromoisovalerate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-bromoisovalerate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility issues encountered during chemical reactions involving this compound. As a moderately nonpolar α-bromo ester, achieving reaction homogeneity can be challenging, particularly when working with polar, charged, or poorly soluble nucleophiles and bases. This document is structured as a series of frequently asked questions (FAQs) to directly address these challenges, providing not just solutions, but the underlying chemical principles to empower your experimental design.

FAQs: Troubleshooting Solubility & Reaction Heterogeneity

Question 1: My reaction is biphasic, with the substrate in an organic layer and my salt-based nucleophile/base in a separate solid or aqueous phase. How can I create a homogeneous environment?

This is a classic solid-liquid or liquid-liquid phase problem, common in nucleophilic substitution (SN2) reactions.[1] The reaction can only occur at the interface between the phases, leading to extremely slow and inefficient conversion. Your primary goal is to bring the reactants into a single phase. You have two main strategies: modifying the solvent system or employing a catalyst to bridge the phases.

Strategy 1: Implement a Co-Solvent System

A co-solvent can dramatically increase the solubility of ionic reagents in an organic medium.[2] Polar aprotic solvents are ideal for SN2 reactions because they can dissolve many organic salts while not engaging in strong hydrogen bonding that would otherwise "cage" and deactivate the nucleophile.[3][4]

  • Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for solubilizing a wide range of salts.[1]

  • Causality: These solvents possess high dielectric constants and are effective at solvating the cation of your salt (e.g., K⁺, Na⁺). This leaves the anionic nucleophile "naked" and highly reactive, accelerating the desired SN2 pathway.[5]

  • Practical Tip: Start by adding the co-solvent portionwise (e.g., 10-20% of total volume) to your primary solvent (e.g., THF, Acetonitrile) and observe the solubility of your salt. Often, only a small amount is needed to achieve homogeneity.

Strategy 2: Utilize a Phase-Transfer Catalyst (PTC)

If adding a co-solvent is undesirable (e.g., due to downstream purification challenges), a phase-transfer catalyst is an excellent alternative.[6][7] A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8]

  • Mechanism: For an anionic nucleophile, a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) is a common choice. The bulky, lipophilic quaternary ammonium cation (Bu₄N⁺) pairs with the nucleophile (e.g., CN⁻, OAc⁻) and shuttles it from the solid/aqueous phase into the organic phase containing the this compound.[8]

  • Benefits: This method requires only catalytic amounts (typically 1-10 mol%) and avoids the need for large volumes of high-boiling polar solvents, simplifying workup.

The following decision tree can help guide your choice:

G start Heterogeneous Reaction (Biphasic) solvent Can the primary solvent be modified? start->solvent ptc Is a catalyst-based approach preferred? solvent->ptc No add_cosolvent Strategy 1: Add Polar Aprotic Co-Solvent (DMF, DMSO) solvent->add_cosolvent Yes use_ptc Strategy 2: Use Phase-Transfer Catalyst (e.g., TBAB) ptc->use_ptc Yes reconsider Re-evaluate primary solvent choice ptc->reconsider No

Caption: Decision workflow for homogenizing a biphasic reaction.

Question 2: My starting material precipitates from the solution upon cooling or during the reaction. What causes this and how can I maintain solubility?

Precipitation indicates that you have exceeded the solubility limit of a component in your chosen solvent system at a given temperature. This can be due to several factors:

  • Poor Solvent Choice: The intrinsic solubility of this compound or your nucleophile in the primary solvent is low.

  • Temperature Effects: Solubility is often highly temperature-dependent. What dissolves at reflux may crash out at room temperature.

  • Changing Reaction Medium: As the reaction proceeds, the formation of a new, insoluble salt byproduct (e.g., KBr, NaCl) can occur, which may precipitate and sometimes drive the reaction forward.[1]

Troubleshooting Steps:

  • Consult Solubility Data: First, assess the solubility of your key reagents in various solvents. While specific data for this compound is not always tabulated, analogous compounds like Methyl Bromoacetate are soluble in common organic solvents but have limited water solubility.[9][10]

SolventPolarity IndexBoiling Point (°C)General Utility for this compound
Tetrahydrofuran (THF)4.066Good general-purpose solvent, but may require a co-solvent for polar salts.
Acetonitrile (MeCN)5.882Polar aprotic, good for SN2, dissolves some salts.[1]
Dimethylformamide (DMF)6.4153Excellent for dissolving salts, but high boiling point can complicate removal.[1]
Dichloromethane (DCM)3.140Generally a poor choice for reactions with ionic species due to low polarity.
Toluene2.4111Nonpolar; suitable only if all reactants are nonpolar.
  • Adjust the Solvent System: If your substrate is precipitating, consider switching to a more suitable primary solvent or introducing a co-solvent as described in FAQ #1. A 1:1 mixture of THF and DMF, for example, can often maintain the solubility of both organic substrates and inorganic salts.

  • Control Temperature: If precipitation occurs upon cooling, it may be necessary to maintain a minimum reaction temperature. However, be mindful of potential side reactions or degradation at elevated temperatures. This compound is stable under normal conditions but should be kept away from excess heat.[11]

  • Perform a Dilution: While it may seem counterintuitive, sometimes decreasing the overall concentration (i.e., adding more solvent) can keep all components in the solution. This can, however, slow down reaction kinetics, so a balance must be struck.

Question 3: I am using a phase-transfer catalyst, but the reaction is still slow. How can I optimize this?

While PTCs are powerful tools, their efficiency depends on several factors.[6][12] If you are observing slow kinetics, consider the following optimizations.

  • Catalyst Structure: The lipophilicity of the cation is critical. A tetrabutylammonium (TBA) cation is more effective than a tetraethylammonium (TEA) cation at transporting an anion into a less polar organic phase due to its larger, more charge-diffuse, and "organic-like" nature.

  • Stirring Rate: The reaction occurs at the interface of the two phases. Vigorous stirring is essential to maximize the interfacial surface area, which directly increases the rate of anion exchange and transfer.[8]

  • Catalyst Loading: While 1-10 mol% is typical, for particularly challenging reactions, increasing the catalyst loading to 15 or even 20 mol% can be beneficial.

  • Presence of Water: In a solid-liquid PTC system, trace amounts of water are often necessary to dissolve a thin layer of the inorganic salt at the crystal surface, allowing the catalyst to access the anion. Ensure your system is not rigorously anhydrous unless specifically required by another reagent.

The diagram below illustrates the catalytic cycle of TBAB in a solid-liquid system.

G cluster_0 Organic Phase cluster_1 Solid/Aqueous Phase RBr R-Br (this compound) Product R-Nu (Product) RBr->Product Sₙ2 Attack QBr Q⁺Br⁻ (TBAB) Product->QBr MNu M⁺Nu⁻ (Nucleophile Salt) QBr->MNu Anion Exchange QNu [Q⁺Nu⁻] (Ion Pair in Org. Phase) QNu->RBr MBr M⁺Br⁻ (Byproduct)

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocol: General Procedure for a Co-Solvent System

This protocol provides a self-validating framework for addressing solubility issues in a typical SN2 reaction using a co-solvent.

  • Reagent Solubility Test (Small Scale):

    • In a small vial, add ~20 mg of your nucleophilic salt (e.g., Sodium Acetate).

    • Add 0.5 mL of your primary solvent (e.g., THF). Observe.

    • Add your chosen co-solvent (e.g., DMF) dropwise (approx. 20 µL per drop) while stirring until the solid dissolves. Note the approximate ratio of THF:DMF required. This provides a starting point for your reaction scale-up.

  • Reaction Setup:

    • To a clean, dry, nitrogen-flushed flask equipped with a magnetic stir bar and condenser, add the nucleophilic salt (1.2 equivalents).

    • Add the primary solvent and co-solvent in the ratio determined from the solubility test. Stir to dissolve.

    • Add this compound (1.0 equivalent) to the solution via syringe.

  • Reaction Monitoring:

    • Heat the reaction to the desired temperature (e.g., 50-60 °C).

    • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.

    • Self-Validation Check: If the reaction stalls or a precipitate forms, consider adding a small additional volume of the co-solvent or increasing the temperature slightly.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution (e.g., NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with water and brine to remove the high-boiling co-solvent (e.g., DMF).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

By systematically addressing the phase and solubility challenges inherent in reactions with reagents like this compound, you can significantly improve reaction efficiency, yield, and reproducibility.

References

  • Jadhav, S. D. (2015). Synthesis of Alkyl Bromide by the Method of Phase Transfer Catalysis. International Journal of Science and Research (IJSR). [Link]

  • Shabestary, N., Khazaeli, S., & Hickman, R. (1998). Phase Transfer Catalytic Reactions: A Physical Chemistry Laboratory Experiment. Journal of Chemical Education, 75(11), 1470. [Link]

  • Halpern, M. (n.d.). Phase Transfer Catalysis Scrubber.
  • Arrad, O., & Sasson, Y. (1988). Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. Journal of the American Chemical Society, 110(1), 185-189. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Eckert, C. A., Liotta, C. L., & Jessop, P. G. (2004). Sustainable Reactions in Tunable Solvents. The Journal of Physical Chemistry B, 108(38), 14137-14143. [Link]

  • Reddit. (2022). How can you perform SN2 and other reactions with an insoluble salt? r/OrganicChemistry. [Link]

  • Luchterhand, B., & Kiedl, A. (2018). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. PubMed. [Link]

  • Molbase. (n.d.). Ethyl 2-Bromoisovalerate | 609-12-1. Molbase Encyclopedia. [Link]

  • Chad's Prep. (2018). 7.1b Factors Affecting SN2 Reactions. YouTube. [Link]

  • Wolff, M., et al. (2020). Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. [Link]

Sources

Technical Support Center: Enhancing Diastereoselectivity in Reactions of Methyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the diastereoselectivity of reactions involving Methyl 2-Bromoisovalerate. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of stereocontrol in your experiments. Our focus is on not just what to do, but why specific experimental choices lead to desired outcomes, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the diastereoselectivity of reactions with this compound?

The diastereoselectivity of reactions involving this compound is a multifactorial issue, primarily governed by:

  • The nature of the electrophile: The steric and electronic properties of the reacting partner (e.g., an aldehyde or ketone in a Reformatsky reaction) play a crucial role. Chiral electrophiles introduce their own facial bias, which can either synergize or antagonize the desired stereochemical outcome.

  • Reaction conditions: Temperature, solvent, and the presence of additives can significantly alter the energy landscape of the transition states, thereby influencing the diastereomeric ratio.[1][2]

  • The use of chiral auxiliaries: Attaching a chiral auxiliary to the this compound backbone can create a chiral environment that directs the approach of the electrophile to one face of the enolate.[3][4]

  • Lewis acids: These can coordinate to both the electrophile and the enolate, creating a more rigid, organized transition state that enhances facial selectivity.[5][6]

Q2: Which types of reactions involving this compound are most sensitive to diastereoselectivity issues?

The most common reactions where diastereoselectivity is a critical parameter include:

  • Reformatsky Reaction: The reaction of the zinc enolate of this compound with aldehydes and ketones to form β-hydroxy esters. The diastereoselectivity can be modest with simple ketones but can be significantly enhanced under specific conditions.[7][8]

  • Enolate Alkylation: The reaction of the enolate of this compound (often generated with a strong base) with an alkyl halide. The use of chiral auxiliaries is a common strategy to control the stereochemical outcome of this reaction.[9][10]

  • Aldol-type Reactions: While not a classic Aldol reaction, the addition of the enolate of this compound to a carbonyl compound shares mechanistic similarities, and the principles of stereocontrol are applicable.

Q3: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

Accurate determination of the diastereomeric ratio is crucial for optimizing your reaction. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can often separate diastereomers, allowing for quantification of the peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. Diastereomers will often have distinct chemical shifts for certain protons. Integration of these non-overlapping signals provides the diastereomeric ratio.

  • Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used to separate and quantify diastereomers.

Troubleshooting Guides

Scenario 1: Poor Diastereoselectivity in a Reformatsky Reaction

Problem: "My Reformatsky reaction between this compound and a chiral aldehyde is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"

Root Cause Analysis and Solutions:

The low diastereoselectivity in a Reformatsky reaction often stems from a poorly organized transition state. The zinc enolate of this compound is less reactive than its lithium or Grignard counterparts, which can lead to less defined transition state geometries.[8][11]

Troubleshooting Workflow:

start Poor Diastereoselectivity in Reformatsky Reaction temp Lower Reaction Temperature start->temp Initial Step solvent Vary Solvent Polarity temp->solvent If no improvement success Improved Diastereoselectivity temp->success lewis Introduce a Lewis Acid solvent->lewis If still low reagent Modify the Reformatsky Reagent lewis->reagent For further optimization lewis->success aldehyde Chelation Control of Aldehyde reagent->aldehyde Advanced Strategy aldehyde->success

Troubleshooting Steps for Poor Reformatsky Diastereoselectivity.

Detailed Protocols:

  • Temperature Optimization:

    • Rationale: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

    • Protocol: Perform the reaction at a range of temperatures, starting from room temperature down to -78 °C. Monitor the diastereomeric ratio at each temperature point to identify the optimal condition.

  • Solvent Screening:

    • Rationale: The polarity and coordinating ability of the solvent can influence the aggregation state of the organozinc reagent and the geometry of the transition state.[1]

    • Protocol: Screen a variety of solvents. Start with less polar, non-coordinating solvents like toluene or hexane. Compare the results with more polar, coordinating solvents like tetrahydrofuran (THF) or diethyl ether.

  • Lewis Acid Additives:

    • Rationale: Lewis acids can coordinate to the carbonyl oxygen of the aldehyde, leading to a more rigid, chelated transition state that enhances facial selectivity.[5] Good Lewis acids for chelation control include MgBr₂, ZnBr₂, and TiCl₄.[5]

    • Protocol: Add a stoichiometric amount of a Lewis acid (e.g., MgBr₂·OEt₂) to the reaction mixture prior to the addition of the aldehyde.

  • Chelation Control:

    • Rationale: If the chiral aldehyde has a chelating group (e.g., an α-alkoxy or α-amino group), a Lewis acid can form a five- or six-membered chelate ring, locking the conformation of the aldehyde and exposing one face to nucleophilic attack. This is a powerful strategy for achieving high diastereoselectivity, often predictable by the Cram chelate model.[5][12]

    • Protocol: If your aldehyde has a chelating moiety, ensure the use of a chelating Lewis acid like TiCl₄ or SnCl₄.[5]

Parameter Recommendation Rationale
Temperature -78 °C to 0 °CEnhances energy difference between transition states
Solvent Toluene, THFInfluences enolate aggregation and transition state geometry[1]
Lewis Acid MgBr₂, TiCl₄Promotes a rigid, chelated transition state[5]
Scenario 2: Inconsistent Diastereomeric Ratios in Enolate Alkylation

Problem: "I am using an Evans oxazolidinone auxiliary attached to the isovalerate backbone to perform a diastereoselective alkylation, but I am getting inconsistent diastereomeric ratios between batches."

Root Cause Analysis and Solutions:

Inconsistent results in auxiliary-controlled alkylations often point to incomplete enolate formation, the presence of competing reaction pathways, or issues with the purity of reagents and solvents. The geometry of the enolate is critical for high diastereoselectivity.[10][13]

Troubleshooting Workflow:

start Inconsistent d.r. in Auxiliary-Controlled Alkylation base Optimize Base and Deprotonation Conditions start->base Initial Check temp Strict Temperature Control base->temp If still inconsistent success Consistent High Diastereoselectivity base->success solvent Ensure Anhydrous Conditions temp->solvent Crucial for reproducibility electrophile Verify Electrophile Purity and Reactivity solvent->electrophile Final verification electrophile->success

Troubleshooting Steps for Inconsistent Alkylation Diastereoselectivity.

Detailed Protocols:

  • Enolate Formation:

    • Rationale: Incomplete deprotonation can lead to a mixture of starting material and product, and potentially side reactions that lower the overall selectivity. The choice of base and deprotonation conditions dictates the geometry of the enolate (Z vs. E), which is crucial for the facial bias imparted by the chiral auxiliary.[10] For Evans auxiliaries, the formation of the Z-enolate is typically desired.[13]

    • Protocol: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Ensure the base is freshly prepared or titrated. Add the substrate to the base at low temperature (-78 °C) and allow sufficient time for complete enolate formation before adding the electrophile.

  • Strict Temperature Control:

    • Rationale: The stability of the enolate and the transition state of the alkylation are highly temperature-dependent. Fluctuations in temperature can lead to enolate decomposition or equilibration, resulting in lower diastereoselectivity.

    • Protocol: Maintain a constant low temperature (typically -78 °C) throughout the deprotonation and alkylation steps using a cryostat or a well-maintained dry ice/acetone bath.

  • Anhydrous Conditions:

    • Rationale: Water can quench the enolate and protonate it non-stereoselectively.

    • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.

  • Electrophile Reactivity:

    • Rationale: Highly reactive electrophiles (e.g., benzyl bromide, allyl iodide) are preferred for enolate alkylations to ensure a rapid reaction that minimizes the potential for enolate decomposition or equilibration.[13]

    • Protocol: Use a reactive electrophile. If a less reactive electrophile must be used, consider transmetalation of the lithium enolate to a more reactive species (e.g., a zinc enolate).

Parameter Recommendation Rationale
Base LDA, NaHMDSEnsures complete and stereoselective enolate formation[10]
Temperature -78 °C (constant)Maintains enolate stability and transition state integrity
Solvent Anhydrous THFPrevents quenching of the enolate
Electrophile Reactive (e.g., BnBr, Allyl-I)Minimizes enolate decomposition and side reactions[13]

Theoretical Background: Predicting Stereochemical Outcomes

A fundamental understanding of the stereochemical models that govern nucleophilic additions to carbonyls is essential for rational reaction design.

Cram's Rule and the Felkin-Anh Model

When the enolate of this compound reacts with a chiral aldehyde or ketone, the stereochemical outcome can often be predicted using the Felkin-Anh model, which is a refinement of Cram's rule.[14][15][16][17]

  • Felkin-Anh Model: This model predicts the preferred trajectory of the incoming nucleophile (the enolate) towards the carbonyl group of the electrophile. The largest substituent on the α-carbon of the carbonyl compound orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group.[14]

cluster_0 Felkin-Anh Model L Large Group C=O C=O M Medium Group S Small Group Product Major Diastereomer C=O->Product Nu Nucleophile (Enolate) Nu->C=O Bürgi-Dunitz Trajectory (avoids L)

Sources

Technical Support Center: Navigating Reactions of Methyl 2-bromoisovalerate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of α-amino esters via the reaction of Methyl 2-bromoisovalerate with amines. This reaction is a cornerstone for synthesizing valuable building blocks, particularly unnatural amino acids like Valine derivatives, which are crucial in pharmaceutical and peptide research. However, the inherent structure of this compound—a secondary α-bromo ester with significant steric bulk—presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incredibly slow or has stalled completely. What are the primary causes?

This is a frequent observation stemming from two core issues: steric hindrance and the consumption of your nucleophile by in-situ generated acid.

  • Root Cause 1: Steric Hindrance The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric bulk around the reaction center.[1][2][3] this compound has a bromine atom on a secondary carbon that is also substituted with an isopropyl group. This crowded environment significantly hinders the required backside attack by the amine nucleophile, drastically slowing the reaction rate compared to primary alkyl halides.[2][4] The structure of the amine is equally critical; bulkier amines (e.g., diisopropylamine vs. methylamine) will further impede the reaction.

  • Root Cause 2: In-situ Acid Formation The desired Sₙ2 reaction produces one equivalent of hydrobromic acid (HBr) for every equivalent of product formed. Amines are basic and will be readily protonated by this HBr to form an ammonium bromide salt. This salt is no longer nucleophilic and is effectively removed from the reaction, leading to a stall.

    Troubleshooting Protocol: Addressing a Stalled Reaction

    • Incorporate a Non-Nucleophilic Base: The most critical step is to add an acid scavenger. This base will neutralize the HBr as it forms, preserving the nucleophilicity of your starting amine.

      • Recommended Bases: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices for many applications. For systems sensitive to inorganic bases or requiring homogeneous conditions, a hindered organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is preferred.[5] Use at least 1.5-2.0 equivalents.

    • Optimize Solvent Choice: The solvent plays a key role in Sₙ2 reactions.

      • Recommended Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They solvate the cation of the base (e.g., K⁺) while leaving the amine nucleophile relatively "bare" and more reactive.[4][6] Avoid protic solvents like ethanol or water, which can solvate and deactivate the nucleophile through hydrogen bonding.

    • Increase Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 50-80 °C) can provide the necessary activation energy to overcome steric hindrance. However, be aware that excessive heat can promote side reactions, particularly elimination (see Q2). Monitor the reaction closely by TLC or LC-MS.

Q2: My reaction mixture shows multiple spots on TLC/LC-MS. What are the likely side products?

The reaction of a secondary alkyl halide with a nucleophile that is also a base is a classic battle between substitution (Sₙ2) and elimination (E2). Furthermore, the product itself can sometimes react further. The three most common side products are the elimination product, the over-alkylated product, and the amide.

// Nodes Start [label="this compound\n+ Primary/Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2 [label="Desired α-Amino Ester\n(Sₙ2 Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2 [label="Unsaturated Ester\n(E2 Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OverAlk [label="Tertiary/Quaternary Amine\n(Over-alkylation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="Amide Product\n(Aminolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> SN2 [label=" Desired Path\n(Nucleophilic Attack on C-Br)"]; Start -> E2 [label=" Elimination\n(Amine acts as Base)"]; SN2 -> OverAlk [label=" Further Reaction\n(Product is Nucleophilic)"]; Start -> Amide [label=" Aminolysis\n(Attack on C=O)"]; } ` Caption: Reaction pathways for amines with this compound.

  • E2 Elimination Product: Amines, especially primary and secondary ones, are not just nucleophiles but also bases. They can abstract a proton from the β-carbon (the CH of the isopropyl group), leading to the elimination of HBr and the formation of Methyl 3-methylbut-2-enoate.[7][8] This E2 pathway is a major competitor to the desired Sₙ2 reaction.[6][9][10]

  • Over-alkylation Product: The newly formed secondary (or tertiary) amine product is often more nucleophilic than the starting primary (or secondary) amine due to the electron-donating nature of alkyl groups.[11][12][13] This product can compete with the starting material for the remaining this compound, leading to di- or even tri-alkylation, culminating in a quaternary ammonium salt.[11][14][15]

  • Amide (Aminolysis) Product: Under forcing conditions (e.g., high heat), the amine can attack the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution results in the formation of a 2-bromo-3-methylbutanamide and methanol.[16][17] While generally slower than N-alkylation, it can become significant if the desired Sₙ2 reaction is sterically inhibited.[18]

Q3: How can I selectively favor the desired Sₙ2 alkylation over elimination (E2)?

Controlling the Sₙ2 vs. E2 competition is the key to a successful reaction. Since this compound is a secondary halide, E2 is always a risk, especially with strongly basic amines.[6][19]

// Nodes Reactants [label="{this compound | {α-C | β-H}}", shape=plaintext, fontcolor="#202124"]; Amine [label="Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Product [label="Sₙ2 Product\n(Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="E2 Product\n(Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for path direction mid_sn2 [shape=point, width=0]; mid_e2 [shape=point, width=0];

// Edges Amine -> Reactants:f0 [label="Path A: Nucleophilic Attack\n(Favors Sₙ2)", color="#34A853"]; Amine -> Reactants:f1 [label="Path B: Proton Abstraction\n(Favors E2)", color="#EA4335"];

Reactants -> mid_sn2 [style=invis]; mid_sn2 -> SN2_Product [label="Forms C-N bond", color="#34A853"];

Reactants -> mid_e2 [style=invis]; mid_e2 -> E2_Product [label="Forms C=C bond", color="#EA4335"]; } ` Caption: Competing Sₙ2 and E2 pathways for amine reactions.

Here are actionable strategies to tip the balance in favor of Sₙ2:

ParameterTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)Rationale
Amine/Base Use a less sterically hindered, weakly basic amine.Use a strong, sterically hindered base (e.g., t-BuOK).[10][20]Strong, bulky bases are poor nucleophiles and excellent at abstracting protons, favoring E2.[10]
Temperature Lower temperatures (0 °C to RT).Higher temperatures.Elimination has a higher activation energy than substitution and is entropically favored, so it becomes more dominant at higher temperatures.[19]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile).Polar aprotic solvents enhance the nucleophilicity of the amine, accelerating the Sₙ2 rate.[4][6]
Leaving Group Good leaving group (Br, I).Good leaving group (Br, I).Both reactions are accelerated by a good leaving group. Changing from Br to I can sometimes increase the Sₙ2 rate more significantly.

Summary Protocol for Maximizing Sₙ2 Product:

  • Choose a polar aprotic solvent like DMF.

  • Add your amine and 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃).

  • Cool the mixture to 0 °C.

  • Add this compound dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC. Only apply gentle heat if no reaction is observed.

Q4: How do I prevent the over-alkylation of my amine?

Over-alkylation is a classic problem when reacting amines with alkyl halides because the product is often a better nucleophile than the starting material.[5][11][12]

Overalkylation

Primary Strategy: Stoichiometric Control

The most straightforward method to ensure mono-alkylation is to use a large excess of the starting amine (e.g., 5 to 10 equivalents) relative to the this compound.[14] This creates a statistical probability where the alkyl halide is much more likely to encounter a molecule of the starting amine than the product amine, suppressing the formation of the over-alkylated product.[21]

Experimental Protocol: Mono-alkylation using Amine Excess

  • Setup: To a round-bottom flask, add the solvent (e.g., Acetonitrile) and 5-10 equivalents of the primary or secondary amine.

  • Addition: Add 1.0 equivalent of this compound dropwise at room temperature. Note: In this case, the excess amine also serves as the base to neutralize the HBr formed.

  • Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting alkyl halide is consumed (as monitored by TLC or GC-MS).

  • Workup: The main challenge of this method is the removal of the excess, often volatile, amine during workup. This can typically be achieved by:

    • Acid wash (e.g., with 1M HCl) to protonate and extract the excess amine into the aqueous layer.

    • Evaporation under reduced pressure if the amine is sufficiently volatile.

Alternative Strategy: Protecting Groups

For precious amines where using a large excess is not feasible, an alternative is to use an "ammonia equivalent" or a protected amine, such as in the Gabriel Synthesis.[22][23] This involves alkylating a phthalimide salt, followed by deprotection to yield the primary amine, cleanly avoiding over-alkylation.

References
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  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

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  • Why is a secondary halides E2 reaction preferred than SN2? Quora. [Link]

  • How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. ResearchGate. [Link]

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  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. ResearchGate. [Link]

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  • Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. PMC - NIH. [Link]

  • Amidation of polymers containing ester side chains using functionalized amines.
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Strategies to control the stoichiometry in Methyl 2-bromoisovalerate reactions

Author: BenchChem Technical Support Team. Date: January 2026

<-- CONTENT START -->## Technical Support Center: Strategies for Stoichiometric Control in Methyl 2-Bromoisovalerate Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling stoichiometry in reactions involving this compound. This resource is designed to move beyond simple protocols, offering a deeper understanding of the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic strategies.

This compound, an α-halo ester, is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for creating complex molecular architectures.[1] Its reactivity, primarily centered around the electrophilic α-carbon, allows for a variety of nucleophilic substitution and condensation reactions. However, achieving precise stoichiometric control is paramount to maximizing yield, minimizing side products, and ensuring the overall efficiency and reproducibility of your synthesis.

This guide is structured in a question-and-answer format to directly address common challenges and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My nucleophilic substitution reaction with this compound is sluggish and gives low yields. How can I improve the reaction rate and conversion?

Answer:

Several factors influence the rate of nucleophilic substitution on α-halo esters like this compound.[2][3][4][5] The primary considerations are the nature of the nucleophile, the solvent, and the reaction temperature.

Underlying Principles:

  • Nucleophilicity: Stronger nucleophiles lead to faster SN2 reactions.[2][4] The reactivity of the nucleophile is influenced by its charge, basicity, and steric hindrance.[2]

  • Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[2]

  • Leaving Group Ability: Bromine is a good leaving group, making this compound reasonably reactive.[2][6]

Troubleshooting Steps:

  • Evaluate Your Nucleophile:

    • Strength: If using a neutral nucleophile (e.g., an amine or alcohol), consider converting it to its more nucleophilic conjugate base using a non-nucleophilic base (e.g., sodium hydride for an alcohol or a non-coordinating amine sponge for an amine).

    • Steric Hindrance: A bulky nucleophile will react slower. If possible, consider a less sterically hindered alternative.[2]

  • Optimize Your Solvent System:

    • Polar Aprotic Solvents: If you are using a polar protic solvent (e.g., ethanol, water), switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. This will significantly enhance the nucleophile's strength.[2]

    • Anhydrous Conditions: Ensure your solvent and reagents are dry. Water can compete as a nucleophile and also deactivate strong bases.

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions like elimination. Monitor the reaction closely by TLC or another analytical method.

Experimental Protocol: A General Approach to Enhancing Nucleophilic Substitution

Step Action Rationale
1Dry all glassware and solvents thoroughly.Prevents unwanted side reactions with water.
2Under an inert atmosphere (N2 or Ar), dissolve the nucleophile in a polar aprotic solvent (e.g., DMF).Creates an optimal environment for the SN2 reaction.
3If the nucleophile is a weak acid, add a strong, non-nucleophilic base (e.g., NaH) at 0 °C to form the more potent conjugate base.Increases the nucleophilicity of the reacting species.
4Slowly add a solution of this compound (1.0 equivalent) to the nucleophile solution.Controls the initial reaction rate and exotherm.
5Allow the reaction to stir at room temperature or gently heat (e.g., 40-60 °C) while monitoring progress by TLC.Drives the reaction to completion.
6Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).Neutralizes any remaining reactive species.
7Proceed with standard aqueous workup and purification.Isolates the desired product.
FAQ 2: I am observing significant amounts of a side product that appears to be the result of elimination. How can I suppress this side reaction?

Answer:

Elimination (E2) is a common competing reaction pathway with nucleophilic substitution (SN2), especially with sterically hindered substrates or when using a strong, sterically hindered base.

Underlying Principles:

  • Steric Hindrance: The isopropyl group in this compound introduces some steric bulk around the α-carbon, which can slightly favor elimination over substitution.

  • Basicity of the Nucleophile: Nucleophiles that are also strong bases can abstract the α-proton, leading to an elimination product.

Troubleshooting Steps:

  • Choice of Base/Nucleophile:

    • If your nucleophile is also a strong base, consider using a milder base or a more nucleophilic, less basic reagent.

    • For example, when introducing an azide group, sodium azide is an excellent choice as the azide ion is a strong nucleophile but a weak base.[7]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.

  • Solvent Choice: While polar aprotic solvents are generally good for SN2, in some cases, a less polar solvent might disfavor the E2 pathway. This should be evaluated on a case-by-case basis.

Diagram: SN2 vs. E2 Pathway

G cluster_0 Reaction Pathways Reactants Nucleophile + this compound SN2_Product Substitution Product Reactants->SN2_Product SN2 Attack (Favored by strong, non-bulky nucleophiles and lower temperatures) E2_Product Elimination Product Reactants->E2_Product E2 Elimination (Favored by strong, bulky bases and higher temperatures)

Caption: Competing SN2 and E2 reaction pathways for this compound.

FAQ 3: In my Grignard/Organolithium reaction with this compound, I am getting a mixture of products and low yield of the desired tertiary alcohol. What is going wrong?

Answer:

Reactions of α-halo esters with strong organometallic reagents like Grignard or organolithium reagents can be complex. The desired reaction is typically a double addition to the ester carbonyl to form a tertiary alcohol.[8][9] However, several side reactions can occur.

Underlying Principles:

  • Multiple Electrophilic Sites: this compound has two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine.[10]

  • Reactivity of Intermediates: The initial addition of the organometallic reagent to the ester forms a ketone intermediate, which is often more reactive than the starting ester.[9] This ketone will then rapidly react with a second equivalent of the organometallic reagent.[8][9]

Common Issues and Solutions:

Problem Probable Cause Solution
Low Yield of Tertiary Alcohol Incomplete reaction due to insufficient Grignard reagent.Use at least 2.2 equivalents of the Grignard reagent to ensure complete conversion of the intermediate ketone.[8]
Recovery of Starting Material Deactivation of the Grignard reagent by moisture.Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.[11]
Formation of α-Alkylated Ester The organometallic reagent acts as a nucleophile at the α-carbon, displacing the bromide.This is less common with Grignard reagents but can occur. Lowering the reaction temperature may favor addition to the carbonyl.
Formation of a complex mixture The Grignard reagent is acting as a base, causing enolization and subsequent side reactions.Add the ester solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to maintain a high concentration of the Grignard reagent and favor the addition reaction.

Experimental Workflow: Grignard Reaction with this compound

G start Start prep_grignard Prepare Grignard Reagent (>2.2 equiv) in dry ether/THF start->prep_grignard cool_grignard Cool Grignard solution to 0 °C prep_grignard->cool_grignard add_ester Slowly add this compound (1.0 equiv) in dry ether/THF cool_grignard->add_ester react Stir at 0 °C to RT add_ester->react quench Quench with saturated aqueous NH4Cl react->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify end Obtain Tertiary Alcohol purify->end

Caption: A generalized workflow for the Grignard reaction with this compound.

FAQ 4: I am attempting a Reformatsky reaction and the reaction is not initiating. What should I do?

Answer:

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, is highly dependent on the activation of the zinc.[12][13][14][15][16]

Underlying Principles:

  • Zinc Activation: A passivating layer of zinc oxide on the surface of the zinc metal can prevent the reaction from starting.[17] This layer must be removed to expose the reactive metal surface.

  • Formation of the Organozinc Reagent: The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate).[13][14][16]

Troubleshooting Steps:

  • Activate the Zinc:

    • Mechanical Activation: Vigorously stir the zinc dust in an inert solvent before adding the other reagents.

    • Chemical Activation: A small amount of an activator like iodine, 1,2-dibromoethane, or trimethylsilyl chloride can be added to the zinc suspension to etch the surface and initiate the reaction. A color change (e.g., disappearance of the iodine color) or gentle refluxing of the solvent often indicates successful initiation.

  • Ensure Anhydrous Conditions: The organozinc intermediate is sensitive to moisture. Use dry solvents and glassware.

  • Initiate with a Small Amount of Reagent: Add a small portion of the this compound and the carbonyl compound to the activated zinc. Once the reaction begins (indicated by an exotherm or color change), add the remaining reagents slowly.

Experimental Protocol: Zinc Activation for a Reformatsky Reaction

Step Action Rationale
1Flame-dry a flask containing a stir bar and zinc dust under an inert atmosphere.Ensures anhydrous conditions.
2Add dry solvent (e.g., THF or toluene) and a small crystal of iodine.Iodine acts as a chemical activator for the zinc.
3Heat the mixture gently until the purple color of the iodine disappears.Indicates the zinc surface is activated.
4Cool the flask to room temperature before adding the reactants.Prepares the activated zinc for the main reaction.

Monitoring Stoichiometry: Analytical Techniques

Precise control of stoichiometry requires accurate monitoring of the reaction's progress.

Technique Application Advantages Considerations
Thin-Layer Chromatography (TLC) Qualitative monitoring of the disappearance of starting materials and the appearance of products.Fast, simple, and requires minimal sample.Not quantitative. Can be misleading if products and starting materials have similar Rf values.
Gas Chromatography (GC) Quantitative analysis of volatile components.Highly sensitive and quantitative.Requires derivatization for non-volatile compounds.[18]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of a wide range of compounds.Versatile and quantitative.[19]Can be more time-consuming than GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative analysis by integrating peaks corresponding to starting materials and products.Provides structural information and can be highly quantitative.[20]Requires a deuterated solvent and a relatively high concentration of analytes.

By understanding the fundamental principles governing the reactivity of this compound and employing systematic troubleshooting strategies, you can achieve precise stoichiometric control in your reactions, leading to higher yields, improved purity, and more reliable synthetic outcomes.

References

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  • Method for preparing alkyl 2-bromoalkanoates. Google Patents.
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  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]

  • Consider the stoichiometry of the Grignard reaction and the mole ratios used in this experiment. Chegg.
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  • analytical methods.
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Validation & Comparative

A Comparative Guide to the NMR Analysis of Methyl 2-Bromoisovalerate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromoisovalerate is a valuable chiral building block in organic synthesis, frequently employed in nucleophilic substitution and elimination reactions. The definitive structural elucidation of its reaction products is paramount for ensuring reaction success and purity of subsequent compounds in a synthetic route. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the principal analytical technique for this purpose. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of this compound against its common substitution and elimination products. By highlighting key diagnostic shifts and coupling patterns, this document serves as a practical reference for researchers, chemists, and drug development professionals to confidently monitor reaction progress and characterize product outcomes.

Introduction: The Synthetic Versatility of this compound

This compound, an α-halo ester, possesses two key reactive sites: the electrophilic carbon bearing the bromine atom (C2) and the acidic protons on the adjacent isopropyl methyl groups (C4). This duality allows it to participate in two major competing reaction pathways: nucleophilic substitution (typically SN2) and base-induced elimination (typically E2). The outcome of a reaction is highly dependent on the nature of the reagent used—whether it is primarily nucleophilic or basic—and the reaction conditions.[1][2][3] NMR spectroscopy is uniquely suited to distinguish between the resulting isomeric products, providing unambiguous structural confirmation.

Spectroscopic Profile of the Starting Material: this compound

A thorough understanding of the reactant's NMR spectrum is the foundation for any comparative analysis. The presence of a chiral center at C2 renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum.[4][5]

¹H NMR Analysis:

  • -OCH₃ (a): A sharp singlet around 3.78 ppm, corresponding to the three protons of the methyl ester.

  • -CHBr (b): A doublet of septets (or multiplet) around 4.19 ppm. It is coupled to the adjacent isopropyl methine proton.

  • -CH(CH₃)₂ (c): A multiplet centered around 2.1 ppm, coupled to the six protons of the two methyl groups and the α-proton.

  • -CH(CH₃)₂ (d, d'): Two distinct doublets around 1.03 ppm and 1.08 ppm. Their non-equivalence is a direct consequence of the adjacent stereocenter.[4][5][6]

¹³C NMR Analysis:

  • C=O (Ester): The carbonyl carbon appears significantly downfield, typically in the range of 168-172 ppm.[7]

  • -OCH₃: The methyl ester carbon is found around 52-53 ppm.

  • -CHBr: The carbon attached to the electronegative bromine atom is deshielded and appears around 45-50 ppm.

  • -CH(CH₃)₂: The isopropyl methine carbon signal is located around 30-35 ppm.

  • -CH(CH₃)₂: The two diastereotopic methyl carbons give rise to two separate signals, typically between 20-22 ppm.

Table 1: Summary of NMR Data for this compound
Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
-OCH₃~3.78Singlet (s)~52.5
-CHBr~4.19Doublet (d)~48.0
-CH(CH₃)₂~2.15Multiplet (m)~32.0
-CH(CH₃)₂ (diastereotopic)~1.08 / ~1.03Doublet (d)~21.5 / ~20.0
C=O--~170.0

Note: Predicted and literature-based values. Actual shifts may vary based on solvent and concentration.

Comparative Analysis of Reaction Products

This section contrasts the NMR profile of the starting material with the expected products from two canonical reaction pathways.

Case Study 1: Nucleophilic Substitution (SN2)

Reacting this compound with a strong, non-basic nucleophile like sodium azide (NaN₃) leads to the SN2 product, methyl 2-azidoisovalerate. The key to this analysis is observing the influence of the new azide functional group on the local electronic environment.

Anticipated Spectral Changes:

  • ¹H NMR: The most significant change is the upfield shift of the α-proton (-CHN₃). The azide group is less electronegative than bromine, causing this proton to become more shielded.[8][9] Its signal will likely shift from ~4.19 ppm to a region around 3.5-3.8 ppm. The multiplicity should remain a doublet. The signals for the isopropyl group and the methyl ester will experience minor shifts but their multiplicities will be unchanged.

  • ¹³C NMR: The carbon formerly bonded to bromine (-CHN₃) will also experience a significant shift. It will move downfield to ~60-65 ppm, a characteristic region for carbons attached to an azide group. The other carbon signals will show minimal changes.

Table 2: Comparative ¹H NMR Data (Reactant vs. SN2 Product)
AssignmentReactant (δ, ppm)SN2 Product (Predicted δ, ppm)Key Change
-CHX~4.19 (X=Br)~3.6 (X=N₃)Significant Upfield Shift (Diagnostic)
-OCH₃~3.78~3.75Minor Shift
-CH(CH₃)₂~2.15~2.10Minor Shift
-CH(CH₃)₂~1.08 / ~1.03~1.05 / ~1.00Minor Shift
Case Study 2: Elimination (E2)

Treatment with a strong, sterically hindered, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) will favor an E2 elimination pathway. This reaction removes HBr to form a double bond, yielding methyl 3-methylbut-2-enoate.

Anticipated Spectral Changes:

  • ¹H NMR: The spectrum undergoes a radical transformation. The signals corresponding to the -CHBr and the isopropyl -CH protons disappear entirely. A new singlet appears in the vinylic region (~5.6-5.7 ppm), corresponding to the new alkene proton (=CH).[10][11] The two isopropyl methyl groups become equivalent due to the loss of the chiral center and now appear as two distinct singlets (allylic protons) around 2.15 ppm and 1.88 ppm. The methyl ester singlet remains, typically shifting slightly upfield to ~3.67 ppm.[10]

  • ¹³C NMR: The spectrum changes dramatically. The signals for -CHBr and the isopropyl -CH vanish. Two new sp² carbon signals appear downfield: one for the quaternary alkene carbon (=C(CH₃)₂) around 158 ppm and one for the vinylic carbon (=CH) around 115 ppm. The carbonyl carbon signal remains but may shift slightly.[10]

Table 3: Comparative ¹H NMR Data (Reactant vs. E2 Product)
AssignmentReactant (δ, ppm)E2 Product (Literature δ, ppm)[10]Key Change
-CHBr~4.19AbsentDisappearance of Signal (Diagnostic)
=CHAbsent~5.65Appearance of Vinylic Singlet (Diagnostic)
-CH(CH₃)₂~2.15AbsentDisappearance of Signal
-CH(CH₃)₂~1.08 / ~1.03 (d)~2.15 / ~1.88 (s)Loss of coupling, shift to allylic region (Diagnostic)
-OCH₃~3.78~3.67Minor Shift

Experimental Protocols & Workflow

Achieving high-quality, reproducible NMR data hinges on meticulous sample preparation and standardized acquisition parameters.

G A Reaction Work-up (e.g., Quench, Extract, Dry) B Prepare NMR Sample (5-20mg in 0.6mL CDCl₃) A->B Isolate crude product C Acquire ¹H NMR Spectrum B->C Lock & Shim D Acquire ¹³C NMR Spectrum C->D Change parameters E Process Data (FT, Phase, Baseline Correction) D->E F Analyze & Compare Spectra E->F Identify key signals

Protocol 1: NMR Sample Preparation
  • Isolate Product: Following the reaction, perform an appropriate aqueous work-up to remove reagents. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Dissolve Sample: Accurately weigh 5-20 mg of the crude product for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12][13]

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[14][15] Ensure the solvent is from a fresh bottle to minimize water contamination.[16]

  • Transfer to Tube: Filter the solution through a small pipette plugged with cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[14][15]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Standard Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Spectral Width: ~12-15 ppm.

    • Number of Scans: 16-64 scans for adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance.

    • Relaxation Delay (d1): 2-5 seconds to ensure quantitative relaxation of all carbons, especially quaternary ones.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Conclusion

NMR spectroscopy provides a powerful and definitive method for monitoring the reactions of this compound and characterizing the resulting products. The key diagnostic indicators for a successful nucleophilic substitution are the significant upfield shift of the α-proton and the corresponding downfield shift of the α-carbon signal. Conversely, a successful elimination reaction is unequivocally confirmed by the complete disappearance of the α- and β-proton signals and the emergence of characteristic vinylic and allylic proton signals in the ¹H NMR spectrum, complemented by the appearance of sp² carbon signals in the ¹³C NMR spectrum. By using the comparative data and protocols outlined in this guide, researchers can confidently and efficiently determine the outcome of their synthetic transformations.

References

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A Comparative Guide to the Mass Spectrometry of Compounds Derived from Methyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 2-Bromoisovalerate Derivatives

This compound is a key building block in organic synthesis, frequently utilized in the pharmaceutical and fine chemical industries. Its derivatives are integral to the development of a wide array of therapeutic agents and other high-value compounds. Consequently, robust and reliable analytical methods are paramount for reaction monitoring, impurity profiling, and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as the premier technique for the structural elucidation and quantification of these compounds. This guide will compare and contrast the most common mass spectrometry-based approaches for their analysis.

Core Principles of Mass Spectrometry for Brominated Compounds

A defining characteristic of the mass spectra of brominated compounds is the presence of a distinctive isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of similar intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments in a mass spectrum.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. Here, we compare Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI) for the analysis of this compound derivatives.

Electron Ionization (EI) Mass Spectrometry

Principle: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+). The high internal energy imparted to the molecular ion leads to extensive and reproducible fragmentation, providing a detailed structural fingerprint.

Expected Fragmentation of this compound:

The EI mass spectrum of a compound structurally similar to this compound, such as Ethyl 2-bromoisovalerate, provides insight into the expected fragmentation pathways. The fragmentation of this compound is anticipated to proceed through several key mechanisms:

  • Alpha-Cleavage: Fission of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the methoxy group (•OCH3, 31 Da) or the formation of an acylium ion.

  • Loss of the Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da).

  • McLafferty Rearrangement: While less common in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, related rearrangements may occur.

  • Loss of the Iso-propyl Group: Cleavage of the bond between the alpha-carbon and the iso-propyl group can result in the loss of an iso-propyl radical (•C3H7, 43 Da).

dot graph ER { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

G cluster_EI Electron Ionization (EI) Fragmentation This compound\n[M]+• This compound [M]+• [M-Br]+ [M-Br]+ This compound\n[M]+•->[M-Br]+ Primary Fragmentation [M-OCH3]+ [M-OCH3]+ This compound\n[M]+•->[M-OCH3]+ Primary Fragmentation [M-C3H7]+ [M-C3H7]+ This compound\n[M]+•->[M-C3H7]+ Primary Fragmentation

Advantages of EI:

  • Provides detailed structural information through extensive fragmentation.

  • Highly reproducible spectra, allowing for library matching.

Disadvantages of EI:

  • The molecular ion may be weak or absent, making molecular weight determination difficult.

  • Not suitable for thermally labile or non-volatile compounds.

Chemical Ionization (CI) Mass Spectrometry

Principle: CI is a softer ionization technique that involves the ionization of a reagent gas (e.g., methane, isobutane, or ammonia), which then transfers a proton to the analyte molecule. This results in a protonated molecule ([M+H]+) with less internal energy than the radical cation formed in EI, leading to less fragmentation.

Expected Behavior of this compound:

Under CI conditions, this compound is expected to produce a prominent [M+H]+ ion, confirming its molecular weight. Fragmentation will be significantly reduced compared to EI, with the most likely fragmentation being the loss of small, stable neutral molecules such as HBr or methanol.

Advantages of CI:

  • Provides clear molecular weight information.

  • Reduced fragmentation simplifies the spectrum.

Disadvantages of CI:

  • Provides less structural information than EI.

  • The choice of reagent gas can influence the degree of fragmentation.

Electrospray Ionization (ESI) Mass Spectrometry

Principle: ESI is a very soft ionization technique primarily used with liquid chromatography (LC-MS). It generates ions from a liquid phase by creating a fine, charged aerosol. ESI is particularly well-suited for polar, thermally labile, and large molecules.[1]

Expected Behavior of this compound Derivatives:

For polar derivatives of this compound, ESI is a viable technique. It is likely to produce protonated molecules ([M+H]+) or adducts with solvent ions (e.g., [M+Na]+ or [M+NH4]+). In tandem mass spectrometry (MS/MS), controlled fragmentation of the selected precursor ion can be induced to obtain structural information.

Advantages of ESI:

  • Ideal for polar and thermally labile compounds.

  • Easily coupled with liquid chromatography for complex mixture analysis.

  • Provides molecular weight information with minimal fragmentation in single MS mode.

Disadvantages of ESI:

  • Ionization efficiency is highly dependent on the analyte's structure and the solvent system.

  • May require MS/MS to elicit structural information.

  • Susceptible to matrix effects, which can suppress the analyte signal.[2]

Comparison of Analytical Platforms: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends largely on the volatility and polarity of the analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Ideal for volatile, non-polar to semi-polar compounds.Suitable for a wide range of compounds, especially polar, non-volatile, and thermally labile molecules.
Ionization Typically Electron Ionization (EI) or Chemical Ionization (CI).Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Sensitivity Generally offers excellent sensitivity for amenable compounds.High sensitivity, particularly for compounds that ionize well with ESI.
Matrix Effects Less prone to matrix effects compared to LC-MS.Can be significantly affected by matrix components, potentially leading to ion suppression or enhancement.
Derivatization May be required for polar or non-volatile compounds to increase their volatility.Generally not required, but can be used to improve ionization efficiency or chromatographic retention.

Experimental Protocols

GC-MS Analysis of this compound

This protocol is a general guideline and should be optimized for the specific instrument and application.

1. Sample Preparation:

  • Dissolve the sample in a volatile, non-polar solvent such as hexane or ethyl acetate to a final concentration of 1-10 µg/mL.

  • If necessary, perform derivatization to increase volatility, although for this compound, this is generally not required.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC coupled with a 7000D triple quadrupole mass spectrometer (or equivalent).[3]

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless or split mode, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Parameters (EI):

    • Ion Source Temperature: 230 °C.[5]

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

G cluster_GCMS GC-MS Workflow Sample in Volatile Solvent Sample in Volatile Solvent GC Inlet (Vaporization) GC Inlet (Vaporization) Sample in Volatile Solvent->GC Inlet (Vaporization) GC Column (Separation) GC Column (Separation) GC Inlet (Vaporization)->GC Column (Separation) MS Ion Source (EI/CI) MS Ion Source (EI/CI) GC Column (Separation)->MS Ion Source (EI/CI) Mass Analyzer Mass Analyzer MS Ion Source (EI/CI)->Mass Analyzer Detector Detector Mass Analyzer->Detector

LC-MS/MS Analysis of Polar Derivatives of this compound

This protocol is a general guideline for the analysis of more polar derivatives that are amenable to LC-MS.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of methanol and water or acetonitrile and water, to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point. For very polar compounds, a HILIC column may be more appropriate.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient:

    • Start with 5-10% B, hold for 1 minute.

    • Increase to 95% B over 5-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3-5 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 2-10 µL.

  • MS Parameters (ESI):

    • Ionization Mode: Positive ion mode is typically used for these compounds.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • MS/MS: Perform product ion scans of the protonated molecule to obtain fragmentation information for structural confirmation.

G cluster_LCMS LC-MS/MS Workflow Sample in Mobile Phase Sample in Mobile Phase LC Column (Separation) LC Column (Separation) Sample in Mobile Phase->LC Column (Separation) ESI Source (Ionization) ESI Source (Ionization) LC Column (Separation)->ESI Source (Ionization) MS1 (Precursor Selection) MS1 (Precursor Selection) ESI Source (Ionization)->MS1 (Precursor Selection) Collision Cell (Fragmentation) Collision Cell (Fragmentation) MS1 (Precursor Selection)->Collision Cell (Fragmentation) MS2 (Product Ion Analysis) MS2 (Product Ion Analysis) Collision Cell (Fragmentation)->MS2 (Product Ion Analysis) Detector Detector MS2 (Product Ion Analysis)->Detector

Quantitative Performance Comparison

The quantitative performance of a mass spectrometry method is crucial for many applications. Below is a qualitative comparison of the expected performance of GC-MS and LC-MS for the analysis of this compound and its derivatives. Actual performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific analyte, matrix, and instrument.

Performance MetricGC-MSLC-MS/MS
Sensitivity (LOD/LOQ) Can achieve low ng/mL to pg/mL levels for volatile compounds.Can also achieve low ng/mL to pg/mL levels, especially for compounds that ionize efficiently by ESI.
Linearity Typically demonstrates good linearity over several orders of magnitude.Also shows good linearity, but can be more susceptible to non-linear responses at high concentrations due to detector saturation or matrix effects.
Precision & Accuracy Generally high, with relative standard deviations (RSDs) typically below 15%.Also high, with RSDs typically below 15%, but can be more affected by matrix variability.
Robustness Generally considered a very robust technique.Can be less robust due to the complexity of the LC system and the ESI source, which may require more frequent cleaning and maintenance.

For the quantitative analysis of brominated compounds, GC-MS methods have demonstrated detection limits in the range of 0.01 to 1.65 ng/g in environmental matrices.[6]

Conclusion

The choice of mass spectrometry technique for the analysis of compounds derived from this compound is dictated by the specific analytical goals and the physicochemical properties of the analytes.

  • For structural elucidation of the parent compound and its volatile, less polar derivatives, GC-MS with Electron Ionization is the method of choice , providing rich, reproducible fragmentation patterns.

  • For confirmation of the molecular weight of volatile compounds, GC-MS with Chemical Ionization is advantageous due to the prominent molecular ion peak.

  • For the analysis of more polar, thermally labile, or high molecular weight derivatives, LC-MS/MS with Electrospray Ionization is the superior technique , offering the flexibility to analyze a wider range of compounds and providing both molecular weight and structural information through tandem mass spectrometry.

By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can develop and implement robust and reliable analytical methods for the comprehensive characterization of this important class of compounds.

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A Comparative Guide for Synthetic Chemists: Methyl 2-bromoisovalerate vs. Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the efficiency, yield, and purity of a target molecule. This guide provides an in-depth technical comparison of two closely related yet distinct α-bromo esters: Methyl 2-bromoisovalerate and Ethyl 2-bromoisovalerate. By examining their synthesis, physical properties, reactivity, and applications, with a focus on the underlying chemical principles, this document aims to equip you with the knowledge to make an informed choice for your synthetic endeavors.

Introduction to the α-Bromo Esters

This compound and Ethyl 2-bromoisovalerate are valuable reagents in organic synthesis, primarily serving as alkylating agents for the introduction of the isovalerate moiety. Their utility is particularly pronounced in the synthesis of pharmaceuticals and other bioactive molecules where this structural motif is prevalent.

The synthesis of both esters typically follows a two-step sequence, beginning with the α-bromination of isovaleric acid via the Hell-Volhard-Zelinsky reaction. This reaction proceeds through the formation of an acyl bromide, which then enolizes, allowing for selective bromination at the α-position. The resulting 2-bromoisovaleryl bromide is then esterified with either methanol or ethanol to yield the desired methyl or ethyl ester, respectively.

Figure 1: General synthetic route to Methyl and Ethyl 2-bromoisovalerate.

Physical Properties: A Comparative Overview

The choice between the methyl and ethyl ester can be influenced by their physical properties, which affect handling, reaction conditions, and purification procedures.

PropertyThis compoundEthyl 2-bromoisovalerate
CAS Number 26330-51-8[1]609-12-1[2]
Molecular Formula C₆H₁₁BrO₂[3]C₇H₁₃BrO₂[2]
Molecular Weight 195.05 g/mol []209.08 g/mol [2]
Boiling Point ~173-177 °C at 760 mmHg[1][3][5][6]~185-187 °C at 760 mmHg[7]
Density ~1.345 g/cm³[1][][5]~1.276-1.32 g/cm³[6][7]
Appearance Colorless liquid[1]Colorless to pale yellow liquid[6]

The higher boiling point of Ethyl 2-bromoisovalerate can be advantageous in reactions requiring elevated temperatures, as it reduces solvent loss through evaporation. Conversely, the lower boiling point of the methyl ester may facilitate its removal during workup and purification.

Reactivity Profile: The Impact of Steric Hindrance

The primary mode of reaction for both esters is nucleophilic substitution, specifically SN2 reactions, where a nucleophile displaces the bromide ion. The key difference in their reactivity stems from the steric bulk of the ester group.

SN2_Reaction_Comparison cluster_methyl This compound cluster_ethyl Ethyl 2-bromoisovalerate Me_ester Methyl Ester Me_transition Less Hindered Transition State Me_ester->Me_transition SN2 Me_product Alkylated Product (Faster Reaction) Me_transition->Me_product Nu_Me Nu:⁻ Nu_Me->Me_ester Backside Attack Et_ester Ethyl Ester Et_transition More Hindered Transition State Et_ester->Et_transition SN2 Et_product Alkylated Product (Slower Reaction) Et_transition->Et_product Nu_Et Nu:⁻ Nu_Et->Et_ester Backside Attack

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A Comparative Guide to the Structural Elucidation of Products from Methyl 2-bromoisovalerate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the precise control and unambiguous confirmation of molecular architecture are paramount. Reactions involving chiral building blocks, such as Methyl 2-bromoisovalerate, often yield products with complex stereochemistry that dictates their biological activity.[1] The central challenge for the synthetic chemist is not merely to form the desired molecule but to definitively prove its three-dimensional structure. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, anchored by X-ray crystallography as the definitive standard, and supplemented by the versatile and informative methods of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2][3] It provides an unequivocal, high-resolution, three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, bond angles, and, most critically, both relative and absolute stereochemistry can be determined.[4][5] For products derived from stereochemically sensitive reactions, SC-XRD is the ultimate arbiter, leaving no ambiguity.[6]

The Principle of Causality in Crystallography

The experiment's success hinges on the diffraction of a focused X-ray beam by the highly ordered, repeating array of molecules in a single crystal.[7] The electrons of each atom scatter the X-rays, and the uniform spacing of the crystal lattice causes these scattered waves to interfere constructively in specific directions, creating a unique diffraction pattern.[2][8] By measuring the angles and intensities of these diffracted spots, one can mathematically reconstruct a 3D model of the molecule.[9]

The most significant hurdle in SC-XRD is often not the data collection or analysis, but obtaining a single, high-quality crystal suitable for diffraction.[5][7][10] This initial step is frequently the rate-limiting factor in the crystallographic workflow.[5]

Experimental Protocol: From Crude Product to 3D Structure

This protocol outlines a self-validating system for obtaining a crystal structure from a reaction product.

Step 1: Purification and Preparation of the Analyte

  • Objective: To achieve the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

  • Method: Purify the crude reaction product using column chromatography, preparative HPLC, or distillation. Confirm purity by ¹H NMR and LC-MS. Ensure the sample is completely dry, as residual solvent can interfere with crystallization.

Step 2: Growing Diffraction-Quality Single Crystals

  • Objective: To slowly bring a saturated solution of the compound to a state of supersaturation, allowing molecules to self-assemble into an ordered crystal lattice. Rapid precipitation must be avoided as it leads to amorphous solids or microcrystalline powders.[11][12]

  • Common Methodologies:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) in a small vial. Loosely cap the vial or cover it with perforated foil to allow the solvent to evaporate over several days or weeks.[13]

    • Solvent/Anti-Solvent Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. Place this vial inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane). The anti-solvent vapor will slowly diffuse into the sample vial, reducing the compound's solubility and promoting crystallization.[11][13]

    • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C).[14][15]

Step 3: Crystal Harvesting and Mounting

  • Objective: To carefully select and mount a suitable crystal without causing physical damage.

  • Method: Under a microscope, identify a crystal with clear faces and no visible cracks or imperfections, ideally between 0.1-0.3 mm in size.[10] Using a cryo-loop, carefully scoop the crystal from its mother liquor and quickly plunge it into liquid nitrogen to flash-cool it. This process, known as cryo-protection, prevents damage from ice crystal formation. The loop is then transferred to the goniometer head of the diffractometer.

Step 4: Data Collection and Structure Solution

  • Objective: To collect a complete diffraction dataset and solve the resulting structure.

  • Method: The mounted crystal is placed in a cold stream (typically 100 K) on the diffractometer and rotated while being irradiated with a monochromatic X-ray beam.[2] A detector records the positions and intensities of the thousands of diffracted spots.[10] Specialized software is then used to index the diffraction pattern, determine the unit cell and space group, and ultimately solve the phase problem to generate an initial electron density map.[16] The crystallographer then builds a molecular model into this map and refines it against the experimental data to produce the final, accurate 3D structure.

Visualization: The SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis ReactionProduct Crude Reaction Product Purification Purification (>98%) ReactionProduct->Purification Chromatography Crystallization Crystallization (Slow Evaporation, Diffusion, etc.) Purification->Crystallization Trial & Error Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting Select best crystal DataCollection X-ray Data Collection Mounting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Final 3D Structure (Unambiguous Stereochemistry) StructureSolution->FinalStructure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: Powerful Alternatives & Complementary Techniques

While SC-XRD is definitive, it is not always feasible. When crystals cannot be obtained, researchers must turn to other powerful spectroscopic methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most important technique for the routine structural elucidation of organic molecules in solution.[17] It provides detailed information about the chemical environment, connectivity, and, crucially, the spatial proximity of atoms.

  • Principle of Causality: NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).[18] When placed in a strong magnetic field, these nuclei can be excited by radiofrequency pulses. The specific frequencies at which they resonate (chemical shift) and the way their signals are split by neighboring nuclei (scalar coupling) provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

  • Determining Stereochemistry with 2D NMR: While 1D NMR can confirm the presence of an alkyl halide functional group through characteristic chemical shifts (protons on a carbon bearing a halide are shifted downfield to 2-4.5 ppm)[19], 2D NMR experiments are required to deduce stereochemistry.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining relative stereochemistry.[20] It identifies protons that are close to each other in 3D space (typically within 5 Å), regardless of whether they are connected through bonds.[21][22] A cross-peak between two protons in a NOESY spectrum is direct evidence of their spatial proximity, allowing for the assignment of relative configurations in rigid or semi-rigid molecules.[23]

  • Sample Preparation: Dissolve ~5-10 mg of the highly purified compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The solution must be free of particulate matter.

  • Preliminary Spectra: Acquire standard 1D ¹H and ¹³C spectra, as well as a 2D COSY spectrum. These are necessary to assign the proton and carbon signals, which is a prerequisite for interpreting the NOESY data.

  • NOESY Experiment Setup:

    • Load a standard, phase-sensitive 2D NOESY pulse sequence on the spectrometer.

    • Set the spectral widths and transmitter frequencies based on the 1D ¹H spectrum.

    • Crucial Parameter: Set the "mixing time" (d8). This is the period during which the Nuclear Overhauser Effect develops. Typical values for small molecules range from 300 ms to 800 ms. A series of experiments with different mixing times may be necessary to optimize the signal.

  • Data Acquisition: The experiment time can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing and Interpretation: Process the 2D data using appropriate software. Analyze the off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of proton A and proton B indicates they are spatially close, providing the key constraints needed to build a 3D model of the relative stereochemistry.

B. Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[24]

  • Principle of Causality: A sample is introduced into the instrument, ionized, and the resulting ions are accelerated into a mass analyzer. The analyzer separates the ions based on their m/z ratio before they reach a detector.[25]

  • Primary Applications:

    • Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass of a compound with extremely high accuracy (typically <5 ppm), which allows for the unambiguous determination of its molecular formula.[26] This is critical for confirming the identity of a reaction product.

    • Reaction Monitoring: MS can be used to monitor the progress of a reaction in real-time by tracking the disappearance of reactants and the appearance of products.[27][28]

    • Fragmentation Analysis: The pattern of fragment ions produced can provide structural clues about the molecule.[24]

It is important to note that conventional MS does not provide information about stereochemistry. It can distinguish between structural isomers if they produce different fragmentation patterns, but it cannot differentiate between stereoisomers like enantiomers or diastereomers.

Part 3: Head-to-Head Comparison and Decision Making

Choosing the right analytical tool is critical for efficiency in research and development. The table below provides a direct comparison of the techniques discussed.

Data Presentation: Comparison of Analytical Techniques
FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR Spectroscopy (2D-NOESY)Mass Spectrometry (MS)
Information Obtained 3D Structure, Connectivity, Bond Lengths/Angles, Relative & Absolute Stereochemistry[3]Connectivity, Relative Stereochemistry (through spatial correlations)[20][21]Molecular Weight, Elemental Formula (HRMS), Fragmentation[24][26]
Sample State Solid (Single Crystal)[4]Solution[29]Solid, Liquid, or Gas (Vaporized in source)[30]
Sample Amount Micrograms to milligrams (for one crystal)1-20 mgNanograms to micrograms
Experiment Time Hours to days (including crystallization)Hours to overnight (for 2D)Minutes
Key Advantage Unambiguous and definitive 3D structural determination.[6]Provides detailed structural and dynamic information in a physiologically relevant state (solution).[29]Extremely high sensitivity and accuracy for molecular weight determination.[26]
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to obtain.[10][31]Provides relative, not absolute, stereochemistry. Interpretation can be complex for flexible molecules.Provides no stereochemical information.
Visualization: Technique Selection Logic

This diagram illustrates a logical workflow for characterizing a new compound from a this compound reaction.

Caption: Decision workflow for structural elucidation.

Conclusion

The structural characterization of reaction products, particularly those involving chiral centers like this compound, requires a multi-faceted analytical approach. Mass spectrometry serves as the first checkpoint, rapidly confirming the molecular weight and formula. NMR spectroscopy is the workhorse for determining the carbon-hydrogen framework and inferring relative stereochemistry in solution. However, when absolute and unambiguous proof of a molecule's three-dimensional architecture is required, single-crystal X-ray crystallography remains the undisputed gold standard. While the path to a diffraction-quality crystal can be challenging, the certainty it provides is invaluable for intellectual property, regulatory filings, and advancing structure-activity relationship studies in drug development. Emerging techniques like microcrystal-electron diffraction (MicroED) promise to bridge the gap for samples that are notoriously difficult to crystallize, further expanding the chemist's toolkit for visualizing the molecular world.[31][32]

References

  • Difference Between NMR and X-Ray Crystallography. (2020-07-22). Pediaa.com. [Link]

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A Comparative Guide to the Characterization of Impurities in Methyl 2-bromoisovalerate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the control and characterization of impurities are paramount to ensure the safety and efficacy of the final drug product. Methyl 2-bromoisovalerate is a key starting material and intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan. The inherent reactivity of this α-bromo ester, and the nature of the reactions used to synthesize it, can lead to the formation of a range of impurities that require careful monitoring and control.

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities arising from the synthesis and subsequent reactions of this compound. It delves into the mechanistic origins of these impurities, offers detailed experimental protocols for their identification and quantification, and explores alternative synthetic strategies to mitigate their formation.

The Genesis of Impurities: From Synthesis to Subsequent Reactions

The most common route to this compound involves a two-step process: the bromination of isovaleric acid to form 2-bromoisovaleric acid, followed by esterification with methanol. Each of these steps, as well as the downstream use of this compound, presents opportunities for impurity generation.

α-Bromination of Isovaleric Acid: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the classical method for the α-bromination of carboxylic acids.[1][2] It typically employs bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[3] While effective, this reaction is not without its drawbacks, leading to several potential impurities.

  • Unreacted Starting Material: Incomplete reaction can leave residual isovaleric acid in the product mixture.

  • Acyl Bromide Intermediate: The reaction proceeds through a 2-bromoisovaleryl bromide intermediate. Under certain conditions, this reactive species may persist.[2]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 2,3-dibromoisovaleric acid.

HVZ_Reaction cluster_impurities Potential Impurities Isovaleric_Acid Isovaleric Acid Acyl_Bromide 2-Bromoisovaleryl Bromide (Intermediate) Isovaleric_Acid->Acyl_Bromide Reaction Unreacted_Acid Unreacted Isovaleric Acid PBr3_Br2 Br₂, PBr₃ Alpha_Bromo_Acid 2-Bromoisovaleric Acid (Product) Acyl_Bromide->Alpha_Bromo_Acid Hydrolysis Dibromo_Acid Di-bromo Byproduct Acyl_Bromide->Dibromo_Acid Over-bromination GCMS_Workflow Sample_Prep Sample Preparation (Dissolution/Derivatization) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Column) GC_Injection->GC_Separation MS_Detection MS Detection (Ionization & Mass Analysis) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Search & Quantification) MS_Detection->Data_Analysis HPLC_Workflow Sample_Prep Sample Preparation (Dissolution) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection HPLC_Separation HPLC Separation (Chiral or RP Column) HPLC_Injection->HPLC_Separation UV_Detection UV/Vis Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) UV_Detection->Data_Analysis

Sources

A Comparative Guide to the Synthesis of Isovalerate-Containing Pharmaceutical Intermediates: A Case Study in Valepotriate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isovalerate moiety is a recurring structural motif in a variety of pharmaceutically active compounds, contributing to their lipophilicity and influencing their pharmacokinetic and pharmacodynamic profiles. The efficient and scalable synthesis of isovalerate esters is, therefore, a critical aspect of the manufacturing process for these drugs. This guide provides a comparative analysis of a traditional synthetic route for introducing the isovalerate group with a novel approach utilizing Methyl 2-bromoisovalerate, using the synthesis of a key intermediate for valepotriates as a case study. Valepotriates, such as valtrate and acevaltrate, are iridoids extracted from Valeriana species, known for their sedative and anxiolytic properties.

The Enduring Relevance of Traditional Esterification

The classical and most direct method for the synthesis of isovalerate esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of a carboxylic acid (isovaleric acid) with an alcohol.[1] Another long-standing traditional method involves the use of a more reactive acylating agent, isovaleroyl chloride, which reacts readily with alcohols, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[2][3]

Traditional Route: Acylation with Isovaleroyl Chloride

In the context of synthesizing a valepotriate intermediate, a traditional approach would involve the acylation of the hydroxyl groups of the iridoid core with isovaleroyl chloride.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Isovaleroyl Chloride: The high reactivity of the acyl chloride drives the reaction to completion, making it suitable for acylating sterically hindered or less reactive alcohols which may be present in complex natural product derivatives.[2]

  • Base (e.g., Pyridine, Triethylamine): A non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction. This prevents potential acid-catalyzed side reactions or degradation of sensitive functional groups on the iridoid scaffold.

Self-Validating System:

The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more lipophilic ester product. The final product can be purified by column chromatography and its identity and purity confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

A Novel Approach: O-Alkylation with this compound

A potential alternative to the traditional acylation methods is the use of α-halo esters as alkylating agents. In this proposed novel route, this compound is utilized to esterify the alcohol. This approach, while less common for simple ester formation, can offer advantages in specific synthetic contexts.

New Synthetic Route: O-Alkylation with this compound

This route proceeds via a nucleophilic substitution reaction where the alkoxide, generated from the iridoid alcohol, attacks the electrophilic carbon of this compound.

Reaction Scheme:

Causality Behind Experimental Choices:

  • This compound: This reagent provides an alternative electrophile for the introduction of the isovalerate moiety. The presence of the α-bromo group activates the carbonyl carbon for nucleophilic attack.

  • Base (e.g., Sodium Hydride, Potassium Carbonate): A suitable base is required to deprotonate the alcohol, forming the nucleophilic alkoxide. The choice of base depends on the pKa of the alcohol and the overall reaction conditions.

Self-Validating System:

Similar to the traditional route, reaction progress can be monitored by TLC. Purification would be achieved through column chromatography, and structural confirmation and purity assessment would be carried out using spectroscopic techniques.

Comparative Analysis: Traditional vs. Novel Route

FeatureTraditional Route (Isovaleroyl Chloride)Novel Route (this compound)
Reagent Availability & Cost Isovaleroyl chloride is commercially available but can be more expensive and is moisture-sensitive.[4][3]This compound is also commercially available. Cost comparison would be necessary for a specific scale.
Reaction Conditions Typically mild, often at or below room temperature.May require slightly elevated temperatures to facilitate the substitution reaction.
Byproducts Generates HCl, which needs to be scavenged by a base.Generates HBr, also requiring a base for neutralization.
Reaction Rate Generally fast due to the high reactivity of the acyl chloride.Potentially slower than the acyl chloride route.
Scope and Limitations Highly effective for a wide range of alcohols. The reagent is corrosive and moisture-sensitive.May be more sensitive to steric hindrance around the alcohol. The potential for elimination side reactions exists with certain substrates and bases.
Yield (Hypothetical) High yields are generally expected (e.g., >90%).Yields may be comparable but could be lower depending on the substrate and optimization.
Purity (Hypothetical) Purity is often high after standard purification.Purity would depend on the chemoselectivity of the reaction and the ease of separation from any side products.

Experimental Protocols

General Protocol for Traditional Acylation
  • To a solution of the iridoid alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add isovaleroyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Novel O-Alkylation
  • To a solution of the iridoid alcohol (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Pathways

Traditional Acylation Workflow

Traditional_Acylation Iridoid_OH Iridoid Alcohol Reaction Acylation in DCM Iridoid_OH->Reaction Isovaleroyl_Cl Isovaleroyl Chloride Isovaleroyl_Cl->Reaction Base Pyridine Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Isovalerate Ester Purification->Product Novel_Alkylation Iridoid_OH Iridoid Alcohol Reaction O-Alkylation in DMF Iridoid_OH->Reaction Methyl_Bromo This compound Methyl_Bromo->Reaction Base Sodium Hydride Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Isovalerate Ester Purification->Product

Caption: Novel O-alkylation workflow using this compound.

Conclusion and Future Perspectives

Both the traditional acylation with isovaleroyl chloride and the proposed novel O-alkylation with this compound present viable pathways for the synthesis of isovalerate esters in pharmaceutical intermediates. The traditional route is well-established, generally high-yielding, and rapid. The novel route, while potentially slower and more sensitive to steric factors, offers an alternative that may be advantageous in specific scenarios, such as when the starting alcohol is particularly sensitive to the conditions of acylation or when exploring different reactivity profiles for library synthesis.

Further experimental validation is required to directly compare the yields, purity, and scalability of these two routes for a specific valepotriate intermediate. Such studies would provide valuable data for process chemists and drug development professionals to make informed decisions on the most efficient and cost-effective synthetic strategy. The exploration of alternative, greener esterification methods, such as enzyme-catalyzed reactions, also warrants consideration for future process development. [5]

References

  • Suerbaev, K. A., Zhaksylykova, G. Z., & Appazov, N. O. (2013). Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. Journal of Petroleum & Environmental Biotechnology, 4(6).
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  • Concise synthesis of 5,6-dihydrovaltrate leading to enhanced Rev-export inhibitory congener. (2010). PubMed.
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  • Methyl isovalerate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]

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A Comparative Guide to Base Selection for the Alkylation of Methyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The alkylation of α-halo carbonyl compounds is a cornerstone transformation in organic synthesis, enabling the construction of complex carbon skeletons essential for pharmaceuticals and natural products. Methyl 2-bromoisovalerate is a valuable building block, and the introduction of an alkyl group at its α-position via nucleophilic substitution is a key strategic step. The success of this reaction hinges critically on the choice of base used to generate the reactive enolate intermediate. An ideal base must be strong enough to deprotonate the α-carbon quantitatively without promoting undesirable side reactions such as elimination, self-condensation, or reacting with the alkylating agent.[1]

This guide provides a comparative analysis of several common bases for the alkylation of this compound. We will explore the mechanistic nuances, practical considerations, and relative performance of strong, non-nucleophilic amide bases like Lithium Diisopropylamide (LDA) and Potassium Hexamethyldisilazide (KHMDS), the inorganic hydride base Sodium Hydride (NaH), and the non-nucleophilic organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific synthetic challenges.

The Underlying Mechanism: Enolate Formation and SN2 Alkylation

The alkylation proceeds via a two-step mechanism. First, a strong base abstracts the acidic α-proton from this compound to form a nucleophilic enolate. This enolate is then subjected to an SN2 reaction with a suitable electrophile, typically a primary or methyl alkyl halide, to form the new carbon-carbon bond.[2]

The choice of base is paramount as it dictates the rate and completeness of enolate formation. Strong bases with pKa values significantly higher than that of the ester's α-proton (typically ~25) are required for irreversible and quantitative conversion to the enolate, which minimizes competing reactions.[1]

Alkylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Ester This compound Enolate Ester Enolate Ester->Enolate B: Base Base (B:) AlkylHalide Alkyl Halide (R-X) Product Alkylated Product Enolate2->Product R-X Experimental_Workflow Setup 1. Assemble Flame-Dried Glassware under N₂ Reagents 2. Add Anhydrous Solvent & Cool (e.g., -78°C) Setup->Reagents Substrate 3. Add Methyl 2-bromoisovalerate Reagents->Substrate Base 4. Add Base (e.g., LDA) & Stir to Form Enolate Substrate->Base AlkylatingAgent 5. Add Alkyl Halide & React Base->AlkylatingAgent Quench 6. Quench Reaction (e.g., aq. NH₄Cl) AlkylatingAgent->Quench Workup 7. Aqueous Workup & Extraction Quench->Workup Purify 8. Dry, Concentrate, & Purify (Chromatography) Workup->Purify Product Final Alkylated Product Purify->Product

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions with Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Challenge of a Versatile Building Block

Methyl 2-bromoisovalerate is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its stereocenter at the α-carbon means that controlling and, critically, quantifying the stereochemical outcome of its reactions is paramount. The success of an asymmetric synthesis is measured by its ability to produce one enantiomer in excess of the other, a value we quantify as enantiomeric excess (ee).[2] An accurate and reliable method for determining ee is therefore not just a matter of analytical chemistry; it is the cornerstone upon which asymmetric reaction optimization is built.[3]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound and its reaction products. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind method selection and optimization. Our focus is on providing you with the field-proven insights necessary to choose the most appropriate technique for your specific research and development needs, ensuring data integrity and accelerating your project timelines.

Core Principles of Enantiomeric Differentiation

Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, polarity, spectroscopic signatures) in an achiral environment. This fundamental identity is the central challenge in their analysis.[4] To determine enantiomeric excess, we must introduce a chiral entity—a "chiral selector"—that interacts differently with each enantiomer, thereby breaking this symmetry. This interaction creates transient or stable diastereomeric complexes, which, unlike enantiomers, have distinct physical properties and can be differentiated.[5] The primary analytical methods—chromatography and NMR spectroscopy—are sophisticated applications of this principle.

Comparative Analysis of Key Methodologies

We will now compare the three most prevalent techniques for ee determination: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the direct separation of volatile enantiomers.[6] Given that this compound is a relatively volatile ester, GC represents a highly effective and direct method for its analysis.

Principle of Operation: The separation occurs in a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[7] As the enantiomeric mixture passes through the column, the analytes form transient, diastereomeric inclusion complexes with the chiral cyclodextrin. The differing stability of these complexes for the (R)- and (S)-enantiomers leads to different retention times, allowing for their separation and quantification.[7]

Advantages:

  • High Resolution: Capillary GC columns offer exceptional resolving power, often achieving baseline separation of enantiomers.

  • Speed and High Throughput: Typical run times are short, making GC ideal for screening large numbers of reaction conditions.

  • Direct Analysis: No derivatization of the analyte is required, simplifying sample preparation and avoiding potential sources of error.[3]

  • High Sensitivity: Flame Ionization Detectors (FID) provide excellent sensitivity for organic analytes.

Limitations & Challenges:

  • Analyte Volatility: The analyte must be volatile and thermally stable under GC conditions. While suitable for the starting material, reaction products may require derivatization if they are less volatile.[3]

  • Empirical Method Development: Selection of the optimal chiral stationary phase can be an empirical process, often requiring screening of several different cyclodextrin-based columns.[8]

  • No Absolute Configuration: GC provides the ratio of enantiomers but does not inherently identify which peak corresponds to the (R)- or (S)-enantiomer without an authentic, enantiopure standard for comparison.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantioseparation in the pharmaceutical industry.[10] It can be applied directly or indirectly to a vast range of compounds.

Principle of Operation:

  • Direct Method: Similar to chiral GC, the enantiomers are separated on a chiral stationary phase (CSP). For α-bromoesters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[11] The separation mechanism involves a combination of interactions (hydrogen bonding, π-π stacking, dipole-dipole) between the analyte and the chiral polymer, leading to differential retention.

  • Indirect Method: This approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] These diastereomers can then be readily separated on a standard, achiral HPLC column (e.g., C18). For a carboxylic acid product derived from this compound, a chiral amine could serve as a CDA.

Advantages:

  • Broad Applicability: HPLC is not limited by analyte volatility or thermal stability, making it suitable for a wider range of reaction products than GC.

  • Versatility of CSPs: A vast library of chiral stationary phases is commercially available, increasing the probability of finding a suitable separation method.

  • Preparative Scale: The technique can be scaled up to isolate gram quantities of pure enantiomers.

Limitations & Challenges:

  • Weak Chromophore: this compound lacks a strong UV chromophore, which can lead to poor sensitivity with standard UV detectors. This is a significant practical challenge. The indirect method can overcome this by using a CDA that contains a strong chromophore.[8]

  • Complex Method Development: Finding the optimal mobile phase and CSP combination can be time-consuming and solvent-intensive.[10]

  • Indirect Method Pitfalls: The derivatization reaction in the indirect method must proceed to 100% completion for both enantiomers without any kinetic resolution, otherwise, the measured ee will be inaccurate.

Chiral NMR Spectroscopy

NMR spectroscopy offers a fundamentally different, non-separative approach. It relies on creating a diastereomeric environment directly in the NMR tube, which makes the enantiomers magnetically non-equivalent and thus distinguishable.[12]

Principle of Operation: An enantiomerically pure chiral solvating agent (CSA) is added to the NMR sample of the chiral analyte.[13] The CSA forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer of the analyte.[14] These complexes exist in a fast exchange equilibrium. Because the two diastereomeric complexes have different geometries, protons in the (R)-analyte experience a different average magnetic environment than the corresponding protons in the (S)-analyte. This results in the splitting of one or more NMR signals into two distinct peaks, whose integration ratio directly corresponds to the enantiomeric ratio.[13][15]

Advantages:

  • Non-Destructive: The sample can be fully recovered after analysis.

  • Rapid Analysis: No chromatographic separation is required; the analysis time is simply the time it takes to acquire an NMR spectrum (typically a few minutes).[16]

  • Direct Observation: Provides a direct measure of the enantiomeric ratio in the solution without the need for physical separation.

  • Structural Information: The NMR spectrum simultaneously provides structural confirmation of the analyte.

Limitations & Challenges:

  • Lower Sensitivity: NMR is inherently less sensitive than chromatographic methods, requiring more sample (typically >1 mg).

  • Signal Overlap: The chemical shift difference (ΔΔδ) between the signals for the two enantiomers can be small, leading to peak overlap that complicates accurate integration, especially at very high or very low ee values.

  • Cost and Selection of Agent: Chiral solvating agents can be expensive, and finding an effective one for a specific analyte may require screening. The ester carbonyl in this compound is a key potential binding site for interaction with a CSA.[17]

Quantitative Data Summary

The choice of method often involves a trade-off between speed, accuracy, and development effort. The table below summarizes the key performance characteristics of each technique.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Physical SeparationPhysical Separation (Direct/Indirect)In-situ Differentiation
Accuracy & Precision Excellent (typically <1% error)Excellent (typically <1% error)Good to Excellent (can be <2% error)
Sensitivity High (ng-pg range)Moderate to High (μg-ng range)Low (mg range)
Sample Throughput HighModerateHigh
Method Dev. Effort ModerateModerate to HighLow to Moderate
Sample Recovery DestructiveDestructive (analytical scale)Non-destructive
Cost (Instrument) ModerateHighVery High
Cost (Consumables) LowHigh (solvents, columns)Moderate (chiral agents, solvents)

Experimental Protocols & Workflows

To provide a practical context, we present standardized protocols for each methodology. These are intended as robust starting points for method development.

Visualization of Analytical Workflows

The following diagram illustrates the general workflow for determining enantiomeric excess, highlighting the distinct paths for each major analytical technique.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Processing cluster_3 Result Reaction Reaction Mixture (containing this compound) Workup Aqueous Workup & Solvent Removal Reaction->Workup GC Chiral GC Analysis Workup->GC Direct Injection HPLC Chiral HPLC Analysis Workup->HPLC Direct Method Deriv Derivatization (if required for HPLC) Workup->Deriv AddCSA Add Chiral Solvating Agent (CSA) Workup->AddCSA ProcessGC Integrate Peak Areas of Enantiomers GC->ProcessGC ProcessHPLC Integrate Peak Areas of Enantiomers/Diastereomers HPLC->ProcessHPLC NMR Chiral NMR Analysis ProcessNMR Integrate Signal Areas of Differentiated Protons NMR->ProcessNMR Result Calculate Enantiomeric Excess (% ee) ProcessGC->Result ProcessHPLC->Result ProcessNMR->Result Deriv->HPLC Indirect Method AddCSA->NMR

Caption: General workflow for ee determination.

Protocol 1: Chiral GC Analysis of this compound

This protocol is designed for the direct analysis of the title compound.

  • Sample Preparation:

    • Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or hexane) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Chiral Column: Rt-βDEXse or similar β-cyclodextrin-based column (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

    • Injector: 250 °C, Split ratio 50:1, Injection volume 1 µL.

    • Detector (FID): 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C, and hold for 5 minutes. Causality: A slow temperature ramp is critical for maximizing the thermodynamic differences in interaction between the enantiomers and the CSP, thereby improving resolution.

  • System Suitability:

    • Inject a prepared sample of racemic this compound.

    • Confirm the resolution (Rs) between the two enantiomer peaks is > 1.5. If not, optimize the temperature program.

  • Analysis and Calculation:

    • Inject the sample from step 1.

    • Integrate the peak areas for the two separated enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Protocol 2: Indirect Chiral HPLC Analysis via Derivatization

This protocol is suitable for a reaction product where the ester has been hydrolyzed to the corresponding 2-bromoisovaleric acid, which lacks a strong chromophore.

  • Derivatization to form Diastereomers:

    • To ~2 mg of the isolated carboxylic acid product in a vial, add 500 µL of dichloromethane.

    • Add 1.2 equivalents of a coupling agent (e.g., HBTU) and 2.5 equivalents of a base (e.g., DIPEA).

    • Add 1.1 equivalents of an enantiopure chiral amine with a strong chromophore, such as (R)-1-(1-Naphthyl)ethylamine.

    • Stir at room temperature for 2 hours. Trustworthiness: It is crucial to confirm via a pilot study (e.g., TLC or achiral HPLC) that the reaction proceeds to completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.

  • Sample Preparation:

    • Quench the reaction with 500 µL of water.

    • Extract the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent.

    • Re-dissolve the residue in the HPLC mobile phase to a concentration of ~0.5 mg/mL and filter.

  • Instrumentation & Conditions:

    • HPLC System: Waters Alliance or equivalent, equipped with a UV/Vis or PDA detector.

    • Column: Standard achiral C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the absorbance maximum of the chromophore (e.g., 280 nm for a naphthyl group).

  • Analysis and Calculation:

    • Inject the derivatized sample.

    • Integrate the peak areas for the two separated diastereomers (Area_D1 and Area_D2).

    • Calculate the enantiomeric excess using the formula: % ee = |(Area_D1 - Area_D2) / (Area_D1 + Area_D2)| * 100

Protocol 3: Chiral NMR Analysis using a Chiral Solvating Agent (CSA)

This protocol provides a rapid, non-destructive estimation of ee.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the purified analyte into an NMR tube.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the analyte alone. Identify a clean, well-resolved proton signal, ideally the methine proton (CH-Br) or the methyl ester protons (OCH₃), for monitoring.

  • Addition of CSA:

    • To the same NMR tube, add an enantiopure Chiral Solvating Agent. (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a good starting candidate for esters.

    • Add the CSA in portions (e.g., 0.25, 0.5, 1.0, and 1.5 molar equivalents relative to the analyte), acquiring a ¹H NMR spectrum after each addition. Causality: The optimal CSA-to-analyte ratio is crucial. Too little CSA results in minimal splitting, while too much can cause line broadening and complicate the spectrum. Titration allows for empirical determination of the ideal ratio.

  • Analysis and Calculation:

    • Identify the spectrum with the best separation of the monitored signal into two peaks.

    • Carefully integrate the two resolved signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Method Selection Guide

Choosing the right technique depends on your specific experimental constraints and objectives. This decision tree provides a logical path to selecting the most appropriate method.

G Start Start: Need to determine ee for This compound reaction q1 Is the analyte volatile & thermally stable? Start->q1 q2 Is sample recovery required? q1->q2 No q3 Is high throughput for many samples a priority? q1->q3 Yes q4 Does the analyte have a strong UV chromophore? q2->q4 No nmr RECOMMEND: Chiral NMR with CSA q2->nmr Yes q3->q2 No gc RECOMMEND: Chiral GC q3->gc Yes hplc_direct RECOMMEND: Direct Chiral HPLC q4->hplc_direct Yes hplc_indirect RECOMMEND: Indirect Chiral HPLC (with derivatization) q4->hplc_indirect No

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 2-bromoisovalerate Against Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Alkylating Agent Selection in Synthesis

Alkylating agents are foundational tools in the arsenal of the synthetic chemist, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are the bedrock of modern pharmaceuticals and advanced materials.[1] These electrophilic compounds introduce alkyl groups into nucleophilic molecules, a process central to constructing complex molecular architectures.[2] However, not all alkylating agents are created equal. Their reactivity, selectivity, and propensity for side reactions are dictated by their structure.[2] The choice of alkylating agent can therefore be the difference between an efficient, high-yield synthesis and a complex, low-yielding process plagued by impurities.

This guide provides an in-depth technical comparison of Methyl 2-bromoisovalerate, a secondary α-bromoester, against representative primary and tertiary alkylating agents. We will delve into the mechanistic underpinnings of their reactivity, provide a framework for their comparative evaluation, and equip you with detailed experimental protocols to benchmark their performance in your own laboratory settings. Our focus is to move beyond mere procedural descriptions to an understanding of the causality behind experimental choices, empowering you to make informed decisions in your research and development endeavors.

Profiling the Contenders: A Structural and Mechanistic Overview

The reactivity of an alkyl halide is fundamentally tied to the substitution of the carbon atom bearing the halogen.[3] This structural feature determines its preferred nucleophilic substitution pathway: the concerted, bimolecular (SN2) mechanism or the stepwise, unimolecular (SN1) mechanism.[4][5]

1. This compound (A Secondary Alkyl Halide)

  • Structure: As a secondary (2°) alkyl halide, the bromine atom is attached to a carbon that is bonded to two other carbon atoms. The presence of the adjacent isopropyl group introduces significant steric bulk around the reaction center.

  • Predicted Reactivity: Secondary alkyl halides like this compound exist at a mechanistic crossroads.[5] They can undergo both SN1 and SN2 reactions. The bulky isopropyl group, however, creates considerable steric hindrance, which is known to significantly slow down SN2 reactions by impeding the required backside attack of the nucleophile.[6][7][8] This steric strain makes an SN1 pathway, involving the formation of a secondary carbocation, more competitive, especially with weak nucleophiles and in polar protic solvents.[3]

2. Ethyl Bromoacetate (A Primary Alkyl Halide)

  • Structure: As a primary (1°) alkyl halide, the bromine is attached to a carbon bonded to only one other carbon. This structure presents minimal steric hindrance.[6]

  • Predicted Reactivity: Primary alkyl halides almost exclusively react via the SN2 mechanism due to the low steric hindrance and the high instability of a primary carbocation.[9] The reaction rate is highly dependent on the concentration and strength of the nucleophile.[10]

3. tert-Butyl Bromide (A Tertiary Alkyl Halide)

  • Structure: A tertiary (3°) alkyl halide, the bromine is on a carbon bonded to three other carbons. This creates a highly crowded and sterically hindered environment.[6]

  • Predicted Reactivity: The extreme steric hindrance makes the SN2 pathway impossible.[8] However, the three alkyl groups are effective at stabilizing a positive charge, making the formation of a tertiary carbocation relatively favorable. Consequently, tertiary alkyl halides react exclusively through the SN1 mechanism.[9] The rate of reaction is independent of the nucleophile's concentration.[11]

Visualizing the Mechanistic Divide: SN1 vs. SN2 Pathways

The choice between these two pathways is the single most important factor determining an alkylating agent's behavior.

SN2_Pathway sub Alkyl Halide + Nucleophile ts Transition State [Nu---C---X]‡ sub->ts Concerted Step (Backside Attack) prod Substitution Product (Inversion of Configuration) ts->prod

The SN2 reaction: a single-step, concerted process.

SN1_Pathway sub Alkyl Halide carbocation Planar Carbocation Intermediate (R₃C⁺) sub->carbocation Step 1: Slow, Rate-Determining (Leaving Group Departs) prod Substitution Product (Racemic Mixture) carbocation->prod Step 2: Fast (Nucleophile Attacks)

The SN1 reaction: a two-step process via a carbocation.

Comparative Performance Analysis

The structural differences outlined above lead to a predictable hierarchy in reactivity, which is crucial for selecting the right agent for a given transformation.

FeatureEthyl Bromoacetate (Primary)This compound (Secondary)tert-Butyl Bromide (Tertiary)
Primary Mechanism SN2SN2 / SN1 CompetitionSN1
Steric Hindrance Low[6]High[6]Very High[6]
Relative SN2 Rate Fast[9]Slow[9]Negligible[9]
Relative SN1 Rate Negligible[9]Moderate[9]Fast[9]
Dependence on [Nu] High (Second Order Kinetics)[10]Varies (Mixed Kinetics Possible)None (First Order Kinetics)[11]
Stereochemistry Inversion of Configuration[12]Inversion (SN2) or Racemization (SN1)Racemization
Key Applications General purpose alkylation, synthesis of α-substituted esters.Precursor for sterically demanding structures, e.g., in Valsartan synthesis.[13][14]Introduction of tert-butyl group, situations requiring a carbocation intermediate.

Field-Proven Insights:

  • For rapid and clean substitutions with strong nucleophiles where stereochemical inversion is desired, a primary alkyl halide like Ethyl Bromoacetate is the superior choice. Its low steric hindrance ensures a fast SN2 reaction.[9]

  • This compound occupies a more specialized niche. Its high steric hindrance makes it a slower SN2 reactant. This can be advantageous when selectivity is required in the presence of more reactive primary halides. Its tendency to also undergo SN1 reactions makes solvent and nucleophile choice critical to controlling the reaction outcome.[5] This unique reactivity profile is exploited in the synthesis of complex pharmaceuticals like Valsartan, where it is used to alkylate an L-valine derivative.[15][16]

  • tert-Butyl Bromide is the agent of choice when an SN1 pathway is desired. It is ideal for reactions with weak nucleophiles (e.g., solvolysis) and where a racemic product is acceptable.[3]

Key Experimental Protocols for Benchmarking

To objectively compare these agents, a standardized set of experiments is required. The following protocols are designed to provide quantitative data on reaction rates and product distribution, forming a self-validating system for your internal benchmarking.

Protocol 1: Comparative Reaction Kinetics via HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the alkylating agent over time, allowing for the determination of reaction rate constants.

Objective: To determine the second-order rate constant (k) for the reaction of each alkylating agent with a model nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., acetonitrile) to favor SN2 conditions.

Workflow for Kinetic Analysis by HPLC.

Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of this compound, Ethyl Bromoacetate, and tert-Butyl Bromide in acetonitrile.

    • Prepare a 1.0 M stock solution of sodium azide in acetonitrile. Causality: A large excess of the nucleophile is used to ensure pseudo-first-order kinetics with respect to the alkyl halide, simplifying data analysis.[17]

  • Reaction Setup:

    • For each alkylating agent, place 9.0 mL of the 1.0 M sodium azide solution into a thermostatted reaction vessel at 25°C.

    • Allow the solution to equilibrate to the target temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 1.0 mL of the 0.1 M alkyl halide solution to the nucleophile solution, starting a timer immediately. The final concentration of the alkyl halide will be 0.01 M and the nucleophile 0.9 M.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of a suitable solvent (e.g., a mixture of acetonitrile and water) and an internal standard. Causality: Quenching stops the reaction, ensuring the measured concentration reflects the reaction time accurately.

  • HPLC Analysis:

    • Inject the quenched samples into an HPLC equipped with a C18 column and a UV detector.

    • Develop a gradient elution method to separate the alkyl halide from the product and internal standard.

    • Monitor the disappearance of the alkyl halide peak.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining alkyl halide using the peak area relative to the internal standard.

    • Plot ln([Alkyl Halide]) versus time. For a pseudo-first-order reaction, this should yield a straight line.[18]

    • The pseudo-first-order rate constant (k') is the negative of the slope.

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the nucleophile (0.9 M).[11]

Protocol 2: Product Distribution and Selectivity by GC-MS

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products of the alkylation reaction, which is particularly useful for assessing side reactions like elimination.

Objective: To determine the ratio of substitution to elimination products for each alkylating agent when reacted with a sterically hindered, strong base/nucleophile (e.g., potassium tert-butoxide).

Methodology:

  • Reaction Setup:

    • In separate reaction vessels, dissolve 1 mmol of each alkylating agent in 10 mL of THF.

    • Add 1.1 mmol of potassium tert-butoxide to each vessel and stir at a controlled temperature (e.g., 50°C) for a set period (e.g., 4 hours). Causality: A strong, hindered base is chosen to promote the competing E2 elimination pathway, allowing for a clear comparison of the agents' propensities for substitution vs. elimination.[19]

  • Workup:

    • Quench the reactions by adding 10 mL of water.

    • Extract the organic products with 2 x 15 mL of diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure.

  • GC-MS Analysis:

    • Prepare a dilute solution of the crude product mixture in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program that effectively separates the starting material, substitution product, and elimination product(s).

  • Data Interpretation:

    • Identify the peaks corresponding to the substitution and elimination products based on their mass spectra.[20]

    • Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram.[21] The ratio of these areas provides a direct measure of the reaction's selectivity.

Safety and Handling of α-Bromoesters

Alkylating agents, by their nature, are reactive and potentially hazardous compounds that can alkylate biological nucleophiles.[22] α-Bromoesters like this compound and Ethyl Bromoacetate are lachrymators and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.[23] Avoid inhalation of vapors and contact with skin and eyes. All chemical waste should be disposed of in accordance with local regulations.[23]

Conclusion: Selecting the Right Tool for the Job

The benchmarking of alkylating agents is not a mere academic exercise; it is a critical component of efficient and rational synthetic design. This guide has established a clear framework for comparing this compound to its primary and tertiary counterparts.

  • Primary alkyl halides like Ethyl Bromoacetate are the workhorses for SN2 reactions, offering speed and predictability.

  • Tertiary alkyl halides like tert-Butyl Bromide are specialists for SN1 reactions, proceeding through stable carbocation intermediates.

  • This compound , as a sterically hindered secondary halide, offers a unique reactivity profile. Its slower SN2 rate can be leveraged for selectivity, while its potential to undergo SN1 reactions necessitates careful control of reaction conditions.

By understanding the mechanistic principles and employing the quantitative experimental protocols detailed herein, researchers, scientists, and drug development professionals can make data-driven decisions, optimizing their synthetic routes and accelerating the path to discovery.

References

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Sources

Analysis of reaction kinetics of Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Kinetics

I'm now starting my research phase, beginning with broad Google searches. I'm focusing on gathering information regarding the reaction kinetics of Methyl 2-bromoisovalerate. I am also investigating its common reactions, exploring alternative reactants, and looking at established analytical techniques for kinetic analysis.

Initiating Detailed Search

I'm now diving deeper into the research, performing detailed Google searches to collect information on the reaction kinetics of this compound. I am looking for its common reactions, alternative reactants, and established analytical techniques. Then, I plan to analyze the search results to identify suitable reaction types for a comparative kinetic study and appropriate alternative substrates for comparison. I'm also identifying various experimental methodologies for monitoring reaction kinetics.

Expanding Search & Planning

I'm expanding my Google searches to focus on identifying suitable reaction types and alternative substrates for a comparative study. I'm exploring methodologies, including spectroscopy, chromatography, and titration. I've designed a structure, starting with an introduction to the significance of the research. I'm then detailing experimental protocols, creating tables with data, and generating diagrams. Finally, I plan to write the guide, integrating all elements.

Developing a Guide

I'm starting to structure a guide on this compound's reaction kinetics. My focus is a comparative approach, contrasting its behavior with other alternatives, and I intend to heavily rely on experimental data to strengthen the analysis and recommendations.

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I've significantly progressed on the guide's framework. I'm focusing on comparative kinetics for this compound, specifically tailored for researchers. Now, I'm integrating the essential components of scientific integrity and logical coherence into the guide’s structure. I'm prioritizing self-validating protocols and complete, linked references. I'm planning to use Graphviz (DOT language) to visualize important concepts.

Deepening Topic Focus

I'm now diving deep into the subject matter. My current focus is on this compound's reaction characteristics and exploring the nuances of its behavior as an alpha-bromo ester. I'm taking a close look at the impact of the isopropyl group on steric hindrance and considering the implications of the methyl ester in potential reactions. I'm aiming to pinpoint the key reaction pathways and catalysts that are most relevant to researchers in drug development. My analysis includes a methodical comparison with similar compounds to highlight the unique aspects of this compound.

Expanding Reaction Analysis

I'm now focusing on a more granular reaction analysis, specifically regarding this compound's behavior as an alpha-bromo ester. I'm exploring the nuances between Sₙ1, Sₙ2, E1, and E2 reactions, and analyzing how the isopropyl group's steric hindrance influences these pathways. Also, I'm examining the possibility of hydrolysis, including relevant catalysts. I am considering potential comparative compounds for a more comprehensive kinetics analysis.

Analyzing Data & Sources

I am now structuring my approach. The guide will directly address researchers, and I'm ensuring scientific rigor, using detailed experimental setups and self-validating data. I will include proper referencing with clickable links and use Graphviz for key visualizations, starting with the core chemical structure and reactions. My plan is to start with the target substrate and then compare it against the alternatives to explain the observed kinetics.

Refining Comparative Scope

I'm now refining the comparative scope, selecting suitable substrates for kinetic comparison. I've chosen Methyl 2-bromoacetate (primary), Methyl 2-bromo-2-methylpropionate (tertiary), and Methyl 2-chloroisovalerate. I am also planning to include methyl isovalerate, to study ester hydrolysis. I'm focusing on analytical techniques like NMR, GC, and spectrophotometry to monitor reaction progress.

Finalizing Guide Structure

I'm solidifying the final structure of the guide, emphasizing reaction pathways and the core influence of structural elements on kinetics. I am defining detailed sections for theoretical frameworks and experimental design. My focus is now on the comparison of this compound with several substrates to validate my analysis. I plan to use Graphviz diagrams to visually clarify the decision-making process for different reaction mechanisms and provide complete experimental methodologies to facilitate reproducibility.

Prioritizing Experimental Design

I'm now focusing on designing and presenting detailed experimental methodologies for the guide. These will emphasize reproducible kinetic experiments and validate comparisons between this compound and selected alternative substrates under various conditions. I will thoroughly describe the rationale behind the chosen conditions, including the effects of different solvents, nucleophiles/bases, and temperature. I will also incorporate self-validating data from NMR analysis.

Refining Guide & Methodology

I've been working on refining the guide's structure and experimental methodologies. I'm prioritizing the detailed presentation of protocols and data analysis techniques. Specifically, I'm focusing on reproducible kinetic experiments and the comparative analysis of this compound. I will show how to determine reaction rate constants using NMR data. I'm focusing on building a thorough and self-validating section. I plan to incorporate clear figures and examples.

Prioritizing Structure & Content

Focusing on Detailed Methodologies

I'm now completely immersed in the guide's practical aspects. The immediate priority is drafting detailed experimental protocols, complete with illustrative NMR data examples and precise explanations. I intend to rigorously address reproducible kinetic measurements for thoroughness. This will strengthen the guide's comparative data analysis.

Refining Guide & Methodology

I'm now integrating the detailed framework and methodologies, emphasizing scientific rigor and reproducibility. My plan is to include experimental setup descriptions and relevant citations with functional links for validation. I will also incorporate Graphviz diagrams for illustrating reaction pathways and experimental workflows, ensuring clear communication with the researchers I'm targeting. I'm focusing on providing tables for comparative analysis.

A Comparative Guide to Verifying the Absolute Configuration of Products Synthesized with Methyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. When employing chiral building blocks like Methyl 2-bromoisovalerate in asymmetric synthesis, rigorously verifying the absolute configuration of the resulting products is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Central Role of Stereochemistry in Drug Development

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, dictates how it interacts with the chiral environment of the body, such as enzymes and receptors. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and confirm the desired enantiomer is a cornerstone of modern pharmaceutical science.[1] this compound, with its chiral center at the α-carbon, serves as a valuable synthon for introducing stereochemistry into a target molecule. However, its use necessitates robust analytical methods to confirm that the desired stereochemical outcome has been achieved.

A Comparative Overview of Analytical Techniques

The determination of absolute configuration can be approached through several powerful analytical techniques. The choice of method often depends on the nature of the sample (e.g., crystalline solid vs. oil), the amount of sample available, and the instrumentation at hand. Here, we compare the most common and reliable methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (specifically the Mosher's ester method), and Vibrational Circular Dichroism (VCD).

Technique Principle Advantages Limitations Typical Sample Requirement
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[2]Provides an unambiguous and direct determination of absolute configuration.[2]Requires a high-quality single crystal, which can be difficult to obtain.[2] The presence of a "heavy" atom (like bromine) is advantageous for anomalous dispersion measurements.Micrograms to milligrams of crystalline material.
NMR (Mosher's Ester Method) Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), leading to distinguishable NMR signals for the two enantiomers.[3][4]Applicable to a wide range of compounds in solution, requires relatively small amounts of sample, and can be performed on non-crystalline materials.[3]Indirect method that relies on a conformational model. Can be labor-intensive to prepare and analyze both diastereomers.[5]1-5 mg
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7]Provides a "fingerprint" of the absolute configuration in solution, does not require crystallization or derivatization.[7] Powerful when combined with quantum chemical calculations.[8]Requires specialized instrumentation. Interpretation can be complex and often necessitates computational modeling.[8]1-10 mg
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase.[9][10]High-resolution separation, excellent for determining enantiomeric excess (ee). Can be coupled with Mass Spectrometry (MS) for identification.[11]Does not directly provide the absolute configuration without a certified reference standard of a known enantiomer.Micrograms

In-Depth Analysis and Experimental Protocols

X-Ray Crystallography: The Gold Standard

When a product synthesized from this compound can be crystallized, single-crystal X-ray diffraction is the most definitive method for assigning its absolute configuration.[2] The presence of the bromine atom from the starting material is particularly advantageous as it acts as a heavy atom, facilitating the use of anomalous dispersion to unambiguously determine the stereochemistry.

G cluster_0 Sample Preparation cluster_1 Data Collection & Analysis A Synthesized Product from This compound B Purification (e.g., Column Chromatography) A->B C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C D Mount Single Crystal C->D Select High-Quality Crystal E X-ray Diffraction Data Collection D->E F Structure Solution and Refinement E->F G Absolute Configuration Determination (Flack Parameter) F->G H Final Structure with Absolute Configuration G->H Unambiguous 3D Structure

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Interpreting the Data: The key output for determining absolute configuration is the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.

NMR Spectroscopy: The Mosher's Ester Method in Solution

For products that are oils or difficult to crystallize, the Mosher's ester method is a powerful alternative.[3] This technique involves converting the chiral molecule (typically an alcohol or amine) into a pair of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4] These diastereomers are no longer mirror images and will exhibit different chemical shifts in their ¹H NMR spectra.

Causality Behind the Method: The phenyl group of the MTPA moiety adopts a preferred conformation where it shields one side of the derivatized molecule. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the original stereocenter.[3]

Experimental Protocol: Mosher's Ester Analysis

  • Synthesis of the Analyte: As a representative example, consider the reduction of a ketone, which was synthesized using this compound, to a secondary alcohol.

  • Preparation of Mosher's Esters:

    • Divide the alcohol into two portions.

    • React one portion with (R)-(-)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.

    • React the second portion with (S)-(+)-MTPA chloride to form the (R)-MTPA ester.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for both esters, paying close attention to the protons on the substituents flanking the carbinol carbon.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Protons with a positive Δδ value are located on one side of the molecule in the conformational model, while those with a negative Δδ value are on the other.

    • Based on the established Mosher's model, assign the absolute configuration of the alcohol.

Representative Data Table (Hypothetical Example):

Protonδ (R-MTPA Ester)δ (S-MTPA Ester)Δδ (δS - δR)Inferred Position relative to Phenyl Group
H-a4.955.05+0.10Deshielded
H-b2.302.20-0.10Shielded
H-c1.251.15-0.10Shielded
H-d0.901.00+0.10Deshielded

G A Chiral Alcohol/Amine (Product from Methyl 2-bromoisovalerate reaction) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (S)-MTPA Ester B->D E (R)-MTPA Ester C->E F Acquire 1H NMR Spectra D->F E->F G Calculate Δδ = δS - δR F->G H Apply Mosher's Model G->H I Assign Absolute Configuration H->I

Caption: Logical flow for determining absolute configuration using Mosher's method.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

VCD spectroscopy is a powerful technique that measures the differential absorption of polarized light by chiral molecules in solution.[7] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. When coupled with Density Functional Theory (DFT) calculations, VCD can provide an unambiguous assignment of stereochemistry without the need for crystallization or derivatization.[8]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve the purified product in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Spectral Acquisition:

    • Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

    • Collect data for a sufficient duration to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the target molecule using molecular mechanics.

    • Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image.

    • A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.

G A Purified Chiral Product B Measure Experimental VCD and IR Spectra A->B C Computational Modeling (DFT) of one enantiomer A->C E Compare Experimental and Theoretical Spectra B->E D Calculate Theoretical VCD and IR Spectra C->D D->E F Assign Absolute Configuration E->F

Caption: Workflow for VCD analysis and absolute configuration assignment.

Comparison with Alternative Chiral Building Blocks

While this compound is a versatile chiral building block, other reagents can be employed to achieve similar synthetic transformations. The choice of building block can influence reaction conditions, yields, and diastereoselectivity.

Chiral Building Block Typical Application Advantages Considerations
This compound Alkylation of enolates, synthesis of α-amino acids.Commercially available, bromine atom allows for further functionalization.Potential for racemization under harsh basic conditions.
Evans' Auxiliaries (Chiral Oxazolidinones) Diastereoselective alkylation, aldol reactions, and acylations.[12]High diastereoselectivity, well-established and predictable outcomes.Requires attachment and subsequent cleavage of the auxiliary, adding steps to the synthesis.
Chiral Sulfinimines Asymmetric synthesis of amines.Good stereocontrol, the sulfinyl group is easily removed.May require specific reaction conditions for high yields.
(S)- or (R)-2-Methylpyrrolidine Chiral auxiliary and organocatalyst for aldol and Michael reactions.Can be used catalytically, atom-economical.May offer lower diastereoselectivity compared to stoichiometric auxiliaries in some cases.

Conclusion

The verification of absolute configuration for products synthesized using this compound is a critical step in ensuring the stereochemical integrity of the final molecule. This guide has provided a comparative overview of the three primary techniques for this purpose: X-ray crystallography, NMR spectroscopy via the Mosher's ester method, and Vibrational Circular Dichroism. Each method offers distinct advantages and is suited to different sample types and experimental constraints. By understanding the principles and workflows of these techniques, researchers can confidently and accurately determine the absolute configuration of their synthesized compounds, a crucial aspect of advancing drug discovery and development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and laboratory safety. Methyl 2-bromoisovalerate, a valuable reagent in organic synthesis, demands meticulous handling from acquisition to disposal. Its classification as a halogenated organic compound places it in a specific category of hazardous waste that requires a clear, technically grounded disposal protocol.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance with environmental regulations, and build a culture of safety that extends beyond the product itself.

Note: The primary data available in safety literature often refers to the closely related compound, Ethyl 2-bromoisovalerate (CAS No. 609-12-1). As the disposal principles for these homologous esters are functionally identical due to their shared brominated organic nature, the safety and handling data for the ethyl ester is used as a reliable proxy throughout this guide.

Hazard Profile and Core Disposal Principles

Understanding the inherent hazards of this compound is fundamental to appreciating the causality behind its disposal requirements. Its chemical properties necessitate a specific waste management approach.

Hazard CategoryDescriptionRationale and Impact on Disposal
Health Hazards Causes skin irritation and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1] The toxicological properties are not fully investigated.[2]Direct contact with waste must be avoided through rigorous use of Personal Protective Equipment (PPE). Vapors must be controlled by handling waste within a chemical fume hood.
Physical Hazards Combustible Liquid.[2][3][4][5]Waste containers must be stored away from all sources of ignition, such as heat, sparks, and open flames.[2][3][6]
Environmental Hazards As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Thermal decomposition can release toxic hydrogen bromide gas.[2][5][7]Never dispose of this chemical down the drain.[6][8][9] The only acceptable disposal method is via a licensed hazardous waste management facility, typically through high-temperature incineration.[10][11]

The Core Principle: Mandatory Segregation

The single most critical step in this process is the strict segregation of halogenated organic waste. This compound waste must be collected in a dedicated "Halogenated Organic Waste" container, separate from non-halogenated organic waste.[6][8][10][12]

Causality: Halogenated compounds require specific high-temperature incineration conditions to ensure complete destruction and to scrub acidic gases (like Hydrogen Bromide) from the exhaust.[13] Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal, as the entire volume must then be treated as more hazardous halogenated waste.[12]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling any container of this compound, whether pure product or waste, the following PPE is mandatory. This follows the hierarchy of controls, where PPE serves as the final, critical barrier between the researcher and the hazard.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required.[3][6] For larger volumes or when splashing is a significant risk, a full face shield should be worn over safety glasses.[14][15]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6][11] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat, fully buttoned, is required to protect against incidental contact.[6][11]

  • Respiratory Protection: All handling of open containers of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][8][9]

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Standard Operating Procedure: Waste Collection & Accumulation

This protocol ensures that waste is collected safely at the point of generation, minimizing risk and ensuring regulatory compliance.

Step 1: Container Selection

  • Select a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[9]

  • Causality: Do not use metal containers. Halogenated solvents can degrade over time to produce acidic byproducts (e.g., HBr), which can corrode metal, leading to container failure.[9]

Step 2: Proper Labeling

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[12]

  • Clearly write the full chemical name, "this compound," and list any other components in the waste mixture with their approximate percentages.[10] An accurate composition is required for proper disposal profiling.

Step 3: Waste Accumulation

  • Keep the waste container tightly sealed at all times except when actively adding waste.[8][12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Add waste to the container inside a chemical fume hood to control vapor exposure.

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • This area must be well-ventilated, away from ignition sources, and segregated from incompatible chemicals like strong oxidizing agents, acids, and bases.[3][9][16] Use secondary containment (such as a plastic tub) to contain any potential leaks.[9]

Step 5: Request for Disposal

  • Do not overfill the container; leave at least 10% of the volume as headspace.

  • Once the container is full or you have finished the project, submit a chemical waste collection request to your EHS department according to institutional procedures.

Emergency Protocol: Spill Management

Accidents can happen. A prepared and rapid response is critical to mitigating the risk from a spill.

Immediate Actions:

  • ALERT: Immediately notify all personnel in the immediate vicinity.[17][18]

  • ASSESS: Quickly determine the extent of the spill. The response protocol depends entirely on the size and risk.

  • EVACUATE: For large spills (>1 gallon), spills in poorly ventilated areas, or any spill you are not trained or equipped to handle, evacuate the area immediately, close the doors, and contact your institution's EHS department or emergency services.[8][14][17]

Caption: Decision workflow for responding to a chemical spill.

Protocol for Small, Manageable Spills:

This procedure should only be performed by trained personnel equipped with a chemical spill kit.

Step 1: Control and Prepare

  • Ensure all sources of ignition are turned off.[14]

  • Don the full complement of PPE as described in Section 2.[14][19]

Step 2: Contain the Spill

  • Prevent the spill from spreading by creating a dike around the perimeter with an inert, non-combustible absorbent material like vermiculite, sand, or chemical absorbent pads.[11][17][19] Work from the outside of the spill inward.[14][17]

Step 3: Absorb the Liquid

  • Gently apply additional absorbent material over the entire spill until all the liquid has been absorbed.[19]

Step 4: Collect the Waste

  • Using non-sparking tools (e.g., plastic dustpan and brush), carefully scoop the absorbed material into a heavy-duty plastic bag or a designated solid waste container.[14][19]

Step 5: Decontaminate the Area

  • Wipe the spill area with a cloth or paper towels soaked in a mild soap and water solution.[19][20]

  • Place all cleaning materials, including contaminated gloves, into the waste bag.

Step 6: Package and Label for Disposal

  • Seal the waste bag or container.

  • Attach a "Hazardous Waste" label, clearly identifying the contents as "Spill Debris containing this compound."

  • Request a hazardous waste pickup from your EHS department.

Step 7: Final Steps

  • Thoroughly wash your hands and any affected skin.

  • Report the incident to your laboratory supervisor.

  • Restock the spill kit immediately.[19]

The Final Disposal Pathway: From Lab to Destruction

The journey of your hazardous waste container does not end at the laboratory door. It enters a regulated "cradle-to-grave" management system overseen by agencies like the Environmental Protection Agency (EPA) in the United States.[21]

  • EHS Collection: Your institution's trained EHS professionals collect the properly labeled and sealed container from your lab's SAA.

  • Consolidation: The waste is transported to a central accumulation facility on-site, where it is inventoried and prepared for shipment.

  • Transportation: A licensed hazardous waste transporter ships the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: As a halogenated organic compound, the ultimate and most environmentally sound disposal method is high-temperature incineration.[10][11] This process uses extreme heat to break the chemical bonds, completely destroying the compound and converting it primarily to carbon dioxide, water, and hydrogen bromide (HBr). The HBr is then removed from the exhaust gas using industrial scrubbers, preventing its release into the atmosphere.

By diligently following the procedures outlined in this guide, from initial segregation to final pickup, you are playing a vital role in this critical safety and environmental protection chain. You ensure that this compound can be used to advance science without compromising the safety of your colleagues or the health of our environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-bromoisovalerate and its close analog, Ethyl 2-bromoisovalerate (CAS No. 609-12-1), are valuable reagents in organic synthesis, often employed as alkylating agents in the development of pharmaceutical intermediates.[1] However, their utility is matched by significant health and safety hazards. As α-bromo esters, they are reactive compounds that demand a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety that protects researchers and ensures experimental integrity.

Part 1: The Foundational Rationale - A Hazard-Based PPE Strategy

Understanding why specific PPE is required is the cornerstone of a robust safety culture. The hazards of this compound dictate the necessary layers of protection. The primary risks are associated with its corrosivity, potential for respiratory irritation, and combustibility.

  • Skin and Eye Corrosivity: The most immediate and severe hazard is the chemical's ability to cause severe skin burns and serious eye damage.[1][2][3] The α-bromo group makes the compound reactive, capable of alkylating biological macromolecules, leading to rapid tissue damage upon contact.

  • Respiratory Irritation: Vapors of halogenated esters can be irritating to the respiratory system.[4][5] While normal use in a well-ventilated area minimizes this risk, the potential for inhalation exposure, especially during spills or when heating, must be controlled.

  • Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[2][6][7][8] This influences not only handling procedures but also the selection of appropriate lab coats and emergency response equipment.

  • Ingestion Toxicity: It is considered harmful if swallowed.[1][9] While direct ingestion is unlikely in a laboratory setting, it can occur through cross-contamination from hands to mouth, underscoring the importance of proper glove removal and hand hygiene.[10]

  • Hazardous Decomposition: In the event of a fire or exposure to high temperatures, it can decompose to release highly toxic and irritating vapors, including hydrogen bromide, carbon monoxide, and carbon dioxide.[11][12]

Part 2: The Core Protocol - Multi-Layered PPE for Comprehensive Protection

A multi-layered approach to PPE is essential. Each component protects a specific area of the body and mitigates a defined set of risks. All PPE should be inspected for damage before each use.[13]

Eye and Face Protection: The Non-Negotiable First Line of Defense

Due to the severe risk of eye damage, robust eye protection is mandatory at all times.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards (in the U.S.) or equivalent regional standards (e.g., European Standard EN166) are required whenever handling the chemical in any quantity.[5][7][11][14] These provide a 360-degree seal around the eyes, protecting from splashes, mists, and vapors.

  • Enhanced Protection: A full-face shield must be worn over chemical splash goggles when there is a heightened risk of splashing.[14][15] This includes:

    • Handling quantities greater than 50 mL.

    • Transferring the liquid under pressure or vacuum.

    • During highly exothermic reactions.

Skin and Body Protection: An Impermeable Barrier

Direct contact is a primary exposure route leading to severe burns.[1][2] Appropriate skin and body protection is therefore critical.

  • Gloves: No single glove material is impervious to all chemicals. For α-bromo esters, a careful selection is necessary. Disposable nitrile gloves offer broad, short-term protection but should be used with the understanding that they are for splash protection, not prolonged immersion.[10][15]

    • Practice of Double-Gloving: Wearing two pairs of nitrile gloves provides an added layer of safety. If the outer glove is contaminated, it can be removed without exposing the skin, allowing the user to safely exit the area.

    • Glove Removal and Hygiene: Gloves must be removed carefully to avoid contaminating the skin.[16] Always wash hands thoroughly with soap and water after removing gloves.[10][16]

Table 1: Glove Selection Guide for Halogenated Esters

Glove MaterialProtection LevelKey Considerations
Nitrile Good (Splash) Excellent for general use and splash protection. Good dexterity and puncture resistance.[14] Should be changed immediately upon contamination.
Neoprene Very Good Provides moderate resistance to abrasion and is compatible with many acids and esters.[14] A good choice for extended work.
Butyl Rubber Excellent Offers superior resistance against esters and ketones.[17] Recommended when significant contact is anticipated. Less dexterity.
Natural Latex Poor Offers poor protection against many organic solvents and should be avoided.[10][17]
  • Laboratory Coat: A clean, buttoned, flame-retardant lab coat should be worn to protect skin and personal clothing.[15]

  • Chemical Apron: For large-volume transfers, a chemical-resistant apron made of a material like neoprene should be worn over the lab coat.

  • Footwear: Sturdy, closed-toe shoes that cover the entire foot are mandatory.[14][15] Perforated shoes or sandals are strictly forbidden.

Respiratory Protection: An Engineering Control Backup

Under standard laboratory conditions, all work with this compound must be conducted within a certified chemical fume hood.[13][16]

  • Normal Operations: If work is confined to a properly functioning fume hood, respiratory protection is typically not required.[6][11] The engineering control of the hood is the primary method of preventing inhalation exposure.

  • Non-Routine and Emergency Situations: A respirator is necessary if engineering controls fail or during emergency situations like a large spill. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[12] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training.[15]

Part 3: Operational Plan - A Step-by-Step Workflow

Procedural discipline is as important as the PPE itself. The following workflow integrates PPE use into the entire handling process, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use cluster_cleanup 3. Disposal & Doffing prep_risk Review SDS & Assess Risks prep_ppe Select & Inspect All Required PPE prep_risk->prep_ppe prep_hood Prepare Workspace in Fume Hood prep_ppe->prep_hood don_ppe Don PPE (Coat, Goggles, Gloves) prep_hood->don_ppe Proceed to Handling handle Handle Chemical (Inside Fume Hood) don_ppe->handle decon Decontaminate Surfaces & Equipment handle->decon waste Segregate & Label Hazardous Waste decon->waste Proceed to Cleanup doff_ppe Doff PPE Safely (Gloves First) waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safely Handling this compound.

Detailed Protocol:
  • Pre-Handling Preparation:

    • Information Review: Always consult the Safety Data Sheet (SDS) before beginning work.[14]

    • Workspace Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[16] Place absorbent pads on the work surface to contain minor drips.

    • PPE Inspection: Check all PPE for defects, such as cracks in goggles or holes in gloves.[13]

  • Donning PPE (Correct Sequence):

    • First, put on the lab coat and fasten it completely.

    • Next, put on chemical splash goggles.

    • If required, place the face shield over the goggles.

    • Finally, put on the inner and then the outer pair of gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Handling and Use:

    • Perform all transfers and manipulations of the chemical at least six inches inside the fume hood.[16]

    • Use appropriate tools (e.g., pipettes with a pipetting device, never mouth suction) to avoid direct contact.[10][16]

    • Keep containers of this compound tightly closed when not in use.[5][6]

  • Decontamination and Disposal:

    • Wipe down any contaminated surfaces with an appropriate solvent and cleaning agent.

    • All materials contaminated with this compound (e.g., used gloves, absorbent pads, empty containers) are considered hazardous waste.[18]

    • Place all waste into a clearly labeled, sealed container for hazardous waste disposal according to your institution's guidelines.[2][8][16]

  • Doffing PPE (Correct Sequence to Avoid Contamination):

    • Gloves: Remove the outer gloves first, peeling them off without touching the outside surface with bare skin. Then remove the inner gloves using the same technique.

    • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.

    • Lab Coat: Remove the lab coat, rolling it up so the contaminated side is on the inside.

  • Final Step - Hand Hygiene:

    • Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[10][16]

Part 4: Emergency Response Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[8] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.[18]

By integrating this comprehensive PPE strategy with disciplined laboratory practice, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]

  • Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-bromoisovalerate. PubChem Compound Database. [Link]

  • U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide. [Link]

  • Yale University Department of Chemistry. (2020, July 1). Guidelines for Safe Laboratory Practices. [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. [Link]

  • Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet: Ethyl 2-bromovalerate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.